6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOBRNCTDQDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589523 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050161-23-3 | |
| Record name | Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050161-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the 1,2,3,4-tetrahydroquinoline core is a privileged scaffold, forming the backbone of numerous bioactive compounds.[1] The targeted introduction of a bromine atom at the 6-position significantly enhances the synthetic utility of this core, creating a versatile intermediate ripe for elaboration. 6-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt serve as critical building blocks, primarily enabling the use of powerful palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[2] This reactivity allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery pipelines aimed at identifying novel therapeutic agents.[2]
This guide offers a comprehensive overview of the physical, chemical, and safety properties of this compound. It is designed to provide researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and strategic deployment in complex synthetic campaigns. We will delve into its physicochemical characteristics, spectroscopic signature, a validated synthesis protocol, and essential safety considerations, grounding all claims in authoritative data.
Chemical Identity and Structural Elucidation
Clarity in chemical identification is paramount to avoid ambiguity with related isomers, such as the isoquinoline variant. The properties outlined herein pertain specifically to the quinoline scaffold.
The compound is the hydrochloride salt of the free base, 6-Bromo-1,2,3,4-tetrahydroquinoline. The protonation of the secondary amine in the tetrahydroquinoline ring by hydrochloric acid increases the compound's polarity and often enhances its crystalline nature and solubility in aqueous media.
Caption: Structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties. Note that much of the available experimental data pertains to the free base, 6-Bromo-1,2,3,4-tetrahydroquinoline. Properties for the hydrochloride salt are provided where available or inferred based on standard chemical principles.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [3][4] |
| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [3][4] |
| CAS Number | 22190-35-8 | 1050161-23-3 | [3][5] |
| Appearance | White to off-white solid | Expected to be a crystalline solid | [2] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | 303.1°C at 760 mmHg | Not applicable (decomposes) | [3] |
| Density | ~1.4 g/cm³ | Data not available | [3] |
| Solubility | Soluble in ethanol | Expected to have increased solubility in polar solvents like water and methanol compared to the free base. | [6] |
| Flash Point | 137.1°C | Not applicable | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectra of the free base have been published.[7][8] Key expected signals for the hydrochloride salt in a solvent like DMSO-d₆ would include:
-
A broad singlet for the N-H proton, shifted downfield due to protonation.
-
Multiplets corresponding to the aliphatic protons at C2, C3, and C4 of the tetrahydroquinoline ring.
-
Signals in the aromatic region corresponding to the protons on the benzene ring. The bromine at C6 influences the splitting pattern of the adjacent protons.[8]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show nine distinct carbon signals for the tetrahydroquinoline core, with chemical shifts indicative of their aliphatic or aromatic nature. The carbon atom bonded to the bromine (C6) would be significantly influenced.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (which may be broadened in the salt form), C-H stretching for both aromatic and aliphatic groups, and C=C stretching in the aromatic ring.
-
Mass Spectrometry (MS): Under ESI+ conditions, the primary ion observed would correspond to the free base (M+H)⁺ at an m/z matching the isotopic pattern of a molecule containing one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification Protocol
The synthesis of this compound is a two-stage process: bromination of the parent heterocycle followed by conversion to the hydrochloride salt. This protocol is based on established chemical literature.[9]
Workflow Diagram
Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydroquinoline HCl.
Step-by-Step Methodology
Stage 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base) [9]
-
Rationale: N-bromosuccinimide (NBS) is chosen as the brominating agent for its mild and selective nature, which helps to prevent over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction. Conducting the reaction at 0°C controls the reaction rate and minimizes side-product formation.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile.
-
Cooling: Place the flask in an ice bath and stir until the internal temperature reaches 0°C.
-
Reagent Addition: Add N-bromosuccinimide (0.95-1.0 eq.) to the stirred solution in several portions over 20-30 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction: Continue stirring the reaction mixture at 0°C for approximately 3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 10% ethyl acetate in hexane.[9]
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel or recrystallization to obtain pure 6-Bromo-1,2,3,4-tetrahydroquinoline.
Stage 2: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt is formed by a simple acid-base reaction. The use of a non-polar solvent in which the salt is insoluble allows for its precipitation and easy isolation.
-
Preparation: Dissolve the purified 6-Bromo-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or diethyl ether.[10]
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or HCl/EtOH) dropwise until precipitation is complete.[10]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the white solid under vacuum to yield this compound.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards. The GHS classification for the parent free base indicates potential toxicity.[4]
-
Hazard Identification:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
P301/P302/P304: In case of ingestion, skin contact, or inhalation, seek immediate medical attention.[11]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[2]
-
Applications in Research and Development
The primary value of this compound lies in its role as a synthetic intermediate.
-
Cross-Coupling Reactions: The bromine atom at the 6-position is a versatile handle for introducing molecular diversity. It readily participates in Suzuki-Miyaura reactions to form new carbon-carbon bonds with various boronic acids, allowing for the synthesis of aryl-substituted tetrahydroquinolines.[7]
-
Lead Compound Development: Tetrahydroquinoline derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[12][13] This compound serves as a starting point for the synthesis of analogs for screening in these therapeutic areas.
-
Enzyme and Receptor Studies: Derivatives are used to probe interactions with biological targets such as enzymes and receptors, aiding in the understanding of complex biological pathways.[13]
Conclusion
This compound is a strategically important chemical entity for researchers engaged in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactive bromine handle, provides a reliable platform for creating novel and complex molecules. Understanding its physical properties, spectroscopic fingerprints, and safe handling procedures is fundamental to leveraging its full synthetic potential. This guide provides a consolidated technical resource to support scientists in their research endeavors with this valuable compound.
References
- PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information.
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
- ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- ResearchGate. 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. National Center for Biotechnology Information.
- ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Wikipedia. Tetrahydroquinoline.
- NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-.
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1050161-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride [smolecule.com]
- 13. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its strategic importance in the synthesis of pharmacologically active molecules.
Core Molecular Attributes and Physicochemical Properties
This compound is the hydrochloride salt of the brominated heterocyclic compound 6-bromo-1,2,3,4-tetrahydroquinoline. The introduction of a bromine atom to the tetrahydroquinoline scaffold provides a reactive handle for a variety of cross-coupling reactions, making it a versatile building block in medicinal chemistry. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media compared to the free base.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BrClN | [1][2] |
| Molecular Weight | 248.55 g/mol | [1][2] |
| CAS Number | 1050161-23-3 | [3] |
| Appearance | White to off-white solid (predicted) | [4] |
| Melting Point | Data not available for the quinoline isomer. The isomeric 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride has a melting point of 131-132 °C.[5] | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General chemical knowledge |
| Molecular Weight (Free Base) | 212.09 g/mol | [6] |
| CAS Number (Free Base) | 22190-35-8 | [6] |
Strategic Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline and its Hydrochloride Salt
The synthesis of this compound is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)
A common and effective method for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline is the direct bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS)[7].
Reaction Scheme:
Caption: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile. Cool the solution to 0 °C in an ice bath[7].
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (0.95 eq.) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C. The use of a slight sub-stoichiometric amount of NBS helps to minimize the formation of di-brominated byproducts[7].
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product should have a higher Rf value than the starting material[7].
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine. This removes any unreacted NBS and acidic byproducts[7].
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow oil[7].
Synthesis of this compound
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified 6-bromo-1,2,3,4-tetrahydroquinoline in a suitable organic solvent such as diethyl ether or tetrahydrofuran (THF)[4].
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise at room temperature. The hydrochloride salt will precipitate out of the solution[4].
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to obtain this compound.
Analytical Methods for Quality Control and Characterization
Rigorous analytical characterization is essential to ensure the purity and identity of this compound for use in drug discovery workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the desired product. The ¹H NMR spectrum of 6-bromo-1,2,3,4-tetrahydroquinoline will show characteristic signals for the aromatic and aliphatic protons[8]. Upon formation of the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the protonation of the amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method can be developed for the analysis of this compound.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method, based on established protocols for similar quinolinone derivatives, should provide good separation of the target compound from potential impurities[9]. For mass spectrometry-compatible analysis, formic acid is used as the mobile phase modifier[10].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 6-bromo-1,2,3,4-tetrahydroquinoline, the expected m/z value for the protonated molecule [M+H]⁺ would be around 212.0 and 214.0, reflecting the isotopic pattern of bromine[7].
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities[11]. This compound serves as a crucial starting material for the synthesis of novel drug candidates.
A Versatile Precursor for Lead Generation
The bromine atom at the 6-position is a key feature, allowing for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings[4]. This enables the rapid generation of compound libraries for screening against various biological targets.
Workflow for Derivative Synthesis:
Caption: Cross-coupling reactions for library synthesis.
Development of Novel Therapeutic Agents
Derivatives of 1,2,3,4-tetrahydroquinoline have shown promise in a variety of therapeutic areas:
-
Oncology: Tetrahydroquinoline derivatives have been investigated as potent anticancer agents. Recently, they have been identified as novel inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a promising target for the treatment of prostate cancer[12]. These compounds were shown to inhibit tumor growth in preclinical models[12].
-
Neurodegenerative Diseases: The tetrahydroquinoline scaffold is being explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's disease[13].
-
Infectious Diseases: Various derivatives have demonstrated antibacterial, antifungal, and antiparasitic activities[11].
Conclusion
This compound is a fundamentally important building block for the synthesis of novel chemical entities in drug discovery. Its straightforward synthesis, coupled with the versatility of the bromine handle for further functionalization, makes it an invaluable tool for medicinal chemists. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this intermediate, which is paramount for its successful application in the development of next-generation therapeutics.
References
- Ning, J. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- SIELC Technologies. (2018, May 16). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Li, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964-1977.
- World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1050161-23-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies [sielc.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS No. 22190-35-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key chemical intermediate in pharmaceutical research and development. We will explore its chemical properties, synthesis, safety protocols, and its significant role as a versatile building block in the creation of complex, biologically active molecules.
Introduction: A Pivotal Scaffold in Medicinal Chemistry
6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound featuring a tetrahydroquinoline core with a bromine substituent at the 6th position. This structure is of significant interest to medicinal chemists due to its inherent reactivity and its presence in the backbone of numerous pharmacologically active compounds. The tetrahydroquinoline moiety is a common motif in natural products and synthetic drugs, exhibiting a wide range of biological activities. The bromine atom at a specific position provides a reactive handle for further molecular elaboration, making it an invaluable starting material.
While the topic specifies the hydrochloride salt, the provided CAS number, 22190-35-8, corresponds to the free base form, 6-Bromo-1,2,3,4-tetrahydroquinoline. This guide will primarily focus on the properties and synthesis of the free base, with relevant information on its hydrochloride salt form where applicable. The hydrochloride salt is often used to improve the compound's stability and solubility in certain solvents.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is crucial for its effective use in a laboratory setting.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt.
| Property | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride |
| CAS Number | 22190-35-8[1] | 22190-35-8 (for the free base) |
| Molecular Formula | C₉H₁₀BrN[1][2] | C₉H₁₁BrClN |
| Molecular Weight | 212.09 g/mol [1][2][3] | 248.55 g/mol [4] |
| Appearance | White to yellow to orange to red to brown to gray solid or liquid | Solid |
| Boiling Point | 303.1°C at 760 mmHg[1] | Not available |
| Density | 1.4 g/cm³[1] | Not available |
| Flash Point | 137.1 °C[1] | Not applicable |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Not available |
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1][6]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Synthesis and Reaction Mechanisms
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline is a well-established process. The following is a detailed protocol for its preparation.
Synthetic Workflow
The synthesis typically involves the bromination of 1,2,3,4-tetrahydroquinoline.
Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures.[7]
Materials:
-
1,2,3,4-tetrahydroquinoline
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Bromination Reaction:
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile, add N-bromosuccinimide (0.95 eq.) in four portions at 0°C, with each addition 20 minutes apart.
-
Continue stirring the reaction mixture for 3 hours at 0°C.[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% ethyl acetate in hexane as the mobile phase. The product should have an Rf value of approximately 0.55.[7]
-
-
Post-treatment (Workup):
-
Once the reaction is complete, dilute the organic layer with ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[7]
-
-
Drying and Concentration:
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate in hexane solution as the eluent.
-
This should yield 6-Bromo-1,2,3,4-tetrahydroquinoline as a yellow oil.[7]
-
-
Characterization:
Applications in Drug Discovery and Development
6-Bromo-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions.
Role as a Chemical Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting neurological disorders.[10] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the bromo-substituent provides a strategic point for diversification.[11][12]
Key Reactions and Transformations
The bromine atom on the aromatic ring is amenable to several powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern drug discovery.
Caption: Key cross-coupling reactions involving 6-Bromo-1,2,3,4-tetrahydroquinoline.
These palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enable the rapid synthesis of diverse libraries of compounds for biological screening.[13] This approach is instrumental in identifying novel drug candidates. For instance, Suzuki-Miyaura cross-coupling has been successfully used to synthesize aryl-substituted quinolines and tetrahydroquinolines from their bromo-precursors.[8]
The quinoline skeleton, which can be derived from 6-Bromo-1,2,3,4-tetrahydroquinoline, is found in compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8]
Conclusion
This compound, and its corresponding free base, are indispensable tools in the arsenal of medicinal chemists. Its well-defined synthesis, coupled with the versatility of the bromo-substituent for further chemical modification, solidifies its importance as a key intermediate in the journey of drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.
References
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216. (n.d.). PubChem.
- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (n.d.).
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (n.d.).
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).
- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. (n.d.). PubChem.
- Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. Compound 6-bromo-1,2,3,4-tetrahydroquinoline - Chemdiv [chemdiv.com]
- 3. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22190-35-8 | 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromides | Ambeed.com [ambeed.com]
- 6. echemi.com [echemi.com]
- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
The Foundational Role of ¹H NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted tetrahydroquinoline, its structural elucidation is paramount for understanding its reactivity and potential as a scaffold in the synthesis of novel pharmacologically active molecules.[2] This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine and in-depth structural characterization.
Proton NMR (¹H NMR) spectroscopy stands as an indispensable tool in organic chemistry for the unambiguous determination of molecular structures.[3] The technique relies on the principle that protons within a molecule resonate at different frequencies when placed in a strong magnetic field, providing a detailed "fingerprint" of the compound's atomic connectivity. The key parameters derived from a ¹H NMR spectrum—chemical shift (δ), signal integration, and spin-spin coupling (J-coupling)—collectively offer a wealth of information regarding the electronic environment of each proton, the number of protons of a particular type, and the proximity of neighboring protons, respectively.[3]
For a molecule such as 6-Bromo-1,2,3,4-tetrahydroquinoline, ¹H NMR is critical for confirming the successful synthesis and for verifying the substitution pattern on both the aromatic and aliphatic portions of the bicyclic system.
Molecular Structure and Proton Assignments
To facilitate a clear and logical interpretation of the NMR spectrum, it is essential to first visualize the molecule and assign labels to the chemically non-equivalent protons.
Caption: Structure of 6-Bromo-1,2,3,4-tetrahydroquinoline with proton labeling.
Predicted ¹H NMR Spectral Analysis
The interpretation of the spectrum is best approached by considering the distinct regions where signals from the aromatic and aliphatic protons are expected to appear. The following analysis is based on established principles of chemical shifts and coupling constants.[4][5]
Aromatic Region (δ 6.5 - 7.5 ppm)
The aromatic portion of the molecule contains three protons (H-5, H-7, and H-8). Their chemical shifts are influenced by the electron-donating effect of the amine group and the electron-withdrawing, deshielding effect of the bromine atom.
-
H-8: This proton is ortho to the electron-donating nitrogen atom, which increases the electron density at this position, causing an upfield shift (shielding). It is expected to appear as a doublet, due to coupling with H-7 (ortho-coupling, J ≈ 8-9 Hz).
-
H-7: This proton is meta to the bromine atom and ortho to H-8. It will be split into a doublet of doublets by H-5 (meta-coupling, J ≈ 2-3 Hz) and H-8 (ortho-coupling, J ≈ 8-9 Hz).
-
H-5: This proton is ortho to the bromine atom, which will deshield it, causing a downfield shift. It is expected to appear as a doublet due to meta-coupling with H-7 (J ≈ 2-3 Hz).
Aliphatic Region (δ 1.5 - 3.5 ppm)
The saturated heterocyclic ring contains three sets of methylene protons (H-2, H-3, and H-4) and one amine proton (H-1).
-
H-2 (Methylene): These protons are adjacent to the nitrogen atom. The electronegativity of nitrogen causes a deshielding effect, shifting their signal downfield relative to other aliphatic protons. They are expected to appear as a triplet, coupling with the two protons on C-3 (J ≈ 6-7 Hz).
-
H-4 (Methylene): These are benzylic protons, adjacent to the aromatic ring. This proximity also results in a downfield shift. They are expected to appear as a triplet, coupling with the two protons on C-3 (J ≈ 6-7 Hz).
-
H-3 (Methylene): These protons are situated between C-2 and C-4. They will be coupled to both sets of neighboring methylene protons, resulting in a more complex multiplet, likely a pentet or a multiplet of triplets.
-
H-1 (Amine): The N-H proton signal is often a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol for High-Resolution ¹H NMR
The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[6][7] The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Workflow for NMR Data Acquisition and Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of 6-Bromo-1,2,3,4-tetrahydroquinoline into a clean, dry vial.[8]
-
Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent dissolving properties for many organic compounds.[9]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. The choice of these parameters is a balance between resolution, signal-to-noise ratio, and experiment time.[6][11]
Table 1: Recommended ¹H NMR Acquisition Parameters
Parameter Recommended Value Rationale Pulse Program Standard 1D Proton For routine structural confirmation. Spectral Width (SW) ~12-16 ppm To ensure all proton signals are captured. Acquisition Time (AQ) 2 - 4 seconds A longer acquisition time provides better resolution.[7] Relaxation Delay (D1) 1 - 5 seconds Allows for magnetization to return to equilibrium between scans. Number of Scans (NS) 8 - 16 To improve signal-to-noise ratio. Can be increased for dilute samples. | Receiver Gain (RG) | Auto-adjusted | To optimize signal detection without overloading the receiver.[7] |
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[12]
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the signal for the internal standard (TMS) to 0.00 ppm.[9]
-
Summary of Expected Data and Interpretation
The culmination of this analysis is a predicted ¹H NMR spectrum that can be used as a reference for experimental data.
Table 2: Predicted ¹H NMR Data for 6-Bromo-1,2,3,4-tetrahydroquinoline in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~ 7.10 | d | 1H | J ≈ 2.3 | H-5 |
| ~ 6.95 | dd | 1H | J ≈ 8.5, 2.3 | H-7 |
| ~ 6.50 | d | 1H | J ≈ 8.5 | H-8 |
| ~ 3.80 (broad) | s | 1H | - | N-H (H-1) |
| ~ 3.30 | t | 2H | J ≈ 6.5 | H-2 |
| ~ 2.75 | t | 2H | J ≈ 6.5 | H-4 |
| ~ 1.90 | m | 2H | - | H-3 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.
The presented data provides a robust framework for the structural verification of 6-Bromo-1,2,3,4-tetrahydroquinoline. Any significant deviation from this predicted spectrum would warrant further investigation into the sample's purity or suggest an alternative molecular structure. This guide underscores the power of ¹H NMR spectroscopy as a primary analytical technique in the rigorous environment of chemical and pharmaceutical research.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Ottawa.
- Organomation.
- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
- University of Manchester.
- University College London.
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material)
- ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]
- R-NMR.
- Chemistry LibreTexts. 2.
- University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]
- ScienceDirect.
- SpectraBase. 1-[(6-Bromo-2-phenyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydroquinoline - Optional[1H NMR] - Spectrum. [Link]
- A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
- ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study Jeanet. [Link]
- ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species..... [Link]
- National Center for Biotechnology Information. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. [Link]
- Indian Academy of Sciences.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Magnetic Resonance in Chemistry. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
- The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
Sources
- 1. Buy 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | 1710696-27-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
An In-Depth Technical Guide to the Solubility of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Foreword
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to a molecule's ultimate success, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide focuses on 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic building block of significant interest. While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a comprehensive technical resource, providing the foundational knowledge and a robust experimental framework for its precise determination. We will delve into the theoretical underpinnings of solubility for amine hydrochloride salts and present a field-proven, self-validating protocol to empower researchers to generate high-quality, reliable data.
Physicochemical Profile
A foundational understanding begins with the basic identity of the compound. This compound is the salt form of the parent heterocyclic amine, 6-Bromo-1,2,3,4-tetrahydroquinoline. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic parent compounds.[1][2]
| Property | This compound | 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base) |
| Molecular Formula | C₉H₁₁BrClN | C₉H₁₀BrN |
| Molecular Weight | 248.55 g/mol [3] | 212.09 g/mol [4] |
| CAS Number | 1050161-23-3[3][5] | 22190-35-8[4][6] |
| Appearance | Typically a solid | Reported as a yellow oil[6] |
| Canonical SMILES | C1CC2=C(NC1)C=C(C=C2)Br.Cl | C1CC2=C(NC1)C=C(C=C2)Br |
The Science of Solubility: Key Concepts for Accurate Measurement
Simply stating a solubility value is insufficient without context. For drug development professionals, it is crucial to distinguish between different types of solubility measurements and understand the factors that govern them.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
The term "solubility" can be ambiguous. The two most common forms measured are thermodynamic and kinetic solubility, and they are not interchangeable.
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It is a fundamental, intrinsic property of the compound in its most stable crystalline form. This measurement is considered the "gold standard" and is critical for late-stage lead optimization and formulation development.[7][8][9][10] The classic shake-flask method is designed to measure this value.[7][10][11]
-
Kinetic Solubility is determined by dissolving a compound (typically from a concentrated DMSO stock solution) into an aqueous buffer and measuring the concentration at which it precipitates.[7][12] This high-throughput method often yields higher, more optimistic values because the compound may not have had sufficient time to form a stable crystal lattice, instead precipitating as an amorphous solid or forming a supersaturated solution.[12][13] While useful for rapidly screening large compound libraries in early discovery, it can be misleading for downstream development.[8]
For the purposes of generating reliable data for a specific compound of interest like this compound, this guide will focus exclusively on the determination of thermodynamic solubility.
Caption: Logical relationship between Kinetic and Thermodynamic solubility.
Factors Influencing the Solubility of Amine Hydrochloride Salts
The solubility of this compound is governed by several key factors:
-
Polarity ("Like Dissolves Like"): As an ionic salt, it is expected to be most soluble in polar solvents, particularly polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the protonated amine cation and the chloride anion.[14][15] Its solubility will be significantly lower in nonpolar solvents like hexane or toluene.
-
pH: The solubility of an amine salt is highly dependent on pH. In acidic to neutral solutions, the compound exists in its protonated, ionized form, which is more water-soluble. As the pH increases and approaches the pKa of the tetrahydroquinoline nitrogen, the compound will deprotonate to the less soluble free base form, potentially causing precipitation.[9][16]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[15][17] It is therefore critical to control and report the temperature at which solubility is determined.
-
Common Ion Effect: In solutions already containing chloride ions (e.g., concentrated HCl or certain buffers), the solubility of a hydrochloride salt can be suppressed.[16][18] This phenomenon, governed by Le Chatelier's principle, can be a crucial consideration in formulation design.
A Validated Protocol for Thermodynamic Solubility Determination
This section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of this compound using the universally recognized shake-flask method .[7][14][19] Quantification is described using High-Performance Liquid Chromatography (HPLC), the preferred method for accuracy and specificity.[14][20]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium between the undissolved solid and the saturated solution. After separating the solid, the concentration of the compound in the clear, saturated solution is accurately measured.[14][21]
Required Materials & Equipment
-
Test Compound: this compound (high purity, >98%).
-
Solvents: High-purity, analytical grade solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance (4-decimal place).
-
Vials with screw caps (e.g., 2-4 mL glass vials).
-
Thermostatic shaker/incubator.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert).
-
Calibrated pipettes and volumetric flasks.
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase).
-
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Procedure
Step 1: Preparation of Calibration Standards
-
Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
Step 2: Sample Preparation
-
Weigh out an excess amount of this compound (e.g., 2-5 mg) and add it to a vial. The key is to ensure solid material remains at the end of the experiment.
-
Accurately add a precise volume of the desired test solvent (e.g., 1.0 mL) to the vial.
-
Prepare each solvent in triplicate for statistical validity.
Step 3: Equilibration (Self-Validating System)
-
Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. Crucially, to ensure equilibrium is reached, this step must be validated. A recommended approach is to take measurements at multiple time points (e.g., 24 hours and 48 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the two time points.[19]
Step 4: Phase Separation and Sample Collection
-
Remove the vials from the shaker and let them stand at the test temperature for 30 minutes.
-
Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates.
Step 5: Analysis by HPLC
-
Accurately dilute the filtered sample with the HPLC mobile phase to ensure the final concentration is within the linear range of your calibration curve.
-
Analyze the calibration standards and the diluted samples via HPLC. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
Step 6: Calculation
-
Calculate the final solubility by multiplying the measured concentration by the dilution factor.
-
Report the result as the mean ± standard deviation of the triplicate measurements, specifying the solvent and temperature (e.g., 15.2 ± 0.8 mg/mL in water at 25 °C).
Data Presentation
All empirically determined solubility data should be summarized in a clear, structured format. Researchers should use the following template to record their findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Other | 25 | Experimental Value | Calculated Value |
Conclusion
While a definitive, published value for the solubility of this compound remains elusive, this guide provides the necessary scientific framework and a robust, validated protocol for its determination. By adhering to the principles of thermodynamic equilibrium and employing precise analytical techniques like the shake-flask method coupled with HPLC, researchers can generate reliable and reproducible data. This empirical data is indispensable for making informed decisions in medicinal chemistry, guiding formulation strategies, and ultimately contributing to the successful advancement of drug development projects.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Taylor, L. S. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Ghebre-Sellassie, I., & Rohani, S. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
- Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
- Ali, A., et al. (2021).
- BioAssay Systems. Solubility Testing – Shake Flask Method Summary. [Link]
- PubChem. This compound.
- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). [Link]
- BYJU'S. Factors Affecting Solubility. [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Bard, B., et al. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. European Journal of Pharmaceutical Sciences. [Link]
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Research & Reviews: Journal of Chemistry. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. (2014). [Link]
- LaGuardia Community College. Solubility Curve of a Salt. [Link]
- Singh, B., et al. (2024). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Applied Pharmaceutical Science. [Link]
- MDPI. (2022). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Link]
- Li, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
- Serajuddin, A. T., & Jarowski, C. I. (1985).
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1050161-23-3|this compound|BLD Pharm [bldpharm.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1050161-23-3 [m.chemicalbook.com]
- 6. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. improvedpharma.com [improvedpharma.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Tetrahydroquinoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties confer upon it the status of a "privileged structure," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive exploration of the significant biological activities of THQ derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug discovery efforts.
The Tetrahydroquinoline Core: Structural Significance and Synthetic Strategies
The THQ nucleus, a fusion of a benzene ring and a piperidine ring, offers a three-dimensional architecture that is amenable to extensive chemical modification. This structural flexibility allows for the precise positioning of various pharmacophoric groups, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Numerous synthetic strategies have been developed for the construction of the THQ core, often employing domino reactions that allow for the efficient assembly of complex molecules from simple precursors.[3] These methods include reduction-reductive amination strategies, acid-catalyzed ring closures, and metal-promoted processes.[3] The choice of synthetic route is critical, as it dictates the accessible substitution patterns and stereochemical outcomes, which in turn profoundly influence the biological profile of the resulting derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and progression.[2][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways essential for cancer cell survival.
Mechanism of Action: A Multi-pronged Attack
A significant number of anticancer THQ derivatives exert their effects through the modulation of critical signaling pathways, most notably the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] THQ derivatives have been designed to inhibit key kinases within this pathway, thereby suppressing tumor growth.
Another important mechanism of action for certain THQ derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.
Furthermore, some THQ derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.
Experimental Protocols for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The wound healing assay is a simple and widely used method to study cell migration in vitro.
Protocol:
-
Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Image at Time Zero: Immediately capture images of the scratch at different locations.
-
Compound Treatment: Treat the cells with the tetrahydroquinoline derivative at a non-toxic concentration.
-
Incubate and Image: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of anticancer tetrahydroquinoline derivatives.
In Vivo Anticancer Efficacy: Murine Xenograft Models
To evaluate the in vivo anticancer potential of promising THQ derivatives, murine xenograft models are commonly employed.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the THQ derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Structure-Activity Relationship (SAR) Insights
The anticancer activity of THQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline ring. For instance, the introduction of certain aryl groups at the 2-position and specific substitutions at the 6-position have been shown to enhance cytotoxicity against various cancer cell lines.[6] Lipophilicity also plays a crucial role, with an optimal range often correlating with improved activity.[6]
Table 1: Anticancer Activity of Representative Tetrahydroquinoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| THQ-1 | 2-phenyl-6-bromo | HeLa (Cervical) | 8.3 | [6] |
| THQ-2 | 2-(3,4-methylenedioxyphenyl)-6-chloro | PC3 (Prostate) | 31.37 | [6] |
| THQ-3 | 4-acetamido-2-methyl-6-nitro | HeLa (Cervical) | >50 | [6] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of THQs are often attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting these key players in the inflammatory cascade, THQ derivatives can effectively reduce inflammation and its associated symptoms.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the THQ derivative or a control vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Tetrahydroquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9]
Mechanism of Action
The antimicrobial mechanisms of THQ derivatives are diverse and can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[10]
Experimental Protocols for Antimicrobial Evaluation
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Protocol:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the THQ derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[13][14][15]
Protocol:
-
Prepare Inoculated Plates: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Create Wells: Create wells in the agar using a sterile cork borer.
-
Add Compound: Add a specific volume of the THQ derivative solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around each well.
Table 2: Antimicrobial Activity of Representative Tetrahydroquinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| THQ-4 | Staphylococcus aureus | 6.25 | [9] |
| THQ-5 | Escherichia coli | 0.5 | [16] |
| THQ-6 | Candida albicans | 0.49 | [10] |
| THQ-7 | Aspergillus fumigatus | 0.98 | [10] |
| THQ-H4 | Phytophthora capsici | 5.2 (EC50) | [8] |
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various preclinical models.[1][5]
Mechanism of Action
The neuroprotective mechanisms of THQs are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems. Some derivatives act as antagonists at the glycine binding site of the NMDA receptor, thereby preventing excitotoxicity.[5] Others have been shown to reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Experimental Protocols for Neuroprotective Evaluation
This model is used to evaluate the potential of compounds to reverse cognitive deficits. Scopolamine is a muscarinic receptor antagonist that induces memory impairment.[17][18][19]
Protocol:
-
Training: Train mice on a memory task, such as the passive avoidance test or the Morris water maze.
-
Compound Administration: Administer the THQ derivative or vehicle to the mice.
-
Scopolamine Injection: After a specific time, inject the mice with scopolamine to induce amnesia.
-
Memory Testing: Test the memory of the mice in the previously learned task.
-
Data Analysis: Compare the performance of the treated group with the control group to assess the reversal of amnesia.
Rotenone is a pesticide that inhibits mitochondrial complex I, leading to oxidative stress and the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[1][20][21][22]
Protocol:
-
Rotenone Administration: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period to induce Parkinsonian symptoms.[1][21]
-
Compound Treatment: Co-administer the THQ derivative with rotenone.
-
Behavioral Assessment: Monitor the rats for motor deficits using tests such as the rotarod test and the open field test.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the rats and analyze their brains for dopamine levels and the loss of dopaminergic neurons in the substantia nigra.
Future Perspectives and Challenges
The diverse biological activities of tetrahydroquinoline derivatives underscore their immense potential in drug discovery. The continued exploration of this privileged scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of novel and effective therapeutics for a wide range of diseases.
Key challenges remain, including the optimization of pharmacokinetic properties, the mitigation of off-target effects, and the navigation of the complex landscape of clinical trials. However, the versatility and proven track record of the tetrahydroquinoline core provide a solid foundation for overcoming these hurdles and translating the promise of these compounds into tangible clinical benefits.
References
- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16496–16530. [Link]
- Carbone, A., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3751-3754. [Link]
- Indo, T., et al. (2021). Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats.
- Jadhav, S. B., & Gaikwad, N. D. (2020). Bioactive molecules containing the tetrahydroquinoline motif.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Microbe Online. (2013).
- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
- Thakur, P., & Rai, A. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-111. [Link]
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
- Fleming, J. J., et al. (2011). A highly reproducible rotenone model of Parkinson's disease. Journal of Neuroscience Methods, 202(1), 1-8. [Link]
- Mbiydzenyuy, E. N., et al. (2021).
- BioTek Instruments. (n.d.). Agar Well Diffusion for Antimicrobial Susceptibility Testing. [Link]
- Kulkarni, S. K., & Kumar, A. (2013). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Nigerian Journal of Physiological Sciences, 28(1), 15-22. [Link]
- Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
- Schirinzi, T., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. MDPI. [Link]
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. [Link]
- Kim, J., et al. (2023). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. [Link]
- Wang, X., et al. (2022). Huangqin Decoction Exerts Beneficial Effects on Rotenone-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria. Frontiers in Pharmacology, 13, 895007. [Link]
- Stadler, M., et al. (2015). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Scientia Pharmaceutica, 83(1), 1-13. [Link]
- Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
- Zacarías-Lara, O. Z., et al. (2019). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 43(44), 17301-17315. [Link]
- Wang, C., et al. (2019). Representative bioactive compounds based on tetrahydroquinolines.
- Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. [Link]
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13340-13371. [Link]
- Lee, J., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 114, 129994. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]
- Singh, A., & Sharma, P. K. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(1), 55-70. [Link]
- Lu, X., et al. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 25(22), 5223-5227. [Link]
- ResearchGate. (n.d.).
- Rahimmi, A., et al. (2014). Induction of Parkinson's Disease Model in Rat by Rotenone.
- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(20), 10107-10123. [Link]
- Wang, Y., et al. (2024). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. Pest Management Science, 80(6), 2841-2850. [Link]
- de Oliveira, A. C. A. X., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(11), 1069. [Link]
- ResearchGate. (n.d.).
- Ryczkowska, A., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13. [Link]
- Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-28. [Link]
- Zhang, Y., et al. (2024). Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. Medicinal Chemistry Research, 33(10), 2269-2281. [Link]
- Wang, Y., et al. (2013). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. European Journal of Medicinal Chemistry, 64, 22-29. [Link]
- Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11438-11451. [Link]
- Palanivel, S., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic & Medicinal Chemistry, 108, 117769. [Link]
- Zacarías-Lara, O. Z., et al. (2020). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Molecules, 25(18), 4241. [Link]
- Palanivel, S., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells.
Sources
- 1. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. njppp.com [njppp.com]
- 18. mdpi.com [mdpi.com]
- 19. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 20. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Frontiers | Huangqin Decoction Exerts Beneficial Effects on Rotenone-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria [frontiersin.org]
Unlocking the Therapeutic Potential of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide pharmacological scope, with significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3] This technical guide focuses on a specific, promising derivative: 6-Bromo-1,2,3,4-tetrahydroquinoline. The strategic placement of a bromine atom at the 6-position provides a crucial reactive handle for synthetic elaboration via modern cross-coupling reactions, making it an ideal starting point for library development and lead optimization.[4] While direct biological data on this specific compound is nascent, extensive research on analogous THQs allows for the formulation of robust hypotheses regarding its potential therapeutic targets.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It will not only propose the most probable therapeutic targets for 6-Bromo-1,2,3,4-tetrahydroquinoline based on extensive scaffold analysis but will also provide the detailed, field-proven experimental workflows required to validate these hypotheses, thereby bridging the gap from a promising chemical entity to a validated therapeutic lead.
Part 1: Hypothesized Therapeutic Targets
Analysis of the current body of scientific literature strongly suggests that the anticancer potential of the tetrahydroquinoline scaffold is primarily mediated through the modulation of two key cellular targets: the mTOR (Mammalian Target of Rapamycin) kinase and tubulin protein dynamics .
The mTOR Signaling Pathway: A Prime Target
The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it one of the most intensely pursued targets in oncology.[5] Several studies have demonstrated that substituted tetrahydroquinoline derivatives can act as potent and selective mTOR inhibitors.[6][7]
One notable study highlighted the development of morpholine-substituted THQ derivatives that displayed exceptional mTOR inhibitory activity, with IC50 values in the nanomolar range against lung cancer cell lines.[8] The structure-activity relationship (SAR) from this and other studies reveals that specific substitutions, such as trifluoromethyl and morpholine groups, can significantly enhance potency and selectivity.[6][9] This provides a clear rationale for investigating 6-Bromo-1,2,3,4-tetrahydroquinoline as a precursor for novel mTOR inhibitors. The bromo-group can be readily functionalized to introduce moieties that mimic these activity-enhancing substitutions.
Proposed Mechanism of Action: 6-Bromo-1,2,3,4-tetrahydroquinoline derivatives are hypothesized to act as ATP-competitive inhibitors within the mTOR kinase domain. By occupying the ATP-binding pocket, they would prevent the phosphorylation of downstream mTORC1 and mTORC2 substrates like 4E-BP1 and AKT (at serine 473), respectively, leading to the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis.[5]
Diagram: Hypothesized Inhibition of the mTOR Signaling Pathway
Caption: Proposed mTOR pathway inhibition by a 6-Bromo-THQ derivative.
Tubulin Polymerization: A Classic Anticancer Strategy
The microtubule network, composed of α- and β-tubulin polymers, is essential for maintaining cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division.[10] Agents that disrupt microtubule dynamics are among the most successful classes of chemotherapeutics. Several N-aryl 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[11][12]
These compounds have demonstrated remarkable cytotoxicity, with GI50 values in the low nanomolar range against a variety of human tumor cell lines, including those resistant to other drugs like paclitaxel. The SAR for this class of compounds provides a roadmap for optimizing the 6-Bromo-1,2,3,4-tetrahydroquinoline scaffold to enhance its interaction with the colchicine-binding pocket on tubulin.
Proposed Mechanism of Action: Derivatives of 6-Bromo-1,2,3,4-tetrahydroquinoline are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to a G2/M phase arrest of the cell cycle, the collapse of the mitotic spindle, and ultimately, apoptotic cell death.[11]
Part 2: A Phased Approach to Target Deconvolution and Validation
Confirming the therapeutic target of a novel compound is a cornerstone of modern drug discovery.[13][14] It requires a systematic, multi-faceted approach that moves from broad, unbiased screening to specific, hypothesis-driven validation. The following workflow is a self-validating system designed to rigorously interrogate the mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline and its derivatives.
Diagram: Target Validation Workflow
Caption: A phased experimental workflow for target validation.
Phase 1: Unbiased Target Identification
The initial step is to confirm the biological activity of 6-Bromo-1,2,3,4-tetrahydroquinoline or a small library of its derivatives in a target-agnostic manner and then identify all potential protein interactors.
Protocol 1: Antiproliferative Phenotypic Screening
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., Vero).[9]
-
Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin reduction assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and selective antiproliferative effect warrants progression to target identification.
Causality: A phenotypic screen is the logical starting point. It confirms that the compound has the desired biological effect (e.g., killing cancer cells) without preconceived notions about the mechanism. This unbiased approach can uncover unexpected activities and is the foundation upon which target identification is built.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a classic and robust method to "fish" for binding partners from a complex protein mixture.[15][16][17]
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the 6-Bromo-1,2,3,4-tetrahydroquinoline scaffold. The bromine position is not ideal for linkage as it's a key point for SAR, so derivatization at the nitrogen (position 1) is a more logical choice.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the beads with total cell lysate from a responsive cancer cell line. A parallel incubation with beads lacking the probe serves as a negative control for non-specific binders.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify them using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[18]
Causality: AC-MS provides a direct physical link between the compound and its interacting proteins.[19] By isolating proteins that physically bind to the immobilized drug, we generate a high-confidence list of candidate targets for further validation.
Phase 2: Specific Target Validation
Once candidate targets are identified (e.g., mTOR, tubulin), the next phase involves experiments designed to prove that the compound's effect is directly mediated by these proteins.
Protocol 3: In Vitro Biochemical Assays
-
For mTOR (Kinase Assay):
-
Use a commercially available mTOR kinase assay kit (e.g., ADP-Glo™).
-
Incubate recombinant human mTOR protein with its substrate (e.g., a 4E-BP1 peptide), ATP, and varying concentrations of the test compound.
-
Measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 (concentration for 50% inhibitory activity).
-
-
For Tubulin (Polymerization Assay):
-
Use a fluorescence-based tubulin polymerization assay.
-
Incubate purified tubulin protein with the test compound and a fluorescence reporter in a polymerization-promoting buffer.
-
Monitor the increase in fluorescence over time at 37°C, which corresponds to microtubule formation.
-
Calculate the IC50 of polymerization inhibition compared to a known inhibitor like colchicine.[12]
-
Causality: Biochemical assays are essential for proving direct interaction.[20] By using purified recombinant proteins, these experiments isolate the compound and its putative target from all other cellular components, confirming that the observed inhibition is a direct result of their interaction and not an indirect downstream effect.
Protocol 4: Cellular Target Engagement & Pathway Analysis
This step confirms that the compound engages its target within the complex environment of a living cell and modulates the expected signaling pathway.
-
Western Blot Analysis (for mTOR):
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with primary antibodies against key pathway proteins: p-mTOR, mTOR, p-AKT (S473), AKT, p-4E-BP1, and 4E-BP1.
-
A potent compound should show a dose-dependent decrease in the phosphorylated forms of these proteins.[5]
-
-
Immunofluorescence Microscopy (for Tubulin):
-
Treat cells with the test compound.
-
Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody conjugated to a fluorophore and a nuclear stain (e.g., DAPI).
-
Visualize the microtubule network using fluorescence microscopy. A tubulin inhibitor will cause depolymerization of microtubules and cell cycle arrest, often visible as rounded cells with condensed chromatin.
-
Causality: Cellular assays bridge the gap between in vitro activity and the phenotypic outcome.[21] Observing the expected molecular changes within the cell (e.g., decreased phosphorylation or microtubule disruption) provides strong evidence that the compound is engaging its target in a biologically relevant context.
Part 3: Quantitative Data and Preclinical Progression
The following tables present representative quantitative data from published studies on potent tetrahydroquinoline derivatives, illustrating the level of activity that can be expected from a successful lead compound derived from the 6-bromo-THQ scaffold.
Table 1: Representative Activity of THQ-based mTOR Inhibitors
| Compound ID | Target Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|
| 10e | A549 (Lung) | 0.033 | [8] |
| 10h | MCF-7 (Breast) | 0.087 | [9] |
| 10d | MDA-MB-231 (Breast) | 1.003 | [9] |
| Everolimus (Standard) | A549 (Lung) | 0.041 | [8] |
Data is illustrative of potent analogs and not of 6-Bromo-1,2,3,4-tetrahydroquinoline itself.
Table 2: Representative Activity of THQ-based Tubulin Inhibitors
| Compound ID | Target Cell Line | GI₅₀ (nM) | Tubulin IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6d | A549 (Lung) | 1.5 | 0.92 | |
| 4a | KB (Nasopharynx) | 16 | 0.85 | [12] |
| 6c | KBvin (Drug-Resistant) | 11 | 1.0 | |
| Combretastatin A-4 (Standard) | - | - | 0.96 |
Data is illustrative of potent analogs and not of 6-Bromo-1,2,3,4-tetrahydroquinoline itself.
Conclusion and Future Outlook
6-Bromo-1,2,3,4-tetrahydroquinoline represents a highly valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The strong body of evidence for the tetrahydroquinoline scaffold as a potent modulator of both the mTOR signaling pathway and tubulin polymerization provides two high-priority, scientifically-grounded avenues for investigation. The bromine moiety is not a liability but an asset, offering a precise chemical handle for rapid SAR exploration and optimization of potency, selectivity, and pharmacokinetic properties.
The structured, multi-phase validation workflow detailed in this guide provides a rigorous and self-validating framework for any research program. By progressing from unbiased phenotypic screening to specific biochemical and cellular assays, and ultimately to in vivo models, researchers can build an unassailable case for the compound's mechanism of action. This systematic approach minimizes the risk of late-stage failures and maximizes the potential for translating a promising chemical scaffold into a clinically impactful therapeutic agent.
References
- Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. [Link]
- Shaw, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel), 17(5), 759. [Link]
- Yadav, R., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
- Chaube, U., et al. (2023). Design and development of Tetrahydro-Quinoline derivatives as dual mTOR-C1/ C 2 inhibitors for the treatment of lung cancer. European Journal of Medicinal Chemistry, 258, 115591. [Link]
- Creative Biolabs. (n.d.). Affinity Chromatography.
- Lai, Q., et al. (2024). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry. [Link]
- Shaw, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
- Shaw, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
- Yoshida, M., & Tashiro, E. (2016). Affinity-based target identification for bioactive small molecules. MedChemComm, 7(4), 599-610. [Link]
- Lai, Q., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
- Charles River. (n.d.). Capture Compound Mass Spectrometry: Target De-Convolution and Other Drug-Protein Interactions. Charles River. [Link]
- University College London. (n.d.).
- Lomenick, B., & Loo, J. A. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 127-147. [Link]
- Wang, Y., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]
- Wang, Y., et al. (2018). Affinity purification in target identification: the specificity challenge. Acta Pharmaceutica Sinica B, 8(4), 525-533. [Link]
- Kikelj, D., et al. (2017). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 138, 9-21. [Link]
- Flippin, L. A., et al. (2004). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[6][9]-naphthyridine via Reductive Amination of Schiff's Bases.
- Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6342. [Link]
- Kikelj, D., et al. (2017). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
- Ökten, S., et al. (2016). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Keserű, G. M. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Wilson, J. P., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2689-2699. [Link]
- ResearchGate. (2013). (PDF) Chemistry-based functional proteomics for drug target deconvolution. [Link]
- Kumar, D., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(23), 2054-2083. [Link]
- Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 613-617. [Link]
- Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Wager, T. T., et al. (2011). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 2(3), 253-258. [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- B. G. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13886. [Link]
- Al-Suhaimi, K. S., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4284. [Link]
- Ryczkowska, M., et al. (2022).
- Al-Mokadem, A. Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
- Fine Chemical Manufacturer. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. [Link]
Sources
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Abstract
6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class. While it is extensively utilized as a versatile chemical intermediate in the synthesis of more complex, biologically active molecules, a definitive and direct mechanism of action for the compound itself has not been extensively elucidated in publicly available literature.[1] This technical guide synthesizes the known biological activities of structurally related tetrahydroquinoline derivatives to propose putative mechanisms of action for this compound. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to investigate these hypothesized mechanisms, thereby offering a foundational framework for future research and drug development efforts. The primary proposed mechanisms revolve around its potential as an enzyme inhibitor and a modulator of nuclear receptors, drawing from the established activities of the broader tetrahydroquinoline scaffold.
Introduction and Chemical Properties
6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound characterized by a tetrahydroquinoline core with a bromine substituent at the 6-position.[1] The hydrochloride salt enhances its solubility in aqueous media, making it amenable to biological assays. The tetrahydroquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known to exhibit a wide spectrum of biological activities.[2][3] The bromine atom on the aromatic ring significantly influences the electronic properties of the molecule and provides a reactive site for further chemical modifications, often utilized in palladium-catalyzed cross-coupling reactions to generate diverse chemical libraries for drug screening.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN | [4] |
| Molecular Weight | 248.55 g/mol | [4] |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | [4] |
| CAS Number | 215798-19-9 (for hydrochloride salt) | [4] |
| Appearance | Typically a solid | [1] |
Hypothesized Mechanisms of Action
Direct pharmacological studies on this compound are limited. However, based on the activities of analogous structures, two primary, plausible mechanisms of action are proposed:
Putative Role as a RORγ Inverse Agonist
Recent studies have identified certain 1,2,3,4-tetrahydroquinoline derivatives as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[5] RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[5] As such, it has emerged as a significant therapeutic target for autoimmune diseases and certain types of cancer, including prostate cancer.[5]
The core tetrahydroquinoline scaffold can be positioned within the ligand-binding domain of RORγ, leading to a conformational change that disfavors the binding of coactivator proteins and promotes the recruitment of corepressors. This inverse agonism would result in the transcriptional repression of RORγ target genes. The bromine at the 6-position could potentially enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the receptor.
Caption: Putative RORγ Inverse Agonist Mechanism.
Potential as a Metalloenzyme Inhibitor via Cation Chelation
Derivatives of tetrahydroquinoline, such as 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, have been shown to exhibit biological activity through the chelation of divalent metal cations like Zn²⁺ and Fe²⁺.[6] Many enzymes, including methionine aminopeptidases (MetAPs), rely on metal cofactors for their catalytic activity. Nitroxoline, a related quinoline derivative, inhibits MetAP2 and demonstrates antibacterial and anti-biofilm properties by chelating essential metal ions.[6]
While 6-Bromo-1,2,3,4-tetrahydroquinoline lacks the hydroxyl group that is a strong chelating moiety in the aforementioned examples, the nitrogen atom within the tetrahydroquinoline ring system can still participate in coordinating with metal ions. This interaction could be sufficient to disrupt the function of metalloenzymes that are crucial for pathogen survival or cancer cell proliferation. This proposed mechanism aligns with the broad antimicrobial and anticancer activities reported for the wider class of quinoline and tetrahydroquinoline compounds.[3]
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanisms of action, a series of well-defined biochemical and cell-based assays are necessary. The following protocols are designed to provide a clear path for investigation.
Workflow for Investigating RORγ Inverse Agonism
Caption: Experimental Workflow for RORγ Target Validation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To quantify the binding affinity of this compound to the RORγ ligand-binding domain (LBD).
-
Materials: Recombinant His-tagged RORγ LBD, Lanthanide-labeled anti-His antibody (donor), Fluorescently-labeled RORγ ligand (tracer/acceptor), 384-well low-volume plates, TR-FRET plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the RORγ LBD, anti-His antibody, and the fluorescent tracer.
-
Add the serially diluted compound to the wells. Include wells with no compound (maximum signal) and wells with a known high-affinity RORγ inverse agonist (positive control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Causality: A decrease in the FRET signal with increasing compound concentration indicates competitive displacement of the fluorescent tracer from the RORγ LBD, confirming direct binding. The data is used to calculate the IC₅₀ and subsequently the Ki (inhibition constant).
-
Protocol 2: RORγ-Gal4 Luciferase Reporter Assay
-
Objective: To determine if the binding of the compound to RORγ results in transcriptional repression (inverse agonism).
-
Materials: HEK293T cells, RORγ-Gal4 expression plasmid (chimeric receptor with RORγ LBD fused to Gal4 DNA-binding domain), UAS-luciferase reporter plasmid, Transfection reagent, Luciferase assay substrate.
-
Procedure:
-
Co-transfect HEK293T cells with the RORγ-Gal4 and UAS-luciferase plasmids.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control and a known RORγ inverse agonist.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Causality: A dose-dependent decrease in luciferase activity indicates that the compound is acting as an inverse agonist, preventing the RORγ LBD from activating transcription of the luciferase reporter gene.
-
Workflow for Investigating Metalloenzyme Inhibition
Caption: Experimental Workflow for Metalloenzyme Inhibition.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Metal Chelation
-
Objective: To directly measure the binding thermodynamics of this compound to relevant divalent metal cations (e.g., Zn²⁺, Fe²⁺).
-
Materials: Isothermal titration calorimeter, Syringe and sample cell, Solutions of this compound and metal salts (e.g., ZnCl₂) in a buffered solution.
-
Procedure:
-
Fill the ITC sample cell with the compound solution.
-
Fill the injection syringe with the metal salt solution.
-
Perform a series of small, sequential injections of the metal salt into the sample cell while monitoring the heat change.
-
Causality: A measurable heat release or absorption upon injection directly demonstrates a binding event between the compound and the metal ion. The resulting isotherm can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol 4: In Vitro Methionine Aminopeptidase (MetAP) Activity Assay
-
Objective: To assess the inhibitory effect of the compound on a representative metalloenzyme.
-
Materials: Recombinant MetAP1a enzyme, Synthetic peptide substrate (e.g., Met-Gly-Met-Met), Leucine aminopeptidase, Lactate dehydrogenase, NADH, Sodium pyruvate, 96-well UV-transparent plate, Spectrophotometer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the coupled enzyme system (leucine aminopeptidase, lactate dehydrogenase, NADH, pyruvate).
-
Add the MetAP1a enzyme and the diluted compound. Pre-incubate for 15 minutes.
-
Initiate the reaction by adding the peptide substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Causality: Inhibition of MetAP1a will slow the release of methionine from the substrate, thereby reducing the rate of the coupled reaction and the rate of NADH oxidation. This allows for the calculation of an IC₅₀ value. To confirm the mechanism, a "metal rescue" experiment can be performed where excess Zn²⁺ is added to the inhibited reaction to see if enzyme activity can be restored.
-
Conclusion and Future Directions
While this compound is primarily recognized as a synthetic precursor, its core structure is present in molecules with significant biological activities. This guide proposes two testable hypotheses for its mechanism of action: inverse agonism of RORγ and inhibition of metalloenzymes through cation chelation. The provided experimental workflows and detailed protocols offer a robust framework for researchers to elucidate the pharmacological properties of this compound. Future research should focus on executing these assays to confirm or refute the proposed mechanisms. Positive findings would warrant further investigation into the structure-activity relationships of related analogs and could position this compound as a lead compound for the development of novel therapeutics.
References
- Akkurt, M., et al. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- Equation Chemical. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. XIAMEN EQUATION CHEMICAL CO.,LTD.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information.
- Yesilkaynak, T., et al. (2017). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate.
- Fathy, N. M., et al. (2021). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer. BOWEN University Institutional Repository.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
- Zhang, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Spectroscopic Data for 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Researchers
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its tetrahydroquinoline core is a common scaffold in a variety of biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-bromo-1,2,3,4-tetrahydroquinoline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data and its interpretation but also detailed, field-proven experimental protocols.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used for 6-bromo-1,2,3,4-tetrahydroquinoline.
Caption: Molecular structure and atom numbering of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for 6-bromo-1,2,3,4-tetrahydroquinoline, obtained from analysis of its spectrum.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | H-5 |
| ~6.85 | dd | 1H | H-7 |
| ~6.45 | d | 1H | H-8 |
| ~3.8 (broad s) | 1H | NH | |
| ~3.25 | t | 2H | C2-H |
| ~2.7 | t | 2H | C4-H |
| ~1.9 | m | 2H | C3-H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 6-bromo-1,2,3,4-tetrahydroquinoline displays characteristic signals for both the aromatic and the aliphatic protons.
-
Aromatic Region (δ 6.0-7.5 ppm): The aromatic region shows three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current. The doublet at approximately 6.95 ppm is assigned to the H-5 proton. The doublet of doublets at around 6.85 ppm corresponds to the H-7 proton, which is coupled to both H-5 and H-8. The doublet at approximately 6.45 ppm is assigned to the H-8 proton.
-
Aliphatic Region (δ 1.5-4.0 ppm): The aliphatic region reveals the protons of the saturated heterocyclic ring. The triplet at approximately 3.25 ppm corresponds to the two protons at the C2 position, adjacent to the nitrogen atom. The triplet at around 2.7 ppm is assigned to the two protons at the C4 position, which are benzylic. The multiplet at approximately 1.9 ppm is due to the two protons at the C3 position.
-
NH Proton: A broad singlet is typically observed around 3.8 ppm, corresponding to the amine proton (NH). The broadness of this signal is due to quadrupole broadening and potential chemical exchange.
Experimental Protocol for ¹H NMR
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak. A standard 5 mm NMR tube is used for routine analysis. The concentration of the sample is optimized to obtain a good signal-to-noise ratio in a reasonable time without causing line broadening due to aggregation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-bromo-1,2,3,4-tetrahydroquinoline into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.
-
Caption: Experimental workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~144 | C8a |
| ~129 | C7 |
| ~128 | C5 |
| ~125 | C4a |
| ~116 | C8 |
| ~110 | C6 |
| ~42 | C2 |
| ~27 | C4 |
| ~22 | C3 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Region (δ 100-150 ppm): Six signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atom bearing the bromine (C6) is expected to be significantly shielded, appearing at a lower chemical shift (around 110 ppm). The other aromatic carbons will have chemical shifts typical for a substituted benzene ring fused to a heterocyclic system.
-
Aliphatic Region (δ 20-50 ppm): Three signals are expected for the aliphatic carbons. The C2 carbon, being adjacent to the nitrogen atom, will be the most downfield of the aliphatic carbons (around 42 ppm). The C4 and C3 carbons are expected to appear at approximately 27 ppm and 22 ppm, respectively.
Experimental Protocol for ¹³C NMR
Rationale: A higher sample concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C.[7] Proton decoupling is employed to simplify the spectrum by collapsing the carbon signals into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of 6-bromo-1,2,3,4-tetrahydroquinoline into a vial.[3]
-
Dissolve the sample in 0.6-0.7 mL of CDCl₃.
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the instrument as for ¹H NMR.
-
-
Data Acquisition:
-
Select a ¹³C NMR experiment with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Spectral Data
Based on the structure of 6-bromo-1,2,3,4-tetrahydroquinoline, the following characteristic absorption bands are expected.[8][9]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 | N-H stretch | Medium |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch | Strong |
| ~1600, ~1480 | C=C aromatic ring stretch | Medium |
| ~1300 | C-N stretch | Medium |
| Below 800 | C-Br stretch | Strong |
Interpretation of the Predicted FT-IR Spectrum
-
N-H Stretch: A medium intensity band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the stronger aliphatic C-H stretches will appear between 2950 and 2850 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching bands at approximately 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration of the amine is expected to appear in the fingerprint region, around 1300 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration will be observed at a low wavenumber, typically below 800 cm⁻¹.
Experimental Protocol for FT-IR (KBr Pellet Method)
Rationale: For solid samples, the KBr pellet method is a common technique that involves dispersing the sample in a dry, IR-transparent matrix of potassium bromide (KBr).[10][11] This minimizes scattering of the IR beam and allows for the acquisition of a high-quality transmission spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectrometry Data
The mass spectrum of 6-bromo-1,2,3,4-tetrahydroquinoline is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom.[12]
| m/z | Relative Intensity | Assignment |
| 211 | High | [M]⁺ (with ⁷⁹Br) |
| 213 | High | [M+2]⁺ (with ⁸¹Br) |
| 132 | Moderate | [M - Br]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, results in a characteristic molecular ion peak pattern. Two peaks of nearly equal intensity are observed at m/z 211 and 213, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. This provides strong evidence for the presence of one bromine atom in the molecule.
-
Fragmentation: A common fragmentation pathway for bromo-substituted compounds is the loss of the bromine radical.[13][14] This would result in a fragment ion at m/z 132 ([M - Br]⁺). The observation of a significant peak at this m/z value would further support the proposed structure.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Rationale: Electron ionization is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A direct insertion probe can be used for the analysis of solid samples.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample (microgram quantity) into a capillary tube.
-
-
Instrument Setup:
-
Insert the capillary tube into the direct insertion probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
-
Data Acquisition:
-
Heat the probe gradually to volatilize the sample into the ion source.
-
The sample molecules are bombarded with a beam of electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Safety Information
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 6-bromo-1,2,3,4-tetrahydroquinoline. The presented ¹H NMR, predicted ¹³C NMR and FT-IR, and mass spectrometry data, along with their interpretation and detailed experimental protocols, offer a valuable resource for researchers working with this important synthetic intermediate. Adherence to the described methodologies will ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for the successful progression of research and development in the fields of organic synthesis and medicinal chemistry.
References
- Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
- Bruker. (2023, November 2). how to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d.
- SpectraBase. (n.d.). 1-[(6-Bromo-2-phenyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydroquinoline.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. (n.d.). Figure S1. 1 H and 13 C NMR spectra of 6.
- Kertész, S., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
- SpectraBase. (n.d.). 6-Bromoquinoline.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- ResearchGate. (n.d.). Mass spectra of alkylquinolines.
- Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra.
- Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849.
- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. eng.uc.edu [eng.uc.edu]
- 10. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 11. shimadzu.com [shimadzu.com]
- 12. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. As a brominated heterocyclic compound, its unique chemical properties necessitate a thorough understanding of its risk profile to ensure safe laboratory and developmental use. This document synthesizes available data to provide actionable protocols and emergency procedures, grounded in established safety principles.
Section 1: Chemical Identity and Properties
This compound is a substituted quinoline derivative. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1050161-23-3[1] |
| Molecular Formula | C₉H₁₁BrClN |
| Molecular Weight | 248.55 g/mol |
| Parent Compound | 6-Bromo-1,2,3,4-tetrahydroquinoline (CAS: 22190-35-8)[2][3] |
Section 2: Hazard Identification and Classification
The primary hazards associated with this compound are related to acute toxicity and irritation. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards. While data for the hydrochloride salt is sparse, the classification is often based on the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline, and related isomers.
GHS Hazard Summary:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[4] |
Note: Hazard classifications H315, H319, and H335 are derived from the closely related isomer, 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, and should be considered potential hazards for the title compound.
GHS Label Elements:
Caption: GHS07 Exclamation Mark Pictogram.
Section 3: Toxicological Profile
The toxicological data for this compound has not been thoroughly investigated.[5] The GHS classification implies the following effects, though specific quantitative data (e.g., LD50, LC50) is largely unavailable in public literature.[1]
| Exposure Route | Hazard Summary |
| Oral | Harmful if swallowed (Acute Toxicity Category 4).[2][3] Ingestion may lead to systemic toxicity. Do not eat, drink, or smoke when using this product.[3] |
| Dermal | Harmful in contact with skin (Acute Toxicity Category 4).[2][3] It is also presumed to cause skin irritation.[4] Prolonged or repeated contact should be avoided. |
| Inhalation | Harmful if inhaled (Acute Toxicity Category 4).[2][3] As a solid, dust inhalation is the primary concern. It may cause respiratory tract irritation.[4] Avoid breathing dust.[3] |
| Eye Contact | Presumed to cause serious eye irritation.[4] Direct contact can result in redness, pain, and potential damage. |
| Chronic Effects | No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[5] |
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical following exposure. Always seek medical attention after administering first aid.
Step-by-Step First Aid Measures:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Section 5: Safe Handling, Storage, and Personal Protection
Adherence to strict laboratory protocols is essential to minimize exposure risk.
5.1 Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]
-
Dust Prevention: Avoid the formation and inhalation of dust.[1] Use non-sparking tools for manipulation.[1]
5.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) that are appropriate for the task.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[7]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an OV/AG/P99 respirator for higher-level protection.[5]
5.3 Storage Conditions
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[8]
-
The storage area should be locked up or accessible only to authorized personnel.
Section 6: Accidental Release and Spill Management
A clear, pre-defined spill response plan is crucial for safety.
Protocol for Minor Spills:
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 5.2 before approaching the spill.
-
Contain & Clean:
-
Avoid generating dust.[1]
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).
-
Carefully sweep or scoop up the absorbed material using non-sparking tools.[8]
-
Place the waste into a clean, dry, properly labeled, and sealable container for disposal.[8]
-
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste material according to institutional and local regulations.[3]
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 6-Bromo-1,2,3,4-tetrahydroquinoline
Introduction: Contextualizing 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as bromine at the 6-position, creates 6-Bromo-1,2,3,4-tetrahydroquinoline (6-Br-THQ), a versatile chemical intermediate. This modification provides a reactive handle for synthetic chemists to build molecular complexity, often through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for therapeutic screening.[1] Halogenated quinolines have demonstrated a spectrum of biological activities, including anticancer and antibacterial properties, making them an area of significant interest.[2][3][4][5]
However, before a novel compound like 6-Br-THQ or its derivatives can be advanced in a drug discovery pipeline, a critical early assessment is required: the evaluation of its cytotoxic potential.[6][7][8] Cytotoxicity testing is a cornerstone of modern toxicology, providing essential data on how a substance affects cell viability and function.[7][9] This initial screening serves to identify compounds that are overtly toxic, understand their potency (often quantified by the half-maximal inhibitory concentration, IC50), and gain preliminary insights into their mechanism of cell killing.[6][10]
This guide provides a comprehensive framework for conducting a preliminary, multi-parametric cytotoxicity assessment of 6-Bromo-1,2,3,4-tetrahydroquinoline. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and interpretable dataset. The methodologies described—assessing metabolic activity, membrane integrity, and apoptotic pathways—form a foundational triad for a reliable preliminary toxicity profile.
Chapter 1: The Strategic Selection of Cytotoxicity Assays
A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust initial screening strategy employs a panel of assays that measure different cellular endpoints. This multi-parametric approach allows for a more nuanced understanding of the potential mechanism of cell death. For this guide, we focus on three widely adopted and complementary assays.
-
MTT Assay (Metabolic Activity): This colorimetric assay is a primary workhorse for assessing cell viability.[11] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13] It serves as an excellent first-pass screen for cytotoxic effects.[8]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme present in most cell types.[14][15] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[9][14] The LDH assay quantifies this released enzyme, providing a direct measure of cell lysis and loss of membrane integrity.
-
Caspase-3/7 Assay (Apoptosis Execution): Apoptosis, or programmed cell death, is a distinct, controlled process. A key event in this pathway is the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[16] Assays using a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated Caspase-3/7, can directly measure this hallmark of apoptosis.[16][17]
By combining these three assays, we can begin to differentiate between cytotoxic effects that cause a general metabolic shutdown, those that rupture the cell membrane, and those that trigger a programmed cell death pathway.
Caption: High-level workflow for preliminary cytotoxicity screening.
Chapter 2: Experimental Protocols
The trustworthiness of any screening data is built upon meticulously executed and well-controlled experiments. The following protocols are detailed guides that include essential controls for data validation.
General Preparations & Cell Culture
-
Compound Stock Solution: Prepare a high-concentration stock solution of 6-Bromo-1,2,3,4-tetrahydroquinoline (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in a complete culture medium to ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[6]
-
Cell Lines: Select a panel of cell lines relevant to the intended therapeutic area. A common starting point includes human cancer cell lines like HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[6][8] Including a "normal" or non-cancerous cell line (e.g., HEK293) is crucial for assessing selectivity.[8]
-
Cell Seeding: Culture cells to ~80% confluency, then trypsinize and count them. Seed the cells into clear, flat-bottom 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[11]
Caption: Principle of the MTT colorimetric assay.
Methodology:
-
Compound Treatment: The day after seeding, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of 6-Br-THQ. Also, prepare the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells treated with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium but no cells, to measure background absorbance.[6][13]
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[13]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[13][18]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][13] Measure the absorbance of the purple solution on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12]
Protocol 2: LDH Assay for Membrane Damage
This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14]
Caption: Principle of the LDH release assay.
Methodology:
-
Cell Treatment: Prepare and treat a 96-well plate with serial dilutions of 6-Br-THQ as described for the MTT assay. Crucially, three sets of controls are required for this assay:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of incubation. This represents 100% cytotoxicity.
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[6] This mixture typically contains the substrates for LDH that lead to the production of a colored (formazan) or fluorescent (resorufin) product.[14][19]
-
Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6] Measure the absorbance or fluorescence according to the kit manufacturer's instructions (e.g., absorbance at 490 nm for colorimetric assays).[15]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay uses a proluminescent substrate that is cleaved by activated Caspase-3 and -7, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[17]
Methodology:
-
Cell Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat cells with serial dilutions of 6-Br-THQ and appropriate controls (untreated, vehicle, and a known apoptosis inducer like Staurosporine).
-
Incubation: Incubate for a period sufficient to induce apoptosis, which may be shorter than for general cytotoxicity (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[17]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]
-
Signal Development: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[17]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of active Caspase-3/7.
Chapter 3: Data Analysis and Interpretation
Data Normalization
For each assay, the raw data must be processed and normalized.
-
MTT Assay:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
LDH Assay:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Caspase-3/7 Assay:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Data is often presented as "Fold Increase" in signal over the untreated control: Fold Increase = (Luminescence of Treated Cells) / (Luminescence of Untreated Control Cells)
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces a biological response (like cell viability) by 50%.[10] It is a standard measure of a compound's potency.
-
Plot the normalized data (e.g., % Viability) against the logarithm of the compound concentration.
-
Use non-linear regression analysis (typically a sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent to calculate the precise IC50 value.
Data Presentation
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for 6-Bromo-1,2,3,4-tetrahydroquinoline
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | Cervical Carcinoma | MTT | 48 | 25.3 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 42.1 ± 3.5 |
| HEK293 | Normal Embryonic Kidney | MTT | 48 | > 100 |
Note: Data are hypothetical and for illustrative purposes. SD = Standard Deviation from three independent experiments.
Conclusion: Synthesizing a Preliminary Profile
This technical guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity screening of 6-Bromo-1,2,3,4-tetrahydroquinoline. By integrating assays that probe metabolic health (MTT), membrane integrity (LDH), and programmed cell death pathways (Caspase-3/7), researchers can build a comprehensive initial safety and activity profile. A finding of a low IC50 in the MTT assay, coupled with a high LDH release, might suggest a necrotic mechanism of cell death. Conversely, a potent MTT result accompanied by strong Caspase-3/7 activation would point towards an apoptotic mechanism. A significant difference in IC50 values between cancer cell lines and a normal cell line, as illustrated in the hypothetical data, would indicate desirable selectivity and warrant further investigation.[8]
This foundational screening is a critical decision-making point in the drug discovery process. The data generated through these carefully controlled and validated protocols will provide the confidence needed to either advance a promising derivative for further mechanistic studies or to deprioritize a compound with an unfavorable toxicity profile.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
- Flippin, L. A., et al. (2008). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[15][22]-naphthyridine via Reductive Amination of Schiff's Bases. Synthetic Communications, 38(18), 3060-3064.
- Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen.
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2). (n.d.). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Tomita, Y. T., et al. (n.d.). Caspase-3/7 Apoptosis Assay. Bio-protocol. Retrieved from [https://bio-protocol.org/e2 caspase3/7apoptosisassay]([Link] caspase3/7apoptosisassay)
- Lehtinen, J., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150.
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
- Astashkina, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1.
- Imram, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11801.
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute.
- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3058-3075.
- Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma.
- Note Synthesis and cytotoxicity of new quinoline derivatives. (2012). Indian Journal of Chemistry, 51B, 1413-1417.
- Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program.
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). University of KwaZulu-Natal.
- 6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.
- The halogenated 8 hydroxyquinolines. (2025). ResearchGate.
- Cheung, Y., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry, 22(27), 9275-9285.
- Plausible mechanism for C5 halogenation of quinolines. (n.d.). ResearchGate.
- Cheung, Y., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 155, 683-692.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Atlantis Press.
- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (n.d.).
- Smith, A. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. tribioscience.com [tribioscience.com]
An In-depth Technical Guide to the Neuroprotective Effects of Tetrahydroquinolines
Abstract
Tetrahydroquinolines (THQs) represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive examination of the neuroprotective effects of THQ derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanistic pillars of their action, including the mitigation of oxidative stress, modulation of glutamatergic excitotoxicity, and inhibition of key enzymes implicated in neurodegeneration. This guide will further detail established in vitro and in vivo models for assessing neuroprotection, providing step-by-step protocols for key assays. Through a synthesis of current literature and practical insights, this document aims to equip researchers with the foundational knowledge and technical expertise required to advance the investigation of tetrahydroquinolines as a promising therapeutic strategy for a spectrum of neurological disorders.
Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), present a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of therapeutic agents with diverse mechanisms of action. The tetrahydroquinoline (THQ) core structure has emerged as a particularly valuable starting point for the design of such multi-target ligands.[1] THQ and its derivatives are found in numerous natural and synthetic compounds and exhibit a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This guide will explore the key molecular mechanisms that underpin the neuroprotective potential of this versatile heterocyclic scaffold.
Core Neuroprotective Mechanisms of Tetrahydroquinolines
The neuroprotective capacity of tetrahydroquinolines stems from their ability to concurrently address multiple pathological cascades implicated in neuronal cell death. The principal mechanisms include combating oxidative stress, attenuating excitotoxicity, and inhibiting acetylcholinesterase.
Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in various neurodegenerative conditions.[3] THQ derivatives have demonstrated significant antioxidant properties, acting through several complementary pathways.[4][5]
-
Direct Radical Scavenging: The chemical structure of many THQs, particularly those with hydroxyl substitutions on the aromatic ring, allows them to directly neutralize free radicals.[6] This scavenging activity helps to reduce lipid peroxidation and protect cellular components from oxidative damage.[7]
-
Upregulation of Endogenous Antioxidant Systems: Certain THQ compounds have been shown to enhance the expression and activity of key antioxidant enzymes. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been observed to increase the mRNA expression of antioxidant genes and the transcription factors Nrf2 and Foxo1, which are master regulators of the antioxidant response.[8]
The following diagram illustrates the central role of oxidative stress in neurodegeneration and the points of intervention for THQ-based antioxidants.
Caption: Tetrahydroquinolines combat oxidative stress in neurodegeneration.
Modulation of Glutamatergic Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[9] Several tetrahydroisoquinoline and tetrahydroquinoline derivatives have been identified as potent antagonists of the NMDA receptor.[9][10][11]
-
NMDA Receptor Antagonism: By blocking the NMDA receptor, these compounds can prevent the massive influx of calcium that triggers downstream apoptotic and necrotic pathways.[10] For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to inhibit [3H]MK-801 binding to the NMDA receptor and prevent glutamate-induced cell death and calcium influx in neuronal cultures.[10]
-
Glycine Site Antagonism: Some THQ derivatives act as antagonists at the glycine co-agonist site of the NMDA receptor, providing another avenue for modulating receptor activity and reducing excitotoxicity.[9][12]
The signaling cascade of NMDA receptor-mediated excitotoxicity and the inhibitory action of THQs are depicted below.
Caption: THQs prevent excitotoxicity by blocking NMDA receptors.
Acetylcholinesterase Inhibition
A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[13] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy to enhance cholinergic function.[13] Numerous THQ derivatives have been synthesized and evaluated as potent AChE inhibitors.[2][13][14]
-
Dual Binding Site Inhibition: Some THQ-based inhibitors are designed as heterodimers that can simultaneously bind to both the catalytic and peripheral anionic sites of AChE, leading to highly potent and selective inhibition.[13]
-
Structure-Activity Relationships: The inhibitory potency of THQ derivatives can be fine-tuned by modifying substituents on the quinoline ring.[2][14] This allows for the rational design of compounds with optimized AChE inhibitory activity and selectivity over butyrylcholinesterase (BChE).[13]
Methodologies for Assessing Neuroprotection
A robust evaluation of the neuroprotective effects of tetrahydroquinolines requires a combination of in vitro and in vivo experimental models.[15][16] This multi-pronged approach allows for initial high-throughput screening and detailed mechanistic studies in cell-based systems, followed by validation of efficacy in more complex animal models of neurodegenerative diseases.[17]
In Vitro Models of Neurodegeneration
In vitro models provide a controlled environment to investigate the direct effects of THQ compounds on neuronal cells and to dissect the underlying molecular mechanisms of their neuroprotective action.[18][19]
| Model System | Description | Advantages | Limitations |
| Immortalized Cell Lines (e.g., SH-SY5Y, PC12) | Neuronal-like cell lines that can be easily cultured and manipulated.[18] | High-throughput screening, reproducibility. | May not fully recapitulate the phenotype of primary neurons. |
| Primary Neuronal Cultures | Neurons isolated directly from rodent brain tissue. | More physiologically relevant than cell lines. | More complex to culture, ethical considerations. |
| Organotypic Brain Slices | Thin sections of brain tissue cultured in vitro that preserve the local cellular architecture.[18] | Maintains cell-cell interactions and synaptic circuitry. | Limited lifespan in culture. |
| Induced Pluripotent Stem Cells (iPSCs) | Stem cells derived from patient somatic cells that can be differentiated into various neuronal subtypes.[18] | Allows for the study of disease mechanisms in a patient-specific genetic background. | Technically demanding and expensive. |
Experimental Protocol: Assessing Neuroprotection against Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test tetrahydroquinoline compound for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for a further 24 hours.[20]
-
Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is a measure of cell viability.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: Calculate the percentage of cell viability and ROS production relative to control cells. Determine the EC50 value for the neuroprotective effect of the THQ compound.
In Vivo Models of Neurodegenerative Diseases
Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of potential neuroprotective agents.[21][22]
| Disease Model | Animal | Inducing Agent/Genetic Modification | Key Pathological Features |
| Parkinson's Disease | Rodents, Non-human primates | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-OHDA, Rotenone[8][22] | Dopaminergic neuron loss in the substantia nigra, motor deficits. |
| Alzheimer's Disease | Transgenic Mice | Overexpression of amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.[23] | Amyloid-beta plaques, tau pathology, cognitive impairment. |
| Cerebral Ischemia (Stroke) | Rodents | Middle cerebral artery occlusion (MCAO).[24] | Infarct volume, neurological deficits. |
Experimental Workflow: Evaluation of a THQ in a Rodent Model of Parkinson's Disease
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a THQ derivative in a toxin-induced model of Parkinson's disease.
Caption: Workflow for in vivo assessment of neuroprotective THQs.
A comprehensive assessment should include behavioral, histological, and biochemical endpoints to provide a complete picture of the compound's neuroprotective efficacy.[25]
Synthesis of Neuroprotective Tetrahydroquinolines
The development of efficient and versatile synthetic routes is crucial for the exploration of the structure-activity relationships of THQ derivatives. Several powerful synthetic methodologies have been employed to construct the tetrahydroquinoline scaffold.
-
Povarov Reaction: This is a widely used method for the synthesis of THQs, involving a domino reaction between an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis acid.[2][4]
-
Domino Reactions: Multi-step sequences that occur in a single pot, offering an efficient and atom-economical approach to complex THQ structures.[26]
-
Borrowing Hydrogen Methodology: A sustainable and atom-efficient strategy for the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by manganese pincer complexes.[27]
The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials.
Future Directions and Conclusion
Tetrahydroquinolines continue to be a rich source of inspiration for the development of novel neuroprotective agents. Future research in this area will likely focus on:
-
Multi-target Drug Design: The rational design of THQ derivatives that can simultaneously modulate multiple targets implicated in neurodegeneration.
-
Blood-Brain Barrier Permeability: Optimization of the physicochemical properties of THQs to enhance their ability to cross the blood-brain barrier.
-
Advanced In Vitro and In Vivo Models: The use of more sophisticated models, such as patient-derived iPSCs and organoids, to better predict clinical efficacy.[18][23]
References
- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]
- Gutiérrez, M., Arévalo, B., Valdés, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
- Bové, J., & Perier, C. (2012). Modeling neurodegenerative diseases in vivo. Parkinsonism & Related Disorders, 18 Suppl 1, S130-S132. [Link]
- Slanzi, A., Iannoto, G., Rossi, B., Zenaro, E., & Constantin, G. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cell and Developmental Biology, 8, 239. [Link]
- Ohno, M., Ishida, M., Kobayashi, H., & Nishimura, S. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-103. [Link]
- Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Tricklebank, M. D. (1992). Synthesis and Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 35(11), 1942-1952. [Link]
- Lim, Y. C., Ramasamy, K., & Lim, S. M. (2021). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Di Fabio, R., Cugola, A., Donati, D., Feriani, A., Gaviraghi, G., Giorgi, F., ... & Zonzini, L. (2000). Straightforward synthesis of new tetrahydroquinoline derivatives. Canadian Journal of Chemistry, 78(6), 809-815. [Link]
- Valdés-Jiménez, A., Gutiérrez, M., Osorio-Olivares, M., Arevalo, B., Núñez, Y. A., & Valdés, F. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(1), 169. [Link]
- Ortwine, D. F., Malone, T. C., Bigge, C. F., Drummond, J. T., Humblet, C., Johnson, G., & Pinter, G. W. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345-1370. [Link]
- Lee, C. H., Chen, Y. T., Chang, C. Y., Huang, N. K., & Chen, Y. C. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 219, 113437. [Link]
- Colbourne, F., Sutherland, G. R., & Auer, R. N. (1999). The problem of assessing effective neuroprotection in experimental cerebral ischemia. Brain Research Reviews, 30(2), 125-142. [Link]
- InnoSer. (n.d.). In vitro neurology assays.
- Singh, S., & Singh, T. G. (2023). Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models.
- Fink, D. M., Jones, D. A., & Atherton, F. R. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(19), 3655-3662. [Link]
- McGown, A., & De-Bastos, M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15, 843815. [Link]
- Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(18), 10086. [Link]
- Garip, A., Sankowski, R., & Diederich, N. (2024).
- Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
- Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6126-6161. [Link]
- Núñez, Y. A. R., Gutíerrez, M., Alzate-Morales, J., Adasme-Carreño, F., Güiza, F. M., Bernal, C. C., ... & Bohórquez, A. R. R. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5. [Link]
- Povetev, K. V., Zenina, Y. V., Voronkov, A. V., Pozdnyakov, D. I., & Belenichev, I. F. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Neurochemical Research, 46(8), 2097-2111. [Link]
- Vighi, P., Trifunović, D., & Marigo, V. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 706487. [Link]
- Núñez, Y. A. R., Gutíerrez, M., Alzate-Morales, J., Adasme-Carreño, F., Güiza, F. M., Bernal, C. C., ... & Bohórquez, A. R. R. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. International Journal of Molecular Sciences, 21(1), 5. [Link]
- Di Fabio, R., Cugola, A., Donati, D., Feriani, A., Gaviraghi, G., Giorgi, F., ... & Zonzini, L. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3863-3866. [Link]
- Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Kim, H. C., Jhoo, W. K., Bing, G., & Shin, E. J. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 18(1), 1-10. [Link]
- Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
- Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Kryzhanovskii, S. A., Povet'ev, K. V., Zenina, Y. V., Voronkov, A. V., Pozdnyakov, D. I., & Belenichev, I. F. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6709. [Link]
- Li, Y., Li, R., & Wang, G. (2023). Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases. Current Neuropharmacology, 21(1), 143-157. [Link]
- Kryzhanovskii, S. A., Povet'ev, K. V., Zenina, Y. V., Voronkov, A. V., Pozdnyakov, D. I., & Belenichev, I. F. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
- Kryzhanovskii, S. A., Povet'ev, K. V., Zenina, Y. V., Voronkov, A. V., Pozdnyakov, D. I., & Belenichev, I. F. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
- El-Sepelgy, O., & Gellrich, U. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7943-7947. [Link]
- Sant'Ana, P. G., de Souza, L. G., & de Castro, A. A. (2022). Quinolinic acid induces oxidative stress in rat brain synaptosomes.
- Antkiewicz-Michaluk, L., Romanska, I., Michaluk, J., & Vetulani, J. (2005). 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity. Brain Research, 1054(1), 84-91. [Link]
- Chen, Y., Liu, Y., Li, M., Wang, Y., Zhang, J., & Li, Y. (2023). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Journal of Ethnopharmacology, 301, 115822. [Link]
- Singh, S., Kumar, P., & Singh, V. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomolecules, 13(3), 522. [Link]
- Domercq, M., & Matute, C. (2004). Neuroprotective effects of tetracyclines: molecular targets, animal models and human disease. Trends in Pharmacological Sciences, 25(11), 583-588. [Link]
Sources
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 14. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 19. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 20. researchgate.net [researchgate.net]
- 21. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. invivobiosystems.com [invivobiosystems.com]
- 24. researchgate.net [researchgate.net]
- 25. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydroquinoline Scaffold in Modern Oncology
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant biological activity.[1][2] Its unique conformational flexibility and three-dimensional arrangement allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Tetrahydroquinoline derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][3]
The strategic modification of this core structure is a key focus of drug discovery. Halogenation, particularly the introduction of a bromine atom at the C-6 position, is a well-established method for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This can lead to enhanced binding affinity for target proteins and improved overall efficacy. The 6-bromo-1,2,3,4-tetrahydroquinoline core serves as a versatile building block, enabling the synthesis of diverse compound libraries for anticancer screening.[4][5]
This technical guide provides a comprehensive examination of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives as a promising class of anticancer agents. We will delve into their synthesis, explore their structure-activity relationships, elucidate their primary mechanisms of action—including kinase inhibition and the induction of apoptosis—and provide detailed protocols for their preclinical evaluation.
Synthetic Strategies for 6-Bromo-1,2,3,4-tetrahydroquinoline Derivatives
The synthesis of functionalized 6-bromo-1,2,3,4-tetrahydroquinoline derivatives is a multi-step process that requires precise control over reaction conditions. A common approach begins with commercially available starting materials and proceeds through cyclization and functionalization reactions. The bromine atom at the C-6 position is typically introduced early in the synthetic sequence and serves as a handle for subsequent modifications via cross-coupling reactions.[4][5]
A representative, generalized synthesis workflow is outlined below. This process illustrates the key transformations involved in building the core scaffold and introducing diversity at the N-1 position, which is often crucial for biological activity.
Caption: Generalized workflow for the synthesis of 6-Bromo-THQ derivatives.
Illustrative Synthetic Protocol
The following protocol is a representative example for the synthesis of an N-acylated 6-bromo-1,2,3,4-tetrahydroquinoline derivative.
-
Synthesis of the Core Scaffold (6-Bromo-1,2,3,4-tetrahydroquinoline):
-
A mixture of 4-bromoaniline, an appropriate aldehyde, and an activated alkene is subjected to a Povarov reaction, often catalyzed by a Lewis acid (e.g., InCl₃), to facilitate the [4+2] cycloaddition.[6][7]
-
The reaction mixture is typically stirred in an appropriate solvent (e.g., dichloromethane) at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The crude product is purified via column chromatography to yield the 6-bromo-1,2,3,4-tetrahydroquinoline intermediate.
-
-
N-Acylation of the Tetrahydroquinoline Core:
-
The 6-bromo-1,2,3,4-tetrahydroquinoline intermediate (1 equivalent) is dissolved in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
A base, such as triethylamine (1.5 equivalents), is added, and the mixture is stirred.
-
The desired acyl chloride (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) (1.2 equivalents) is added dropwise to the solution.[1]
-
The reaction is stirred at room temperature for several hours.
-
Upon completion, the reaction mixture is poured over crushed ice, extracted with DCM, and the organic layer is dried over sodium sulfate to yield the final N-acylated derivative.[1]
-
Anticancer Activity and Structure-Activity Relationships (SAR)
Derivatives of the 6-bromo-1,2,3,4-tetrahydroquinoline scaffold have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. The antiproliferative effects are highly dependent on the nature and position of substituents on the core structure.
In Vitro Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 10e | A549 (Lung) | 0.033 | N-morpholine-4-carbonyl, 3,5-bis(trifluoromethyl)benzamide | [1] |
| 10e | MDA-MB-231 (Breast) | 0.63 | N-morpholine-4-carbonyl, 3,5-bis(trifluoromethyl)benzamide | [1] |
| 10h | MCF-7 (Breast) | 0.087 | N-piperidine-1-carbonyl, 3,5-bis(trifluoromethyl)benzamide | [1] |
| 13 | HeLa (Cervical) | 8.3 | 2-phenylquinoline derivative | [6] |
| 18 | HeLa (Cervical) | 13.15 | 4-acetamido-2-methyl-THQ | [6] |
| 4ag | SNB19 (Glioblastoma) | 38.3 | 4-trifluoromethyl substituted aryl at C2 | [8][9] |
| R12 | NCI-H522 (NSCLC) | Potent | Furan-pyrimidinyl-phenyl derivative | [7] |
Key Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups, such as trifluoromethyl (CF₃) moieties on the N-benzoyl ring, significantly enhances cytotoxic activity.[1] This is exemplified by compounds 10e and 10h , which were among the most potent derivatives against lung and breast cancer cells.[1]
-
N-1 Substituent: The group attached to the nitrogen at position 1 is critical for activity. Incorporating moieties like morpholine or piperidine can influence potency and selectivity, likely by affecting interactions with the target protein's active site.[1]
-
Aromaticity vs. Saturation: Studies comparing 2-arylquinolines with their partially saturated 1,2,3,4-tetrahydroquinoline counterparts have shown that the fully aromatic quinolines can display a better activity profile, suggesting that the planarity of the ring system can be beneficial for certain targets.[6]
-
Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives often showing better IC₅₀ values.[6]
Mechanisms of Action: How These Derivatives Combat Cancer
6-Bromo-1,2,3,4-tetrahydroquinoline derivatives exert their anticancer effects through multiple, often interconnected, cellular mechanisms. The primary pathways identified are the inhibition of critical cell signaling kinases and the induction of programmed cell death (apoptosis).
Inhibition of Protein Kinases
The quinoline scaffold is a well-established pharmacophore for kinase inhibitors.[10] Many derivatives function by competing with ATP for the binding site of key kinases that are overactive in cancer cells, thereby blocking downstream signaling required for cell growth and proliferation.[11]
-
mTOR Inhibition: The mTOR (mammalian Target of Rapamycin) pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[1] Several tetrahydroquinoline derivatives have been designed as potent mTOR inhibitors. Computational docking and molecular dynamics simulations have shown that these compounds can bind stably within the mTOR active site, with morpholine-like substitutions being crucial for this activity.[1]
-
PI3K/EGFR Inhibition: Other kinases, including Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), are also potential targets.[4][7][12] Inhibition of these pathways disrupts signals that promote cell survival and proliferation.
Caption: Inhibition of the PI3K/mTOR pathway by a THQ derivative.
Induction of Apoptosis
A primary outcome of treating cancer cells with these derivatives is the induction of apoptosis. This is a controlled, non-inflammatory form of cell death that is highly desirable in cancer therapy.[1]
-
Caspase Activation: Studies show that potent tetrahydroquinoline derivatives trigger apoptosis in a dose-dependent manner.[1] This process is often mediated by the activation of executioner caspases, such as Caspase-3 and Caspase-7.[8][9]
-
Mitochondrial Disruption: The apoptotic cascade can be initiated through the intrinsic pathway, which involves the mitochondria. Some derivatives have been shown to induce intracellular Reactive Oxygen Species (iROS), leading to an increase in mitochondrial ROS (mtROS).[8][9] This disrupts the mitochondrial membrane potential (Δψm), a key event that commits the cell to apoptosis.[8][9][13]
Cell Cycle Arrest
By interfering with the cellular machinery that controls cell division, certain tetrahydroquinoline derivatives can cause the cell cycle to halt at specific checkpoints. This prevents cancer cells from replicating their DNA and dividing. For example, compound R12 was found to cause cell cycle arrest in the G2/M and S phases in non-small cell lung cancer (NSCLC) cells.[7] This arrest provides a window for other cellular processes, like apoptosis, to be initiated.[14][15][16]
Key Experimental Protocols
To validate the anticancer properties of novel 6-bromo-1,2,3,4-tetrahydroquinoline derivatives, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for assessing cytotoxicity, apoptosis, and cell cycle effects.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Conclusion and Future Outlook
6-Bromo-1,2,3,4-tetrahydroquinoline derivatives represent a highly promising and versatile class of compounds in the pursuit of novel anticancer therapies. Their straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles. The potent in vitro cytotoxicity observed for many derivatives is driven by robust mechanisms of action, primarily the inhibition of key oncogenic signaling pathways like PI3K/mTOR and the effective induction of apoptosis and cell cycle arrest.
The structure-activity relationship data clearly indicate that strategic substitution, particularly with electron-withdrawing groups on an N-acyl moiety, is a successful strategy for enhancing potency. The ability of these compounds to selectively target cancer cells while showing minimal impact on healthy cells underscores their therapeutic potential.[1]
Future research should focus on several key areas:
-
In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: While pathways like mTOR have been identified, further studies are needed to pinpoint the direct molecular targets for the most active derivatives.
-
Combination Therapies: The potential for these compounds to synergize with existing chemotherapeutic agents or radiation therapy should be explored, particularly for their ability to sensitize resistant tumors.
References
- Al-Harthy, T., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Adeoye, O. O., & Olawode, O. D. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Epidermal Growth Factor Receptor (EGFR) Agents. Eclética Química Journal.
- Zacarías-Lara, O. Z., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate.
- Çakmak, Z. E., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. European Journal of Pharmaceutical Sciences.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
- Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. ResearchGate.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Ammar, Y. A., et al. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
- Ningbo Innopharmchem. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. Ningbo Innopharmchem.
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.
- M., G. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH.
- Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Trepo.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.
- Ghattas, M. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Zacarías-Lara, O. Z., et al. (2021). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- PubMed. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed.
- Thomas, T., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
- ResearchGate. (n.d.). Compound 13-treated cells are arrested at prometa-metaphase through the inactivation of Cdk1. ResearchGate.
- Kamal, A., et al. (2016). DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. PubMed.
- Newton, M. D., et al. (2022). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revista.iq.unesp.br [revista.iq.unesp.br]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trepo.tuni.fi [trepo.tuni.fi]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Functionalized THQ derivatives are crucial intermediates in the synthesis of novel therapeutic agents. This application note provides a comprehensive, field-tested protocol for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. The protocol is designed for researchers in drug discovery and process development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. We detail a robust two-step synthesis involving the regioselective bromination of 1,2,3,4-tetrahydroquinoline followed by conversion to its stable hydrochloride salt, ensuring high purity and yield.
Introduction and Scientific Principles
The tetrahydroquinoline ring system is a cornerstone in the development of drugs targeting a wide array of biological targets. The introduction of a bromine atom at the C6 position provides a versatile chemical handle for further molecular elaboration. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern medicinal chemistry for creating diverse compound libraries.[1]
The synthesis strategy detailed herein is based on two core chemical transformations:
-
Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the tetrahydroquinoline ring is an activating group, donating electron density into the benzene ring and making it susceptible to electrophilic attack. This activation is strongest at the ortho and para positions. Due to steric hindrance from the alicyclic portion of the molecule, the substitution occurs regioselectively at the C6 (para) position. N-Bromosuccinimide (NBS) is employed as a safe and effective source of the electrophilic bromine (Br⁺).
-
Acid-Base Salt Formation: The resulting 6-Bromo-1,2,3,4-tetrahydroquinoline is a basic amine, often presenting as an oil that can be challenging to handle and purify. Conversion to its hydrochloride salt via reaction with hydrochloric acid yields a stable, crystalline solid that is easier to purify, weigh, and store.
This protocol is designed to be self-validating, with clear steps for reaction monitoring and product characterization to ensure the integrity of the final compound.
Reaction Scheme and Mechanism
Overall Synthesis
Caption: Overall two-step synthesis workflow.
Mechanism of Bromination
The bromination proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of the tetrahydroquinoline attacks the electrophilic bromine atom from NBS. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation by a weak base (like the succinimide anion) restores aromaticity, yielding the final product.
Caption: Mechanism of electrophilic bromination.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Grade | Supplier | Notes |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | ≥98% | Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | ≥98% | Sigma-Aldrich | Lachrymator, handle in fume hood. |
| Acetonitrile (MeCN) | CH₃CN | Anhydrous | Fisher Scientific | |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | Anhydrous | VWR | |
| Hydrochloric Acid Solution | HCl | 2.0 M in Et₂O | Sigma-Aldrich | Corrosive. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Fisher Scientific | For TLC and chromatography. |
| Hexane | C₆H₁₄ | ACS Grade | Fisher Scientific | For TLC and chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | Lab Prepared | ||
| Saturated Sodium Chloride (Brine) | NaCl(aq) | Lab Prepared | ||
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | VWR | Drying agent. |
| Silica Gel | SiO₂ | 100-200 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
Part A: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)
This procedure is adapted from established methods of electrophilic bromination of activated aromatic systems.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol, 1.0 eq.) in 100 mL of anhydrous acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes, allowing the temperature to equilibrate to 0 °C. Causality: Cooling is critical to control the reaction rate and prevent potential side reactions or di-bromination.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS) (12.7 g, 71.3 mmol, 0.95 eq.) in four equal portions, with a 20-minute interval between each addition. Expertise Note: Adding NBS portion-wise prevents a rapid exotherm and improves regioselectivity. Using slightly less than one full equivalent of NBS minimizes the formation of di-brominated byproducts.
-
Reaction: After the final addition, continue stirring the reaction mixture at 0 °C for an additional 3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing solution of 10% ethyl acetate in hexane. The expected Rf value for the product is approximately 0.55.[3] The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, dilute the mixture with 100 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 x 50 mL of saturated sodium bicarbonate solution. Purpose: To neutralize any acidic byproducts and quench any unreacted NBS.
-
1 x 50 mL of deionized water.
-
1 x 50 mL of brine. Purpose: To remove the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow to brown oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (100-200 mesh). Elute with a 5% ethyl acetate in hexane solution. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure 6-Bromo-1,2,3,4-tetrahydroquinoline as a yellow oil.[3] The expected yield is approximately 10.2 g (64%).
Part B: Synthesis of this compound
This is a standard acid-base reaction to form the amine salt, adapted from similar transformations.[4]
-
Dissolution: Dissolve the purified 6-Bromo-1,2,3,4-tetrahydroquinoline (10.0 g, 47.1 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to a constant weight. The final product, this compound, should be obtained as a white to off-white crystalline solid. The yield for this step should be nearly quantitative.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Parameter | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline HCl |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN |
| Molecular Weight | 212.09 g/mol [5] | 248.55 g/mol [6] |
| Appearance | Yellow oil | White to off-white solid |
| Expected Yield | ~64% (after chromatography) | >95% (for salt formation step) |
| Purity (LCMS) | >92% (typical)[3] | >98% (expected after crystallization) |
| ¹H NMR | Spectra should be consistent with published data.[7] |
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Work away from ignition sources.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.[8] Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous washes should be neutralized before disposal. Halogenated organic waste should be collected separately.
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[9] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10] For spills, use a non-flammable absorbent material like sand or diatomaceous earth for containment.[8][11]
References
- Penta Chemicals. (2019). Bromine - SAFETY DATA SHEET.
- University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Autech Industry Co., Limited. (n.d.). The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline for Pharmaceutical Scaffolding
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this motif is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[3][4] This document provides an in-depth guide to the successful application of the Suzuki-Miyaura reaction for the arylation of 6-Bromo-1,2,3,4-tetrahydroquinoline. We will dissect the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explore the critical parameters that govern reaction efficiency and yield, with a focus on catalyst selection, base, and solvent systems.
Introduction: The Strategic Value of the 6-Aryl-THQ Motif
The tetrahydroquinoline core is a recurring structural element in pharmaceuticals and natural products.[1] Strategic C-C bond formation at the 6-position allows for the introduction of diverse aryl and heteroaryl substituents, directly influencing the molecule's steric and electronic properties. This modification capability is invaluable in drug discovery for optimizing target engagement, modulating physicochemical properties like solubility and lipophilicity, and fine-tuning ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.[5]
The Suzuki-Miyaura reaction is particularly well-suited for this purpose. It offers a robust and versatile platform for synthesizing libraries of 6-aryl-1,2,3,4-tetrahydroquinolines from a common brominated precursor.[6][7] The low toxicity of the boron-containing byproducts and the general stability of boronic acids make this reaction highly attractive for both small-scale library synthesis and large-scale manufacturing processes.[3][4]
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-1,2,3,4-tetrahydroquinoline. This is often the rate-limiting step. The reactivity order for halides is generally I > Br > OTf >> Cl.[9] For an electron-rich substrate like 6-Bromo-THQ, this step can be sluggish, necessitating the use of electron-rich and bulky phosphine ligands to promote the reaction.[3]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired 6-aryl-THQ product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][12]
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each component. The electron-rich nature of the 6-Bromo-1,2,3,4-tetrahydroquinoline substrate presents specific challenges that guide our choices.
Palladium Catalyst and Ligand
The choice of catalyst is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems consisting of a palladium precursor and a specialized ligand often provide superior results, especially for challenging substrates.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts (e.g., G3 precatalysts).[3][9] Precatalysts offer improved air stability and ensure the reliable generation of the active Pd(0) species.
-
Ligands: For electron-rich aryl bromides like 6-Bromo-THQ, bulky and electron-donating phosphine ligands are highly recommended.[3] These ligands stabilize the palladium center and accelerate the oxidative addition step. Excellent choices include:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are known to be highly effective for a broad range of substrates.[3]
-
Ferrocenyl phosphines: Dichloro[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is a robust and widely used catalyst that has shown success in coupling bromoquinolines.[13][14]
-
N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands, often used in PEPPSI-type precatalysts.[8]
-
Boronic Acids and Esters
A vast library of aryl and heteroaryl boronic acids is commercially available.[15]
-
Boronic Acids (RB(OH)₂): Most commonly used but can be prone to decomposition via protodeboronation, especially with heteroaryl derivatives.[8]
-
Pinacol Esters (RBpin): These esters exhibit greater stability, are often easier to purify, and are less susceptible to protodeboronation.[8][16] They can be synthesized from the corresponding halide via a Miyaura borylation reaction or purchased directly.[17]
Base and Solvent System
The base and solvent work in concert to facilitate the reaction, particularly the transmetalation step.
-
Bases: An inorganic base is typically required.
-
Solvents: A mixture of an organic solvent and water is standard.
-
Ethers (1,4-Dioxane, THF): Excellent choices that solubilize the organic components.[8]
-
Aromatics (Toluene): Another common option.[8]
-
Water: A small amount of water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. A typical ratio is 4:1 or 5:1 organic solvent to water.[13]
-
Comparative Data for Reaction Optimization
To achieve optimal results, screening of reaction conditions is often necessary. The following table provides a representative comparison of conditions for the coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline with a model partner, 4-methoxyphenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 110 | 6 | 95 |
Data is illustrative, based on typical outcomes for similar substrates.[6][7][14]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline with an arylboronic acid using Pd(dppf)Cl₂.
Materials & Reagents
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[13]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or reaction vial)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[13]
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 15-20 minutes. Using a syringe, add the solvent mixture to the reaction flask to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[13]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[18] A typical reaction time is 12-16 hours.[13] The disappearance of the starting 6-Bromo-THQ indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 25 mL) to remove residual water and inorganic salts, and then dry over anhydrous magnesium sulfate or sodium sulfate.[11]
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-aryl-1,2,3,4-tetrahydroquinoline product.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough. | 1. Use a fresh catalyst or a more robust precatalyst.2. Ensure rigorous inert atmosphere technique.3. Switch to a stronger base like K₃PO₄.[3] |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or protic sources. | 1. Switch to the corresponding boronic pinacol ester.[8]2. Use anhydrous solvents and carefully control the amount of water. |
| Homocoupling | 1. Presence of oxygen leading to Pd(II) species.2. Reaction temperature is too high. | 1. Ensure thorough degassing of the reaction mixture and solvents.[8]2. Lower the reaction temperature. |
| Difficult Purification | 1. Residual palladium catalyst.2. Boronic acid byproducts. | 1. Filter the crude product through a pad of Celite® or silica gel.2. Perform an aqueous wash with a mild base (e.g., 1M NaOH) during workup to remove acidic boron species. |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NROCON. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Semantic Scholar. (n.d.). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. [Link]
- ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Weifang Jincheng Chemical Co., Ltd. (2025).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and.... [Link]
- ResearchGate. (2025). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
- National Institutes of Health. (2024).
- Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
- Organic Chemistry Portal. (n.d.).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
- Dalton Transactions Blog. (n.d.). Dalton Transactions, 2025, Issue 45. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- ChemRxiv. (n.d.).
- ResearchGate. (2025).
- SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
- National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
Using 6-Bromo-1,2,3,4-tetrahydroquinoline as a chemical building block
An In-Depth Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline: Applications and Protocols for Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold
6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure combines a 1,2,3,4-tetrahydroquinoline core—a motif prevalent in a vast number of biologically active compounds and natural products—with a strategically placed bromine atom.[1][2] This bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. Consequently, this building block provides a reliable and efficient entry point for the synthesis of complex molecular architectures and diverse compound libraries aimed at drug discovery and the development of novel functional materials.[3][4]
The tetrahydroquinoline nucleus is a core structure in numerous pharmacological agents, including anti-cancer, anti-arrhythmic, and anti-inflammatory drugs.[1][2] The ability to readily functionalize this scaffold at the 6-position allows researchers to systematically modify its electronic and steric properties, a fundamental practice in lead optimization and structure-activity relationship (SAR) studies.[5]
Physicochemical and Safety Profile
A clear understanding of the building block's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline | [6] |
| CAS Number | 22190-35-8 | [6] |
| Molecular Formula | C₉H₁₀BrN | [6] |
| Molecular Weight | 212.09 g/mol | [6] |
| Appearance | Yellow oil | [7] |
| Boiling Point | 303.1°C at 760 mmHg | [8] |
| Density | 1.4 g/cm³ | [8] |
Safety and Handling: 6-Bromo-1,2,3,4-tetrahydroquinoline is harmful if swallowed, in contact with skin, or if inhaled.[6][8] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][9] Store the container tightly closed in a dry, cool, and well-ventilated place.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of 6-Bromo-1,2,3,4-tetrahydroquinoline is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is an ideal site for oxidative addition to a Pd(0) complex, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and vinyl-aryl structures. It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[10] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[10][11]
Caption: General scheme of Suzuki-Miyaura coupling.
The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the boronate species (activated by the base) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[10][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This protocol describes a representative Suzuki coupling. Researchers should optimize conditions for specific substrates.
Reagents & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Starting Material |
| Phenylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | Base |
| 1,4-Dioxane and Water | Solvent System |
| Schlenk flask or sealed vial | Inert atmosphere reaction vessel |
| Magnetic stirrer, heating mantle | Agitation and heating |
| Nitrogen or Argon gas line | To maintain inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set to a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[13][14] This reaction has largely replaced harsher classical methods and offers broad substrate scope, allowing for the synthesis of anilines, N-aryl heterocycles, and other important nitrogen-containing compounds.[13]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[15] Early systems had limited scope. The development of sterically hindered and electron-rich alkylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and biarylphosphine ligands (e.g., BINAP) was a breakthrough. These ligands facilitate the crucial, often rate-limiting, reductive elimination step from the Pd(II) intermediate, prevent catalyst decomposition, and promote the initial oxidative addition.[14][15][16]
The cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
This protocol provides a general method for C-N coupling. The choice of catalyst, ligand, and base is critical and may require screening.[16][17]
Reagents & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Starting Material |
| Morpholine | Amine Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst |
| XPhos or BINAP | Phosphine Ligand |
| Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base |
| Toluene or Dioxane | Anhydrous Solvent |
| Glovebox or Schlenk line | For handling air-sensitive reagents |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the ligand (e.g., XPhos, 0.02-0.04 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and the anhydrous solvent (e.g., toluene).
-
Amine Addition: Add the amine (e.g., morpholine, 1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: The residue is dissolved in a suitable solvent and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] The reaction is uniquely co-catalyzed by palladium and copper(I) salts.[18][20] The resulting arylalkynes are exceptionally valuable intermediates, serving as precursors for a wide range of other functional groups and heterocyclic systems.
The Sonogashira reaction involves two interconnected catalytic cycles.[20][21] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form this key copper acetylide species, which is then transferred to the palladium center.[21]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
This protocol outlines a standard Sonogashira coupling. Copper-free versions exist to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[20]
Reagents & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Starting Material |
| Phenylacetylene | Alkyne Coupling Partner |
| PdCl₂(PPh₃)₂ | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent |
| Tetrahydrofuran (THF) | Co-solvent (optional) |
| Schlenk flask or sealed vial | Inert atmosphere reaction vessel |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add an anhydrous amine base (e.g., TEA) and an optional co-solvent like THF. The solution should be thoroughly degassed.
-
Alkyne Addition: Add phenylacetylene (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS). A color change and formation of a salt precipitate (triethylammonium bromide) are often observed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues and salts, washing with ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.[20][22]
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is repeatedly found in bioactive compounds.[1][2] By using 6-Bromo-1,2,3,4-tetrahydroquinoline, medicinal chemists can rapidly generate libraries of novel analogues for biological screening.
The general workflow involves:
-
Core Synthesis: Synthesizing or procuring the 6-bromo-tetrahydroquinoline core.
-
Diversification: Employing high-throughput cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) with diverse sets of building blocks (boronic acids, amines, alkynes).
-
Further Functionalization: The secondary amine (-NH-) of the tetrahydroquinoline ring can be further functionalized, for example, via acylation or reductive amination, adding another layer of structural diversity.
-
Biological Screening: The resulting library of compounds is screened against biological targets (e.g., kinases, receptors) to identify hits.
-
Lead Optimization: "Hit" compounds are further refined through iterative synthesis and testing to improve potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for drug discovery using the target building block.
References
- 6-bromo-1,2,3,4-tetrahydroquinoline,hydrochloride (1:1)
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions - ResearchG
- 6-Bromo-1,2,3,4-tetrahydroquinoline - Echemi
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)...
- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem
- SAFETY D
- Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction - Arkivoc
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed
- SAFETY D
- 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline - MySkinRecipes
- 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 - ChemicalBook
- Buchwald–Hartwig amin
- Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
- 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | CAS 885278-13-7 | SCBT
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Sonogashira coupling - Wikipedia
- Buchwald-Hartwig Amin
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem
- 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE synthesis - ChemicalBook
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - Royal Society of Chemistry
- Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - RSC Publishing
- Sonogashira Coupling - Organic Chemistry Portal
- Sonogashira Coupling - Chemistry LibreTexts
- Synthesis of 6-bromo-4-iodoquinoline -
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH
- Suzuki Coupling - Organic Chemistry Portal
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central
- The Suzuki Reaction - Andrew G Myers Research Group
- [Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[3][22]-naphthyridine via Reductive Amination of Schiff's Bases - Taylor & Francis Online]([Link])
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline
Abstract
This application note presents a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline. This method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical technique for purity assessment, stability studies, and quality control of this important chemical intermediate. The described protocol has been developed to separate 6-Bromo-1,2,3,4-tetrahydroquinoline from its potential impurities and degradation products, ensuring a high degree of specificity and accuracy in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a key heterocyclic building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a tetrahydroquinoline core with a bromine substituent, provides reactive sites for the synthesis of more complex molecules, making it a valuable intermediate in the development of novel drug candidates.[1] Given its role in the pharmaceutical pipeline, a validated, stability-indicating analytical method is crucial to ensure the quality, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] This application note details a specific RP-HPLC method developed for 6-Bromo-1,2,3,4-tetrahydroquinoline, providing a comprehensive protocol from sample preparation to data analysis. The method's validation is discussed in the context of ICH guidelines to demonstrate its suitability for its intended purpose.[3][4]
Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| CAS Number | 22190-35-8 | [4] |
| Molecular Formula | C₉H₁₀BrN | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Appearance | White to yellow to orange to red to brown to gray solid or liquid | |
| Storage | 2-8°C, sealed in dry, dark place |
Chromatographic Method
The selection of the chromatographic conditions is based on the chemical nature of 6-Bromo-1,2,3,4-tetrahydroquinoline and established methodologies for similar quinoline derivatives.[5][6] A reversed-phase C18 column is employed to retain the relatively nonpolar analyte, while a mobile phase of acetonitrile and water with a formic acid modifier ensures sharp peak shapes and efficient separation.
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Chromatographic Parameters
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Experimental Protocols
Standard and Sample Preparation
Meticulous sample preparation is critical for accurate and reproducible HPLC results.[3][7]
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 6-Bromo-1,2,3,4-tetrahydroquinoline reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to 10 mg of 6-Bromo-1,2,3,4-tetrahydroquinoline into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[3]
Caption: Workflow for sample and standard preparation.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6 injections) |
| % RSD of Retention Times | ≤ 1.0% (for n=6 injections) |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]
Caption: Logical flow of the HPLC method validation process.
-
Specificity and Stability-Indicating Nature: The specificity of the method was evaluated by subjecting a sample of 6-Bromo-1,2,3,4-tetrahydroquinoline to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the degradation products do not interfere with the quantification of the main peak. The use of a PDA detector allows for peak purity analysis, further confirming the specificity of the method.[8][9]
-
Linearity: The linearity of the method was assessed by analyzing a series of solutions of 6-Bromo-1,2,3,4-tetrahydroquinoline at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: Accuracy was determined by the recovery of known amounts of 6-Bromo-1,2,3,4-tetrahydroquinoline spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated at each level.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method was evaluated by analyzing six replicate samples of 6-Bromo-1,2,3,4-tetrahydroquinoline at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same samples on two different days by two different analysts. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential for establishing the stability-indicating nature of an HPLC method.[1] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: A sample of solid 6-Bromo-1,2,3,4-tetrahydroquinoline was kept in an oven at 105 °C for 48 hours. A solution was then prepared at the target concentration.
-
Photolytic Degradation: A solution of 6-Bromo-1,2,3,4-tetrahydroquinoline was exposed to UV light (254 nm) for 48 hours.
Conclusion
The developed RP-HPLC method for the analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline is specific, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control and research laboratories for the routine analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline.
References
- Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).
- 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. SIELC Technologies. [Link]
- Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
- Photodiode Array Detector. Spincotech. [Link]
- Photo diode array detection: Significance and symbolism. HealthRepository. [Link]
- How to Prepare a Sample for HPLC Analysis.
- Sample Preparation – HPLC.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- Diode Array HPLC Detectors. Biocompare. [Link]
- 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
- (PDF) Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages.
- Sample Prepar
- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Photodiode Array Detector - Spincotech [spincotech.com]
- 9. Photo diode array detection: Significance and symbolism [wisdomlib.org]
Application Note: High-Purity Isolation of 6-Bromo-1,2,3,4-tetrahydroquinoline via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. The methodology centers on normal-phase flash column chromatography, a robust and scalable technique for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind procedural choices, and a systematic workflow to ensure reproducible, high-yield purification.
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives are integral to the synthesis of a wide range of biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This document outlines a detailed protocol for the purification of crude 6-Bromo-1,2,3,4-tetrahydroquinoline using automated flash column chromatography with a silica gel stationary phase. The causality behind the selection of the stationary phase, mobile phase, and loading technique will be thoroughly explained, providing a self-validating system for achieving optimal separation.
Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline
A thorough understanding of the target molecule's properties is critical for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN | [1][2] |
| Molecular Weight | 212.09 g/mol | [1] |
| Appearance | White to yellow to orange to red to brown to gray solid or liquid | [3] |
| Boiling Point | 303.1°C at 760 mmHg | [2] |
| Density | 1.428 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in ethanol; sparingly soluble in water (<1g/L at 20°C for the parent compound) | [5] |
| Storage | 2-8°C, protected from light, sealed in a dry environment | [3][4] |
Principle of Separation: Normal-Phase Chromatography
The purification protocol described herein employs normal-phase chromatography. The fundamental principle of this technique is the separation of compounds based on their polarity.
-
Stationary Phase: A polar adsorbent, in this case, silica gel (SiO₂), is used. The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar.
-
Mobile Phase: A non-polar solvent system, a mixture of hexane and ethyl acetate, is used to carry the sample through the stationary phase.
-
Mechanism of Separation: Compounds in the crude mixture will interact with the polar stationary phase primarily through hydrogen bonding and dipole-dipole interactions. More polar compounds will adsorb more strongly to the silica gel and thus elute more slowly. Less polar compounds will have a weaker affinity for the stationary phase, spend more time in the mobile phase, and therefore elute more quickly. 6-Bromo-1,2,3,4-tetrahydroquinoline, with its secondary amine and aromatic ring, exhibits moderate polarity, allowing for effective separation from both less polar and more polar impurities using this system.
Experimental Protocol
Materials and Reagents
-
Crude 6-Bromo-1,2,3,4-tetrahydroquinoline
-
Silica Gel (100-200 mesh)[4]
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
Celite® (for dry loading, if necessary)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or iodine chamber for TLC visualization
Safety Precautions
-
6-Bromo-1,2,3,4-tetrahydroquinoline is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Purification Procedure
The first step is to determine the optimal mobile phase composition for the column separation.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane.
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plates in chambers containing the different eluent systems.
-
Visualize the developed plates under UV light (254 nm) and then with a chemical stain (e.g., potassium permanganate or an iodine chamber).
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[6] An Rf of 0.55 has been reported for a 10% ethyl acetate in hexane system, suggesting a slightly less polar mobile phase, such as 5% ethyl acetate in hexane, would be a good starting point for the column.[4]
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 5% ethyl acetate in hexane). Ensure the slurry is well-mixed to remove any air bubbles.
-
Secure the column vertically and ensure the stopcock is closed. Add a small amount of the mobile phase to the column.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure an evenly packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample and solvent loading.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica gel. Never let the solvent level drop below the top of the sand layer.
For optimal separation, the sample should be loaded onto the column in a concentrated band.
-
Wet Loading (Recommended for oils):
-
Dissolve the crude 6-Bromo-1,2,3,4-tetrahydroquinoline (which may be a yellow oil) in a minimal amount of a strong solvent like dichloromethane.[4]
-
Carefully add the concentrated sample solution dropwise onto the center of the sand layer using a pipette.
-
Rinse the sample flask with a very small amount of the mobile phase and add this to the column to ensure complete transfer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.
-
-
Dry Loading (Recommended for solids or viscous oils):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite® (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
-
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Begin eluting the column by opening the stopcock and applying gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.
-
Monitor the separation by periodically spotting collected fractions onto TLC plates and developing them.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure 6-Bromo-1,2,3,4-tetrahydroquinoline.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS. A purity of 92.25% has been reported using this general approach.[4]
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (overlapping bands) | - Improper mobile phase selection.- Column overloaded with crude material.- Sample band too diffuse during loading.- Column packed unevenly. | - Re-optimize the eluent system using TLC.- Reduce the amount of crude material loaded.- Ensure the sample is loaded in a minimal volume of solvent.- Repack the column, ensuring a homogenous slurry and even bed. |
| Product Elutes Too Quickly (low Rf) | - Mobile phase is too polar. | - Decrease the proportion of ethyl acetate in the mobile phase. |
| Product Does Not Elute (stuck on the column) | - Mobile phase is not polar enough.- Compound may be unstable on silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Perform a small-scale test to check for decomposition on a TLC plate. Consider using a deactivated silica gel or a different stationary phase like alumina.[7] |
| Cracked or Channeled Silica Bed | - Column ran dry.- Packing was not allowed to settle properly. | - Ensure the solvent level never drops below the top of the silica bed.- When packing, allow the bed to settle completely and tap the column to remove voids. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of 6-Bromo-1,2,3,4-tetrahydroquinoline using normal-phase flash column chromatography. By following the detailed steps for mobile phase selection, column packing, sample loading, and fraction analysis, researchers can consistently obtain this key synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable and serve as a valuable resource for the purification of other moderately polar small molecules.
References
- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029. PubChem.
- 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies. SIELC Technologies.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 [sigmaaldrich.com]
- 4. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 5. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
Application Notes and Protocols: The Strategic Use of Scaffolds in Medicinal Chemistry
Introduction: The Scaffold as a Blueprint for Drug Discovery
In the intricate world of medicinal chemistry, the molecular scaffold serves as the foundational blueprint upon which new therapeutic agents are built.[1][2] A scaffold is the core chemical structure of a molecule, the invariant framework to which various functional groups, or "decorations," can be attached to modulate its biological activity, physicochemical properties, and pharmacokinetic profile.[1][3] This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space and the optimization of lead compounds.[3][4]
The power of this strategy is perhaps best exemplified by the concept of "privileged scaffolds." First described by Evans et al. in 1988, these are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[5] The recurring appearance of these motifs in a multitude of bioactive compounds suggests an evolutionarily honed ability to interact with the protein universe. By identifying and utilizing these privileged scaffolds, medicinal chemists can significantly increase the efficiency of the drug discovery process, improving hit rates in screening campaigns and providing a robust starting point for lead optimization.[5][6]
This guide will provide an in-depth exploration of three distinct and highly impactful scaffolds in medicinal chemistry: the classic 1,4-benzodiazepine, the quinazoline kinase inhibitor, and the natural product-derived taxane. For each, we will delve into their significance, provide detailed synthetic protocols for their core structures or key derivatives, analyze their structure-activity relationships (SAR), and visualize their mechanisms of action.
The 1,4-Benzodiazepine Scaffold: A Privileged Structure Targeting the Central Nervous System
The 1,4-benzodiazepine scaffold is arguably one of the most well-known privileged structures in medicinal chemistry.[7] Its discovery revolutionized the treatment of anxiety, insomnia, and seizures.[8] Drugs based on this scaffold, such as diazepam and alprazolam, are allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][9][10]
Mechanism of Action: Potentiating GABAergic Inhibition
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[9][10] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[11][12] The potentiation of GABA's effect leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.[9][10][12] This cascade of events at the molecular level manifests as the sedative, anxiolytic, and anticonvulsant effects observed clinically.
Caption: Benzodiazepine action on the GABA-A receptor.
Structure-Activity Relationship (SAR) of 1,4-Benzodiazepines
The pharmacological profile of a benzodiazepine can be finely tuned by modifying its core structure. The following table summarizes key SAR points for anxiolytic activity.[6][13]
| Position | Modification | Impact on Anxiolytic Activity | Example |
| Ring A (positions 6-9) | Electron-withdrawing group at position 7 (e.g., Cl, NO2) | Increases activity | Diazepam (Cl), Nitrazepam (NO2) |
| Substitution at positions 6, 8, or 9 | Decreases or abolishes activity | ||
| Ring B (diazepine ring) | Small alkyl group at position 1 (e.g., CH3) | Optimal for activity | Diazepam |
| Hydroxyl group at position 3 | Generally maintains activity, affects metabolism | Oxazepam | |
| Carbonyl group at position 2 | Essential for activity | All common BZDs | |
| Ring C (position 5) | Phenyl group | Essential for activity | Diazepam |
| Electron-withdrawing group at ortho position of phenyl ring | Increases activity | ||
| Substitution at para position of phenyl ring | Decreases activity |
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Scaffold via the Ugi Multicomponent Reaction
The Ugi four-component reaction (4-CR) is a powerful tool for the rapid assembly of complex molecules, including the 1,4-benzodiazepine scaffold.[14][15][16] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide intermediate, which can then be cyclized to the desired benzodiazepine.
Protocol: Two-Step, One-Pot Synthesis of a 1,4-Benzodiazepine-2,5-dione
This protocol is adapted from a procedure for the synthesis of diverse 1,4-benzodiazepine scaffolds.[15]
Step 1: Ugi Four-Component Reaction
-
To a solution of 2-aminobenzophenone (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add formaldehyde (1.2 mmol, 37% solution in water).
-
Add Boc-glycine (1.0 mmol) to the mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Deprotection and Cyclization
-
Upon completion of the Ugi reaction (as indicated by TLC), evaporate the methanol under reduced pressure.
-
Dissolve the crude residue in 1,2-dichloroethane (DCE, 10 mL).
-
Add trifluoroacetic acid (TFA, 2 mL) to the solution.
-
Heat the reaction mixture to 40°C and stir overnight.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 1,4-benzodiazepine-2,5-dione.
Caption: Workflow for the Ugi-based synthesis of a 1,4-benzodiazepine.
The Quinazoline Scaffold: Targeting Kinases in Oncology
The quinazoline scaffold is another privileged structure that has found immense application in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2][17][18] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[19] The rigid, planar structure of the quinazoline core makes it an ideal template for designing molecules that can fit into the ATP-binding pocket of kinases.[17][18]
Mechanism of Action: Inhibition of EGFR Signaling
A prominent example of a quinazoline-based drug is Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[20][21] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5][22][23] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.[19] Gefitinib competes with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[24][25]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Structure-Activity Relationship (SAR) of Quinazoline EGFR Inhibitors
The potency and selectivity of quinazoline-based EGFR inhibitors are highly dependent on the substituents at various positions of the scaffold.
| Position | Modification | Impact on EGFR Inhibition | Example |
| 4-Anilino group | 3-chloro-4-fluoroaniline | Potent inhibition | Gefitinib |
| Small, hydrophobic groups at the meta-position of the aniline ring | Generally favorable | Erlotinib (ethynyl group) | |
| 6- and 7-positions | Methoxy groups | Enhance activity | Gefitinib |
| Solubilizing groups (e.g., morpholino) | Improve pharmacokinetic properties | Gefitinib | |
| Other | Michael acceptor at C6 or C7 | Covalent, irreversible binding | Afatinib |
Experimental Protocol: Synthesis of Gefitinib
The following is a multi-step synthesis of Gefitinib, adapted from reported procedures.[20][21][26][27]
Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol) and 1-bromo-3-chloropropane (1.2 mmol).
-
Heat the mixture to 80°C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the alkylated product.
Step 2: Nitration
-
Dissolve the product from Step 1 (1.0 mmol) in acetic acid (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add nitric acid (1.2 mmol) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro compound (1.0 mmol) and powdered iron (5.0 mmol) in a mixture of acetic acid and methanol.
-
Heat the suspension to 50-60°C and stir for 1 hour.
-
Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure and extract the product with ethyl acetate.
Step 4: Cyclization to the Quinazolinone Core
-
Heat the amino compound (1.0 mmol) in formamide (5 mL) at 150°C for 4 hours.
-
Cool the reaction mixture and add water to precipitate the quinazolinone product.
-
Collect the solid by filtration and wash with water.
Step 5: Chlorination
-
Reflux a suspension of the quinazolinone (1.0 mmol) in thionyl chloride (5 mL) for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the chlorinated quinazoline.
Step 6 & 7: Successive Aminations to form Gefitinib
-
To a solution of the chlorinated quinazoline (1.0 mmol) in isopropanol (10 mL), add 3-chloro-4-fluoroaniline (1.1 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction and collect the precipitated product by filtration.
-
To a suspension of this intermediate (1.0 mmol) in a suitable solvent, add morpholine and a base (e.g., potassium carbonate) and heat to complete the synthesis of Gefitinib.
-
Purify the final product by recrystallization.
The Taxane Scaffold: A Natural Product for Microtubule Stabilization
Natural products have historically been a rich source of novel chemical scaffolds for drug discovery.[14][28][29][30] The taxane scaffold, found in paclitaxel (Taxol) and its analogues, is a prime example of a complex natural product that has become a cornerstone of cancer chemotherapy.[7] Isolated from the bark of the Pacific yew tree, paclitaxel has a unique mechanism of action that disrupts the normal function of microtubules.[30]
Mechanism of Action: Arresting Cell Division
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their ability to dynamically assemble and disassemble is crucial for cell division. Paclitaxel binds to the β-tubulin subunit of the microtubule polymer, stabilizing it and preventing its depolymerization.[30][31] This disruption of microtubule dynamics arrests the cell cycle in the M-phase, ultimately leading to apoptotic cell death.[31]
Caption: Mechanism of action of taxanes on microtubule dynamics.
Structure-Activity Relationship (SAR) of Taxanes
The complex structure of taxanes offers many opportunities for modification to improve their activity and pharmacokinetic properties.[7][32][33]
| Position/Moiety | Importance for Activity | Notes |
| C-13 side chain | Essential for activity | The N-benzoyl-β-phenylisoserine side chain is critical for binding to tubulin. |
| Taxane core (A, B, C rings) | Essential for maintaining the correct conformation | The core structure acts as a rigid scaffold to present the side chain. |
| C-2 benzoyl group | Essential for activity | Modifications generally lead to a significant loss of potency. |
| C-4 acetyl group | Modifiable | Can be altered to improve solubility and other properties. |
| C-7 hydroxyl group | Modifiable | Derivatization at this position can modulate activity and pharmacokinetics. |
| C-10 acetyl group | Not essential | Can be removed or modified with little loss of activity (e.g., Docetaxel). |
Experimental Protocol: Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
The total synthesis of paclitaxel is a formidable challenge. A more practical approach, and one that is used commercially, is the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a more abundant precursor isolated from the needles of the European yew tree. This protocol outlines a key step in this process: the esterification of the C-13 hydroxyl group of 10-DAB with a protected β-lactam side chain precursor.
Protocol: Ojima-Holton Lactam Coupling
-
Dissolve 10-DAB (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon).
-
Cool the solution to -40°C.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 mmol in THF) to the reaction mixture to deprotonate the C-13 hydroxyl group.
-
Stir the mixture at -40°C for 30 minutes.
-
In a separate flask, dissolve the protected β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, 1.2 mmol) in anhydrous THF.
-
Slowly add the β-lactam solution to the 10-DAB alkoxide solution at -40°C.
-
Allow the reaction to slowly warm to 0°C and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the coupled product by column chromatography.
-
The protecting group on the C-3' hydroxyl of the side chain can then be removed in a subsequent step (e.g., using hydrofluoric acid-pyridine) to yield the final paclitaxel analogue.
Conclusion
The strategic application of molecular scaffolds is a powerful and enduring paradigm in medicinal chemistry. By understanding the properties of privileged scaffolds like the 1,4-benzodiazepine and the quinazoline, and by drawing inspiration from the intricate architecture of natural products such as the taxanes, researchers can navigate the vastness of chemical space with greater efficiency and purpose. The protocols and SAR data presented here offer a glimpse into the practical application of these principles, providing a foundation for the design and synthesis of the next generation of therapeutic agents.
References
- Sigel, E., & Buhr, A. (Year). The benzodiazepine binding site of GABAA receptors. Source not specified. [Link]
- Codding, P. W., & Muir, A. K. (Year). Structure activity relationships of anxiolytics. Source not specified. [Link]
- Shaikh, I. R., et al. (Year). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Source not specified. [Link]
- Bîcu, E., & Sîrbu, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3169. [Link]
- Yadav, J. S., et al. (Year).
- Wang, Z., et al. (Year). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Source not specified. [Link]
- Al-Hussain, S. A., et al. (Year). Simplified schematic diagram of the EGFR signaling pathway depicting... Source not specified. [Link]
- Verma, R. P., & Hansch, C. (Year). Taxane analogues against breast cancer: a quantitative structure-activity relationship study. Source not specified. [Link]
- Sigel, E., et al. (Year). The Benzodiazepine Binding Sites of GABAA Receptors. Source not specified. [Link]
- Baur, R., et al. (Year). On the benzodiazepine binding pocket in GABAA receptors. Source not specified. [Link]
- Alam, M. M., et al. (Year). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Source not specified. [Link]
- Author(s). (2017). Structural activity relationships of benzodiazepines.
- Sigel, E. (Year). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Source not specified. [Link]
- Wikipedia. (Year). GABAA receptor. Wikipedia. [Link]
- Noguchi, K., et al. (Year). Relationship between the structures of taxane derivatives and their microtubule polymerization activity. Source not specified. [Link]
- Bîcu, E., & Sîrbu, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]
- Wang, Z., et al. (Year). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar. [Link]
- Oda, K., et al. (Year). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
- Whirl-Carrillo, M., et al. (Year). Benzodiazepine Pathway, Pharmacodynamics. ClinPGx. [Link]
- Ming, L., et al. (Year).
- Creative Diagnostics. (Year). EGF/EGFR Signaling Pathway.
- Bîcu, E., & Sîrbu, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Sharma, S., et al. (Year). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Source not specified. [Link]
- Whirl-Carrillo, M., et al. (Year). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- Boojamra, C. G., et al. (Year). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. American Chemical Society. [Link]
- Bîcu, E., & Sîrbu, A. (Year). Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial.
- Fang, W. S., & Liang, X. T. (Year). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. Bentham Science. [Link]
- Wang, C.-H., et al. (Year). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Source not specified. [Link]
- Canna, M., et al. (Year). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC. [Link]
- Author(s). (Year). Schematic diagram of EGFR signaling pathway[18]. Growth factor binding...
- Author(s). (Year). Synthesis of gefitinib.
- Author(s). (Year). Structure activity relationship map of target compounds. Red indicates...
- Author(s). (Year). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Source not specified. [Link]
- Wessjohann, L. A., et al. (Year). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
- Author(s). (Year). Process For The Preparation Of Gefitinib. Quick Company. [Link]
- Kello, M., et al. (Year).
- Li, X., et al. (Year).
- Wikipedia. (Year). Benzodiazepine. Wikipedia. [Link]
- Sharma, S., et al. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 36(2), 115-121. [Link]
- Zhang, H., et al. (Year). Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. Journal of Medicinal Chemistry. [Link]
- Author(s). (Year). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site.
- Ghorab, M. M., et al. (Year). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC. [Link]
- Hulme, C., et al. (Year). Synthesis of Benzodiazepine β-Turn Mimetics by an Ugi 4CC/Staudinger/Aza-Wittig Sequence. Solving the Conformational Behavior of the Ugi 4CC Adducts. The Journal of Organic Chemistry. [Link]
- Author(s). (Year). Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation.
- Whirl-Carrillo, M., et al. (Year). Benzodiazepine Pathway, Pharmacokinetics. ClinPGx. [Link]
- Author(s). (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]
- Tempest, P. A., & Armstrong, R. W. (Year). Improved Procedure for the Solution Phase Preparation of 1,4-Benzodiazepine-2,5-dione Libraries via Armstrong's Convertible Isonitrile and the Ugi Reaction. The Journal of Organic Chemistry. [Link]
- Neurotorium. (Year). Mechanism of Action of the Benzodiazepines. Neurotorium. [Link]
- Benzodiazepine Information Coalition. (Year). Mechanism of Action.
Sources
- 1. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Benzodiazepine Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. egpat.com [egpat.com]
- 7. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 12. benzoinfo.com [benzoinfo.com]
- 13. chemisgroup.us [chemisgroup.us]
- 14. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 20. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ukm.my [ukm.my]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. ClinPGx [clinpgx.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Process For The Preparation Of Gefitinib [quickcompany.in]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benthamscience.com [benthamscience.com]
- 33. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Bioactive Molecules from 6-Bromo-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic system is a structural motif found in numerous natural products and pharmacologically active agents.[1][2] Derivatives of THQ have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective properties, making them a focal point in drug discovery programs.[2][3]
At the heart of developing diverse libraries of these potent molecules is the strategic use of functionalized starting materials. 6-Bromo-1,2,3,4-tetrahydroquinoline (CAS 22190-35-8) serves as an exceptionally valuable building block.[4] The bromine atom at the C6 position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site perfectly primed for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of a wide array of molecular fragments.[4] This guide provides detailed protocols for two of the most powerful transformations in the medicinal chemist's toolbox—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to unlock the therapeutic potential of this scaffold.
Core Synthetic Strategies for Derivatization
The C(sp²)-Br bond at the 6-position of the tetrahydroquinoline ring is an ideal electrophilic partner for cross-coupling reactions. This allows for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron species (like a boronic acid) and an organohalide.[5] In the context of our scaffold, this reaction is used to create 6-aryl-1,2,3,4-tetrahydroquinolines. The resulting biaryl structures are of immense interest as they can mimic key pharmacophoric features, enhance binding affinity to biological targets, and modulate the physicochemical properties of the parent molecule.
The catalytic cycle, shown below, involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: Suzuki-Miyaura Catalytic Cycle.
C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a critical strategy in drug design. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is exceptionally versatile, tolerating a wide range of primary and secondary amines, including anilines and nitrogen-containing heterocycles. Applying this to 6-bromo-1,2,3,4-tetrahydroquinoline allows for the synthesis of molecules with diverse hydrogen-bonding capabilities and basicity, which are crucial for target interaction and pharmacokinetic properties.
The mechanism is analogous to other palladium-catalyzed cross-couplings.[10] It begins with Oxidative Addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, Reductive Elimination to yield the arylamine product and regenerate the active catalyst.[10]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Application Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Synthesis of 6-Aryl-1,2,3,4-tetrahydroquinolines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids.[11]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Equipment:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], 2.0-3.0 eq)
-
Solvents: Toluene or Dioxane, and Water (typically 4:1 to 10:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Saturated sodium chloride solution (brine)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene and Water, 4:1 v/v) to the flask.
-
Inerting the System: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-1,2,3,4-tetrahydroquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Data Summary: Suzuki Coupling Examples
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | ~95% | [11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | High | [12] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | High |[12] |
Protocol 2: Synthesis of 6-(Amino)-1,2,3,4-tetrahydroquinolines via Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of 6-bromo-1,2,3,4-tetrahydroquinoline with various amines, adapted from standard procedures for aryl bromides.[9][13]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials & Equipment:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide [NaOtBu], Lithium bis(trimethylsilyl)amide [LHMDS], 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Oven-dried glassware, Schlenk line or glovebox, septum, syringes
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., XPhos, 0.02 eq), the base (e.g., NaOtBu, 1.4 eq), and 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) to an oven-dried Schlenk tube or vial.
-
Reagent Addition: Remove the vessel from the glovebox (if used), add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Inerting the System: Causality: The catalyst system, particularly the electron-rich phosphine ligands and the strong base, is highly sensitive to air and moisture. A rigorously inert atmosphere is paramount for successful and reproducible C-N coupling. Seal the vessel tightly.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the mixture by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the 6-(amino)-1,2,3,4-tetrahydroquinoline derivative by NMR and mass spectrometry.
Data Summary: Buchwald-Hartwig Amination Scope
| Entry | Amine | Ligand | Base | Solvent | Expected Outcome | Reference |
|---|---|---|---|---|---|---|
| 1 | Morpholine | XPhos | NaOtBu | Toluene | High Yield | [9][13] |
| 2 | Aniline | RuPhos | K₃PO₄ | Dioxane | High Yield | [9] |
| 3 | Benzylamine | BINAP | Cs₂CO₃ | Toluene | Good Yield | [14] |
| 4 | Ammonia equivalent | Josiphos | LHMDS | Dioxane | Good Yield |[8] |
Conclusion and Future Outlook
6-Bromo-1,2,3,4-tetrahydroquinoline is a powerful and versatile platform for the synthesis of novel bioactive molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and modular access to a vast chemical space of 6-substituted THQ derivatives. The protocols detailed herein offer robust starting points for researchers in drug discovery to generate compound libraries for screening. Further functionalization, for instance, at the N1 position of the tetrahydroquinoline ring, can provide an additional vector for diversification, leading to the discovery of next-generation therapeutics.
References
- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Wikipedia. (n.d.). Tetrahydroquinoline.
- Various Authors. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate.
- Chaube, U., et al. (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
- Various Authors. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Various Authors. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate.
- Various Authors. (n.d.). Bioactive molecules containing the tetrahydroquinoline motif. ResearchGate.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline
Abstract
This document provides a comprehensive guide to the experimental protocols for the bromination of 1,2,3,4-tetrahydroquinoline, a foundational scaffold in medicinal chemistry. Brominated tetrahydroquinolines are valuable synthetic intermediates, serving as precursors for a wide array of functionalized quinoline derivatives through cross-coupling reactions.[1][2][3] This guide details two robust protocols utilizing N-Bromosuccinimide (NBS) and molecular bromine (Br₂), respectively. It encompasses a deep dive into the reaction mechanism, step-by-step procedures, safety protocols, and characterization techniques, designed for researchers, chemists, and professionals in drug development.
Introduction: The Synthetic Value of Brominated Tetrahydroquinolines
1,2,3,4-Tetrahydroquinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous pharmacologically active compounds. The introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution is a critical synthetic transformation. This functionalization opens the door to further molecular complexity, as the bromo-substituent acts as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, notably through metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[1][2][4] The regioselectivity of the bromination is predominantly governed by the activating and ortho-, para-directing effects of the secondary amine within the tetrahydroquinoline ring system.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1,2,3,4-tetrahydroquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the nitrogen atom strongly activates the benzene ring, directing the incoming electrophile (Br⁺) to the ortho (C-8) and para (C-6) positions. Due to steric hindrance from the aliphatic ring, substitution at the C-6 position is generally favored.
A common reagent, N-Bromosuccinimide (NBS), serves not only as a source of the electrophilic bromine but can also act as an oxidant, leading to the dehydrogenation of the tetrahydroquinoline ring to form a brominated quinoline.[1][2] This dual reactivity can be exploited for one-pot syntheses of bromoquinolines.[4][5] The mechanism involves the initial electrophilic attack by Br⁺ to form a resonance-stabilized carbocation known as a Wheland intermediate, followed by deprotonation to restore aromaticity.
Caption: Mechanism of electrophilic bromination of tetrahydroquinoline.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1,2,3,4-Tetrahydroquinoline | Round-bottom flasks |
| N-Bromosuccinimide (NBS) | Magnetic stirrer and stir bars |
| Molecular Bromine (Br₂) | Fume hood |
| Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | Ice bath |
| Glacial Acetic Acid | Thin Layer Chromatography (TLC) plates (silica) |
| Ethyl Acetate (EtOAc) | UV lamp for TLC visualization |
| Hexanes | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Glassware for extraction (separatory funnel) |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Column chromatography setup (silica gel) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| Deionized Water | Personal Protective Equipment (PPE) |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This method is often preferred for its milder conditions and easier handling compared to molecular bromine. It can provide good yields of the monobrominated product, primarily at the C-6 position.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 0.1 M concentration). Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Maintaining the low temperature is crucial to control the reaction's exothermicity and selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using an ethyl acetate/hexanes gradient, to yield the pure 6-bromo-1,2,3,4-tetrahydroquinoline.
Protocol 2: Dibromination using Molecular Bromine (Br₂) in Acetic Acid
This protocol uses the more reactive molecular bromine and can lead to dibromination at the C-6 and C-8 positions, while preserving the tetrahydroquinoline ring.[6] Caution: Molecular bromine is highly corrosive, toxic, and volatile. This entire procedure must be performed in a certified chemical fume hood with appropriate PPE.[7][8]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask with a stir bar.
-
Reagent Preparation: In a separate container, prepare a solution of molecular bromine (Br₂) (2.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add the bromine solution dropwise to the stirred tetrahydroquinoline solution at room temperature. An initial color change will be observed as the bromine is consumed.
-
Reaction & Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Heating may be required to drive the reaction to completion.[6]
-
Work-up: After completion, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralization & Quenching: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. To quench any unreacted bromine, add saturated sodium thiosulfate solution until the reddish-brown color disappears.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[6]
Experimental Workflow Visualization
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. dollycorporation.com [dollycorporation.com]
Use as an intermediate in pharmaceutical synthesis
Application Note & Protocol
Topic: Strategic Utilization of Intermediates in Pharmaceutical Synthesis: A Deep Dive into the Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate landscape of multi-step pharmaceutical synthesis, intermediates are not merely stepping stones but pivotal components that dictate the efficiency, scalability, and economic viability of producing an Active Pharmaceutical Ingredient (API).[][2] These molecules, formed during the conversion of raw materials into the final drug substance, serve as critical checkpoints for quality control and process optimization.[3] This guide moves beyond a theoretical overview to provide a detailed, practical examination of how intermediates are strategically employed, using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction as an exemplary case study.[4] We will dissect the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explain the causality behind the selection of its constituent intermediates and reagents, and provide a robust, self-validating laboratory protocol for the synthesis of a biphenyl scaffold, a common motif in medicinal chemistry.[5][6]
Part 1: The Foundational Role of Intermediates in Modern Drug Synthesis
The journey from a simple starting material to a complex API is a carefully choreographed sequence of chemical transformations. Intermediates are the tangible products of each step, and their strategic design and handling are paramount for a successful synthesis campaign.[]
-
Simplifying Complexity: By breaking down a complex synthesis into multiple stages, chemists can tackle specific chemical challenges one at a time. A stable, easily purified intermediate allows for the removal of byproducts and unreacted reagents, ensuring that subsequent steps begin with clean material, which is crucial for maximizing yield and purity.[]
-
Enhancing Scalability and Cost-Effectiveness: An intermediate serves as a stable anchor point in the process. A well-characterized, crystalline intermediate can be easily stored, transported, and purified on an industrial scale, which is often more challenging with complex final APIs.[7] This modularity allows different stages of a synthesis to be performed in different facilities if necessary. Furthermore, optimizing the synthesis of a key intermediate can significantly reduce the consumption of expensive reagents in downstream steps, thereby controlling the overall cost of API manufacturing.[]
-
Introducing Molecular Complexity and Chirality: Intermediates are the vehicles for introducing key structural features, such as aromatic rings, heterocyclic systems, or chiral centers.[] The synthesis of enantiomerically pure drugs, for instance, often relies on the creation of a chiral intermediate through asymmetric synthesis or biocatalysis.[8][9][10] This ensures that the final API possesses the correct three-dimensional structure for optimal therapeutic effect and safety.[]
-
Process Optimization through Telescoping: While isolating intermediates is often necessary, modern process chemistry aims to increase efficiency by "telescoping" reactions.[12] In a telescoped synthesis, multiple reaction steps are performed sequentially in a single reactor without isolating the intermediate products.[13][14] This advanced strategy reduces waste, saves time, and minimizes material loss, but it requires a deep understanding of the reaction kinetics and compatibility of all reagents across multiple steps.[13]
Part 2: The Suzuki-Miyaura Coupling: A Paradigm of Intermediate-Driven Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, responsible for the synthesis of numerous blockbuster drugs.[5][15] The reaction forges a carbon-carbon single bond between two key intermediates: an organoboron species (typically a boronic acid or ester) and an organohalide (or triflate).[4][16] Its reliability, functional group tolerance, and relatively mild conditions have made it a favored tool in drug discovery and development.[6]
Mechanistic Deep Dive: The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to comprehending the role of each component and for troubleshooting the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex. The organohalide (R¹-X) reacts with the Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to Pd(II), forming a new organopalladium complex.[16]
-
Transmetalation: This is the key step where the carbon framework from the organoboron intermediate is transferred to the palladium catalyst. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for this step; it activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the exchange of the organic group (R²) for the halide on the Pd(II) complex.[4][15] The choice of base and solvent is critical for the success of this step.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled together, forming the desired new C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[16]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R1X [label="R¹-Pd(II)L₂-X\n(Organopalladium Complex)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="R¹-X\n(Organohalide)"]; OxAdd -> PdII_R1X; PdII_R1X -> Transmetal [label="R²-B(OH)₂ + Base\n(Organoboron)"]; Transmetal -> PdII_R1R2 [label="X⁻ + B(OH)₃"]; PdII_R1R2 -> RedElim [label="Formation of C-C bond"]; RedElim -> Pd0 [label="R¹-R²\n(Product)"];
// Caption subgraph { rank = sink; caption [shape=plaintext, label="Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.", fontcolor="#202124"]; } } .dot Caption: Fig 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Experimental Protocol - Synthesis of 4-Methylbiphenyl
This protocol details the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid. This serves as a practical, self-validating workflow for researchers.
Objective: To synthesize 4-methylbiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction and to validate its identity and purity.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | 1.22 g (10.0 mmol) | The limiting reagent |
| 4-Bromotoluene | CH₃C₆H₄Br | 171.04 | 2.05 g (12.0 mmol) | 1.2 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 116 mg (0.1 mmol) | 1 mol% catalyst |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g (20.0 mmol) | 2.0 equivalents |
| Toluene | C₇H₈ | 92.14 | 40 mL | Solvent |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | Co-solvent |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| 100 mL Round-bottom flask | - | - | 1 | |
| Reflux condenser | - | - | 1 | |
| Magnetic stirrer and stir bar | - | - | 1 | |
| Separatory funnel | - | - | 1 |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.22 g, 10.0 mmol), 4-bromotoluene (2.05 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Causality: Using a slight excess of the organohalide ensures the complete consumption of the more valuable boronic acid. The base is crucial for the transmetalation step.[4] The Pd(0) catalyst is the engine of the reaction.
-
-
Solvent Addition and Degassing:
-
Add toluene (40 mL) and ethanol (10 mL) to the flask. The ethanol helps to dissolve the inorganic base.
-
Fit the flask with a reflux condenser.
-
Degas the mixture by bubbling nitrogen or argon gas through the solution for 15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
After degassing, place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere for 4 hours.
-
Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot (the product) indicates reaction completion.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 30 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or oil. Purify the crude material by flash column chromatography on silica gel (eluting with hexane) to yield pure 4-methylbiphenyl.
-
Alternatively, for a solid product, recrystallization from a suitable solvent like ethanol or hexanes can be performed.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds can be toxic; avoid inhalation and skin contact.
-
Organic solvents (Toluene, Ethanol, Ethyl Acetate) are flammable. Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
// Nodes start [label="1. Combine Reagents\n(Boronic Acid, Halide, Base, Pd Catalyst)", fillcolor="#FBBC05"]; solvents [label="2. Add Solvents & Degas\n(Toluene/Ethanol, N₂ Purge)", fillcolor="#FBBC05"]; reaction [label="3. Heat & Stir\n(90°C, 4h under N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Quench & Extract\n(H₂O, Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="5. Dry & Concentrate\n(MgSO₄, Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="6. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="7. Pure 4-Methylbiphenyl\n(Characterize)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solvents; solvents -> reaction; reaction -> workup; workup -> dry; dry -> purify; purify -> product;
// Caption subgraph { rank = sink; caption [shape=plaintext, label="Fig 2: Step-by-step experimental workflow for the synthesis.", fontcolor="#202124"]; } } .dot Caption: Fig 2: Step-by-step experimental workflow for the synthesis.
Part 4: Data Analysis and Self-Validation
A protocol is only as good as its validation. The success of the synthesis must be confirmed through rigorous analysis.
Expected Results: The product, 4-methylbiphenyl, should be a white solid. The theoretical yield is 1.68 g (based on 10.0 mmol of phenylboronic acid). A successful reaction should yield >80% of this value after purification.
Characterization Methods:
-
¹H NMR (in CDCl₃): Expect aromatic protons in the range of δ 7.2-7.6 ppm and a characteristic singlet for the methyl group (CH₃) around δ 2.4 ppm.
-
¹³C NMR (in CDCl₃): Expect aromatic carbons between δ 127-141 ppm and the methyl carbon around δ 21 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of 4-methylbiphenyl (168.23 g/mol ).
-
Melting Point: The literature melting point is 49-51 °C. A sharp melting point in this range indicates high purity.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (oxidized) | Ensure thorough degassing of the reaction mixture. Use fresh, high-quality catalyst. |
| Insufficiently active base or poor solubility | Use anhydrous base. Ensure sufficient ethanol is present to aid solubility. Consider a stronger base like Cs₂CO₃. | |
| Formation of Biphenyl (R²-R²) | Homocoupling of the boronic acid | This can happen if the reaction is too slow or if oxygen is present. Ensure proper degassing and catalyst activity. |
| Dark black reaction color | Palladium black formation (catalyst decomposition) | Reaction may be too hot, or ligands may have dissociated. Check temperature and ensure ligand quality. |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor by TLC. If starting material remains, extend reaction time or slightly increase temperature. |
Conclusion
Pharmaceutical intermediates are the lynchpins of API synthesis, providing strategic control over complexity, cost, and quality. The Suzuki-Miyaura coupling serves as a powerful illustration of this principle, where two distinct intermediates are efficiently combined under catalytic conditions to forge complex molecular architectures. By understanding the underlying mechanism and the rationale for each experimental parameter, researchers can effectively troubleshoot and optimize such transformations. The provided protocol offers a validated, hands-on workflow that embodies these principles, enabling scientists to confidently employ this critical reaction in their own drug discovery and development programs.
References
- N/A. (n.d.). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed.
- N/A. (n.d.). Suzuki reaction. Wikipedia.
- BOC Sciences. (n.d.). API Synthesis Intermediates & Raw Materials.
- N/A. (n.d.). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. J-Stage.
- Applied Catalysts. (n.d.). Hydrogenation Catalyst Manufacturer.
- N/A. (n.d.). WO2008103016A1 - Atorvastatin intermediates and method for producing the same. Google Patents.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?.
- N/A. (n.d.). The synthetic routes to atorvastatin intermediate. The KRED Route.... ResearchGate.
- Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis.
- N/A. (2025, August 9). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. PMC - PubMed Central.
- N/A. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
- N/A. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- N/A. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- N/A. (2025, July 11). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety.
- N/A. (n.d.). Protecting group. Wikipedia.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- CPS. (2024, May 21). Process Chemistry: Hydrogenation in Food & Pharma Applications.
- N/A. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
- N/A. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Pharma Innovation. (n.d.). APIs and Intermediates in Pharmaceutical Manufacturing.
- N/A. (2025, August 5). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. ResearchGate.
- RSC Publishing. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- JOCPR. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt.
- N/A. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. ResearchGate.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Santos Ramos, J. (n.d.). Process development for the synthesis at industrial scale of active pharmaceutical ingredients. ddd-UAB.
- ACS Publications. (2023, October 16). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks | The Journal of Organic Chemistry.
- Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates.
- Pharmaceutical Technology. (n.d.). Manufacture of Asymmetric Hydrogenation Catalysts.
- N/A. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Telescope Innovations. (2023, August 28). Telescope Innovations is Granted a Canadian Patent on Chemical Synthesis Route.
- Organic Chemistry - YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.
- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Sterling Pharma Solutions. (n.d.). De-risking hydrogenation.
- RSC Publishing. (n.d.). A green-by-design biocatalytic process for atorvastatin intermediate.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium.
Sources
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. theasengineers.com [theasengineers.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 12. Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment [jstage.jst.go.jp]
- 13. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. telescopeinnovations.com [telescopeinnovations.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Multi-faceted Approach to the Purity Determination of 6-Bromo-1,2,3,4-tetrahydroquinoline
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of 6-Bromo-1,2,3,4-tetrahydroquinoline. As a critical building block in pharmaceutical research, the purity of this intermediate is paramount for the synthesis of reliable and safe drug candidates.[1] This document outlines a comprehensive strategy employing High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities. The protocols are designed to be robust and self-validating, aligning with principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[2][3]
Introduction: The Importance of Purity
6-Bromo-1,2,3,4-tetrahydroquinoline is a heterocyclic intermediate widely used in medicinal chemistry. Its structure provides a versatile scaffold for developing complex molecules targeting various biological pathways.[1] The presence of impurities, such as unreacted starting materials, over-brominated side products (e.g., 6,8-dibromo-1,2,3,4-tetrahydroquinoline), or residual solvents, can have significant downstream effects, leading to failed reactions, impure final compounds, and erroneous biological data.[4][5] Therefore, a rigorous and multi-technique approach to purity analysis is not just a quality control measure but a fundamental requirement for reproducible scientific outcomes.
Table 1: Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline
| Property | Value | Source |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydroquinoline | [6] |
| Molecular Formula | C₉H₁₀BrN | [6] |
| Molecular Weight | 212.09 g/mol | [6] |
| CAS Number | 22190-35-8 | [6] |
| Appearance | Typically a yellow oil or solid | [1][7] |
Integrated Analytical Workflow
No single analytical method can provide a complete purity profile. An integrated approach is essential for comprehensive characterization. The primary method, Reversed-Phase HPLC, quantifies the main component and non-volatile impurities. GC-MS is employed for identifying volatile organic compounds and residual solvents, while ¹H NMR confirms the structure and can detect impurities that may co-elute with the main peak in HPLC.
Caption: Integrated workflow for comprehensive purity analysis.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
3.1. Principle of the Method RP-HPLC is the cornerstone for purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8] The method separates the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.[8]
3.2. Experimental Protocol
Caption: Step-by-step workflow for the HPLC purity analysis.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18.1-20 min: 30% B | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic quinoline core exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |
3.3. Protocol Steps
-
Solution Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 6-Bromo-1,2,3,4-tetrahydroquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with sample diluent to achieve a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if it meets the criteria in Table 3. This ensures the analytical system is performing correctly.[2]
-
Table 3: System Suitability Acceptance Criteria (based on ICH guidelines)
| Parameter | Acceptance Criteria | Purpose |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection precision. |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak shape (symmetry). |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
-
Analysis and Calculation:
-
Inject the sample diluent (blank) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent method, excluding any peaks from the blank.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [9]
-
-
Confirmatory & Complementary Techniques
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification process.[10]
-
Protocol Summary:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like Dichloromethane.
-
GC Conditions: Use a non-polar column (e.g., DB-5ms) with a temperature gradient from 50°C to 280°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan from m/z 40-400.
-
-
Data Interpretation: The mass spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline will exhibit a characteristic isotopic pattern for bromine, with two major molecular ion peaks of nearly equal intensity at m/z 211 and 213.[6][11] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the main peak and any brominated impurities.
4.2. ¹H NMR Spectroscopy
-
Application: Provides unambiguous structural confirmation and is highly effective for identifying structurally related impurities that might be difficult to resolve chromatographically. Quantitative NMR (qNMR) can also be used for an absolute purity determination against a certified internal standard.[12]
-
Protocol Summary:
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Interpretation: The ¹H NMR spectrum provides a unique fingerprint. Key expected signals for 6-Bromo-1,2,3,4-tetrahydroquinoline include distinct multiplets for the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring.[5][13] The presence of unexpected signals can indicate impurities. By integrating the signals of the analyte against those of a known internal standard, a highly accurate purity value can be calculated.
Method Validation Principles
For use in a regulated environment, the primary HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3]
Table 4: Key Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the main analyte from impurities and degradation products. | Peak purity analysis (e.g., via DAD or MS) should confirm no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for impurities. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of agreement among individual test results. | %RSD for repeatability should be ≤ 5.0% at the limit. |
| Range | The interval between the upper and lower concentrations of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From the LOQ to 120% of the impurity specification limit.[14] |
Conclusion
The purity assessment of 6-Bromo-1,2,3,4-tetrahydroquinoline requires a scientifically sound, multi-technique approach. A well-developed and validated RP-HPLC method serves as the primary tool for quantification, providing robust data on purity and impurity profiles. This should be complemented by GC-MS for volatile impurity analysis and NMR spectroscopy for definitive structural confirmation. This integrated strategy ensures a comprehensive understanding of the sample's quality, which is essential for its successful application in research and drug development.
References
- ICH Q2(R2) Guideline on Validation of Analytical Procedures (2023). European Medicines Agency. [Link]
- ICH Guidelines for Pharmaceutical Impurities. (2025). AMSbio. [Link]
- 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. (2018). SIELC Technologies. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
- ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d.
- ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d.
- Structure Elucid
- 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
- How To Calculate Percent Purity From Gas Chromatography? (2025). Chemistry For Everyone. [Link]
- Synthesis of 6-bromo-4-iodoquinoline. (2022).
- Spectroscopy Methods of structure determination. University of California, Los Angeles. [Link]
- Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
- HPLC methods for recently approved pharmaceuticals. (2005). National Academic Digital Library of Ethiopia. [Link]
- Database of Mass Spectra of Organic Compounds. Doc Brown's Chemistry. [Link]
- Uses of Gas Chromatography. (2022). Chemistry LibreTexts. [Link]
- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tasianinch.com [tasianinch.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
Application Note & Protocols: N-Alkylation of 6-Bromo-1,2,3,4-tetrahydroquinoline
Executive Summary: The Strategic Importance of N-Alkylation
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3] Specifically, 6-bromo-1,2,3,4-tetrahydroquinoline is a highly valuable synthetic intermediate. The bromine atom at the 6-position serves as a versatile handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the secondary amine at the N-1 position provides a critical site for modulation of the molecule's physicochemical and pharmacological properties.[4][5]
This guide provides an in-depth exploration of the N-alkylation of 6-bromo-1,2,3,4-tetrahydroquinoline. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven protocols and insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.
Mechanistic Foundations: Controlling the C-N Bond Formation
The N-alkylation of 6-bromo-1,2,3,4-tetrahydroquinoline is fundamentally a process of forming a new carbon-nitrogen bond at the N-1 position. The secondary amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic carbon source. The choice of strategy dictates the reaction's scope, efficiency, and functional group tolerance.
Key Synthetic Strategies
-
Direct SN2 Alkylation: This is the most classical approach, involving the reaction of the THQ with an alkyl halide (R-X). The reaction is typically facilitated by a base, which deprotonates the nitrogen, increasing its nucleophilicity, or neutralizes the hydrohalic acid (HX) byproduct. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the SN2 reaction rate.[6]
-
Reductive Amination: A powerful and highly versatile one-pot method, reductive amination involves the initial reaction of the THQ with an aldehyde or ketone to form a transient iminium ion. This intermediate is then immediately reduced in situ by a mild and selective reducing agent to yield the N-alkylated product.[7] This strategy avoids the use of often harsh alkyl halides and significantly broadens the scope of accessible N-substituents.[8][9]
-
Advanced Methods:
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates by efficiently heating the polar reactants and solvents. This often leads to cleaner reactions, higher yields, and significantly reduced reaction times from hours to minutes.[10][11][12]
-
Phase Transfer Catalysis (PTC): This technique is invaluable when the reactants exist in different phases (e.g., an aqueous or solid inorganic base and an organic solution of the THQ). A phase transfer catalyst, such as a quaternary ammonium salt, shuttles the base anion into the organic phase, enabling the reaction to proceed efficiently under milder, often greener, conditions.[13][14]
-
Visualizing the Mechanisms
The following diagram illustrates the fundamental pathways for direct SN2 alkylation and reductive amination.
Caption: Core mechanisms for N-alkylation of 6-Bromo-THQ.
Validated Experimental Protocols
The following protocols have been optimized for reliability and scalability. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Classical SN2 N-Benzylation (Thermal)
This protocol describes the N-alkylation using benzyl bromide as a representative alkyl halide.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq, e.g., 212 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Alkylation: Add benzyl bromide (1.1 eq, 0.13 mL, 1.1 mmol) dropwise to the stirred suspension at room temperature.
-
Causality Note: K₂CO₃ is a moderately strong base, sufficient to neutralize the HBr formed without causing unwanted side reactions. DMF is an ideal polar aprotic solvent for SN2 reactions.
-
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure N-benzyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol demonstrates the acceleration of the SN2 reaction using microwave energy.
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq, 212 mg, 1.0 mmol), cesium carbonate (Cs₂CO₃, 1.5 eq, 489 mg, 1.5 mmol), and the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 eq, 1.2 mmol).
-
Causality Note: Cesium carbonate is often used in microwave chemistry due to its higher solubility in organic solvents compared to K₂CO₃, leading to more homogeneous and efficient reactions.[12]
-
-
Solvent: Add 3 mL of anhydrous acetonitrile.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.
-
Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1. The work-up is often simpler due to cleaner reaction profiles.
-
Purification: Follow step 7 from Protocol 1.
Protocol 3: One-Pot Reductive Amination
This protocol details the synthesis of an N-alkyl derivative using an aldehyde and sodium triacetoxyborohydride (STAB).
Step-by-Step Methodology:
-
Setup: To a round-bottom flask with a magnetic stir bar, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq, 212 mg, 1.0 mmol) and an aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq, 150 mg, 1.1 mmol).
-
Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Causality Note: STAB is a mild and selective reducing agent, which will readily reduce the electrophilic iminium ion but will not reduce the starting aldehyde, preventing unwanted side reactions like alcohol formation.[7]
-
-
Reaction: Stir the reaction at room temperature for 8-16 hours.
-
Monitoring: Monitor by TLC for the consumption of the starting materials.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
General Experimental Workflow
Caption: Standard workflow for synthesis and analysis.
Comparative Summary of Protocols
| Parameter | Protocol 1: Thermal SN2 | Protocol 2: Microwave SN2 | Protocol 3: Reductive Amination |
| Method | Direct Alkylation | Direct Alkylation | Imine formation & in-situ reduction |
| Key Reagents | Alkyl Halide, K₂CO₃ | Alkyl Halide, Cs₂CO₃ | Aldehyde/Ketone, STAB |
| Conditions | 4-6 hours @ 60-70 °C | 10-20 minutes @ 120 °C | 8-16 hours @ room temp. |
| Typical Yields | 60-85% | 75-95%[12] | 70-90%[8] |
| Pros | Simple setup, common reagents | Extremely fast, high yields | Wide substrate scope, mild conditions |
| Cons | Long reaction times, potential side reactions | Requires specialized equipment | Requires anhydrous conditions |
Product Characterization: Validating Success
Confirming the identity and purity of the N-alkylated product is paramount. A combination of spectroscopic methods should be employed.
-
Thin-Layer Chromatography (TLC): The primary tool for reaction monitoring. The N-alkylated product will typically have a higher Rf value (be less polar) than the starting material due to the masking of the polar N-H bond.
-
¹H NMR Spectroscopy: This is the most definitive method for structural confirmation. Key diagnostic signals include:
-
Disappearance of the N-H proton: The broad singlet corresponding to the N-H proton of the starting material (typically around 3.5-4.5 ppm) will be absent in the product spectrum.[5][15]
-
Appearance of new signals: New peaks corresponding to the protons of the newly installed alkyl group will appear. For an N-benzyl group, expect a singlet around 4.3-4.5 ppm (for the -CH₂-) and aromatic signals between 7.2-7.4 ppm.
-
Shift of C2 Protons: The triplet corresponding to the two protons at the C2 position (adjacent to the nitrogen) will shift downfield upon alkylation.
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework. Look for new signals from the alkyl group and shifts in the C2 and C4a carbons of the THQ core.
-
Mass Spectrometry (MS): Provides the molecular weight of the product. The observed molecular ion peak (M⁺) should correspond to the calculated mass of the N-alkylated product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive alkylating agent. 2. Base is too weak or not sufficiently anhydrous. 3. Insufficient temperature or reaction time. 4. Poor quality of reducing agent (Protocol 3). | 1. Check the purity of the alkyl halide; use freshly opened or distilled material. 2. Use a stronger base (e.g., NaH, carefully!) or switch to Cs₂CO₃. Ensure base is dry. 3. Increase temperature or extend reaction time. For Protocol 2, increase microwave power/temp. 4. Use a fresh bottle of STAB. |
| Formation of Multiple Products | 1. Over-alkylation (formation of quaternary ammonium salt). 2. Side reactions with the bromo-substituent (unlikely under these conditions but possible). 3. Decomposition of starting material or product. | 1. Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). Avoid overly reactive agents like methyl iodide if possible. 2. Ensure reaction temperature is not excessively high. 3. Use milder conditions (lower temperature, weaker base). |
| Difficult Purification | 1. Product and starting material have very similar Rf values. 2. Oily product that won't crystallize. | 1. Optimize the TLC solvent system. Try different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate). 2. Purify meticulously by column chromatography. If the product is basic, a small amount of triethylamine (0.5%) can be added to the eluent to prevent streaking. |
References
- Vertex AI Search. (2026). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- ResearchGate. (n.d.).
- SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- RSC Publishing. (n.d.).
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)
- PubMed. (2017). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines.
- ChemistryViews. (2019). Direct Synthesis of Tetrahydroquinolines.
- BenchChem. (2025).
- ACS Publications. (2021).
- ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
- ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)....
- Wikipedia. (n.d.).
- TSI Journals. (n.d.). Substituted quinolinones. 21.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Progress in the Chemistry of Tetrahydroquinolines.
- PubMed Central. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands.
- ResearchGate. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines.
- ResearchGate. (2025). Phase Transfer Catalysis Without Solvent.
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- MDPI. (2001). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.
- PubMed Central. (n.d.).
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable and Robust Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride
Abstract
6-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are pivotal intermediates in medicinal chemistry, serving as foundational scaffolds for a wide array of pharmacologically active molecules.[1] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. The selected synthetic strategy, centered on the catalytic hydrogenation of 6-bromoquinoline, is optimized for scalability, safety, and high purity. We detail the underlying chemical principles, provide a step-by-step experimental workflow, and outline critical safety and analytical validation procedures to ensure a reliable and reproducible manufacturing process suitable for research and drug development environments.
Introduction and Strategic Rationale
The tetrahydroquinoline (THQ) nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization, typically through cross-coupling reactions, making 6-bromo-1,2,3,4-tetrahydroquinoline a highly valuable building block.[1][2]
While several methods exist for synthesizing the THQ core, including domino reactions and palladium-catalyzed carboaminations, the catalytic hydrogenation of the corresponding quinoline offers the most direct and atom-economical route for large-scale production.[3][4][5]
Chosen Synthetic Route: This protocol employs a two-step process:
-
Catalytic Hydrogenation: Selective reduction of the nitrogen-containing heterocyclic ring of commercially available 6-bromoquinoline to yield the free base, 6-bromo-1,2,3,4-tetrahydroquinoline.
-
Salt Formation: Conversion of the free base to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.
This strategy is favored for its operational simplicity, high yields, and the avoidance of hazardous reagents like elemental bromine in the final stages. The process relies on well-understood hydrogenation technology, which is readily scalable in standard chemical reactors.
Reaction Scheme
Caption: Overall synthetic route from 6-bromoquinoline to its hydrochloride salt.
Mechanistic Insights and Process Optimization
Catalytic Hydrogenation
The selective hydrogenation of quinoline to tetrahydroquinoline is a well-established transformation.[6] The reaction proceeds via the addition of hydrogen across the C=N and C=C bonds of the pyridine ring, while leaving the benzene ring intact.
-
Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and cost-effectiveness. It efficiently catalyzes the reduction of the heteroaromatic ring under manageable conditions. Other catalysts like platinum oxide (Adams' catalyst) or Raney Nickel can also be used, but Pd/C often provides a better balance of reactivity and handling safety on a large scale.[3][6][7]
-
Solvent System: Acetic acid is an excellent solvent for this reaction. It protonates the basic nitrogen atom of the quinoline ring, which activates the ring system towards reduction and enhances the reaction rate.[6] Ethanol can also be used, but the reaction may require more forcing conditions.
-
Hydrogen Pressure & Temperature: The reaction is typically conducted under a hydrogen pressure of 3-50 bar.[7][8] Higher pressures increase the rate of reaction by increasing the concentration of dissolved hydrogen. The reaction is exothermic and often proceeds efficiently at temperatures between 25-60°C.
Hydrochloride Salt Formation
The conversion of the oily or low-melting solid free base, 6-bromo-1,2,3,4-tetrahydroquinoline, into its hydrochloride salt is a critical step for purification and handling. The salt is typically a stable, non-hygroscopic, crystalline solid that is easier to isolate, weigh, and store. This is achieved by a simple acid-base reaction where the lone pair of the secondary amine is protonated by hydrochloric acid.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated area (fume hood) or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. | Quantity | Notes |
| 6-Bromoquinoline | 4964-71-0 | 208.05 | 100.0 g | Starting material |
| Palladium on Carbon (10%, 50% wet) | 7440-05-3 | - | 5.0 g | Catalyst, handle with care |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 500 mL | Solvent |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | ~150 mL | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | 1.5 L | Extraction solvent |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 600 mL | Solvent for salt formation |
| Hydrochloric Acid in IPA (~5-6 M) | 7647-01-0 | 36.46 | As needed | Reagent for salt formation |
| Celite® / Diatomaceous Earth | 61790-53-2 | - | 20 g | Filtration aid |
| Equipment | ||||
| High-Pressure Hydrogenator/Reactor | ||||
| Mechanical Stirrer | ||||
| Buchner Funnel and Filtration Flask | ||||
| Separatory Funnel (2 L) | ||||
| Rotary Evaporator | ||||
| pH Meter or pH strips |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of the final product.
Step-by-Step Procedure
Part A: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)
-
Reactor Setup: Charge the high-pressure reactor with 6-bromoquinoline (100.0 g), glacial acetic acid (500 mL), and 10% Pd/C catalyst (5.0 g, 50% wet). Safety Note: Do not allow the catalyst to dry out, as it can be pyrophoric.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar (approx. 75 psi). Begin stirring and gently heat the mixture to 40-50°C. Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is typically complete in 4-8 hours.
-
Reaction Completion: Once hydrogen uptake ceases, maintain the temperature for another hour. Cool the reactor to room temperature (<25°C) and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the reactor and the Celite® pad with a small amount of acetic acid (50 mL) to ensure complete transfer. Crucial Safety Step: Do not allow the collected catalyst on the Celite® pad to become dry. Immediately quench it with water.
-
Work-up: Transfer the filtrate to a suitable vessel. Cool the solution in an ice bath and slowly neutralize by adding 50% aqueous sodium hydroxide solution. The process is highly exothermic; maintain the temperature below 30°C. Adjust the pH to >10.
-
Extraction: Transfer the neutralized mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 400 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow to brown oil. The crude product is typically used directly in the next step.[9]
Part B: Preparation of this compound
-
Dissolution: Dissolve the crude oil from Part A in isopropanol (500 mL).
-
Salt Formation: While stirring, slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise. A white precipitate will begin to form.
-
Precipitation and Isolation: Continue adding the HCl solution until the pH of the mixture is between 1 and 2 (check with a wetted pH strip). Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 50 mL).
-
Drying: Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 95-110 g (80-92% over two steps).
-
Appearance: White to off-white crystalline solid.
-
Quality Control and Analytical Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98.0% | HPLC-UV |
| Identity | Conforms to reference standard | ¹H NMR, MS |
| Molecular Weight | 248.55 g/mol (Hydrochloride) | Mass Spectrometry |
| Free Base M.W. | 212.09 g/mol [10] | - |
Example HPLC Method (Hypothetical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (br s, 2H, NH₂⁺), 7.2 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.2 (t, 2H, CH₂), 2.7 (t, 2H, CH₂), 1.8 (m, 2H, CH₂). (Note: Actual shifts may vary).
-
Mass Spec (ESI+): m/z = 212.0/214.0 [M+H]⁺ for the free base, showing the characteristic isotopic pattern for bromine.[9]
Safety and Hazard Management
This synthesis involves hazardous materials and conditions. A thorough risk assessment must be conducted before commencing work.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the reactor is properly sealed and operated in an area free from ignition sources.
-
Palladium on Carbon (Pd/C): May be pyrophoric, especially when dry. Always handle wet and under an inert atmosphere when possible. Quench spent catalyst immediately with water after filtration.
-
Acids and Bases: Glacial acetic acid, hydrochloric acid, and 50% sodium hydroxide are highly corrosive.[11] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Product Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[12] The free base is harmful if swallowed, in contact with skin, or if inhaled.[10]
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Ensure operations are conducted within a certified fume hood or ventilated enclosure.
References
- PubChem Compound Summary for CID 22570216, 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2649-2687. ([Link])
- Neufeldt, S. R., & Sanford, M. S. (2014). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Chemical Science, 5(12), 4840-4844. ([Link])
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Neufeldt, S. R., & Sanford, M. S. (2014).
- Organic Chemistry Portal. Synthesis of tetrahydroquinolines. ([Link])
- Ahrens, J., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7954-7958. ([Link])
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Terebilenko, A. V., et al. (2025). Selective hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. Dalton Transactions, 54, 13057-13070. ([Link])
- Wang, H., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- Stanfield, J. A. (1949). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. ([Link])
- ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. ([Link])
- International Journal of Scientific & Technology Research.
- YouTube.
- Barl, N. M., et al. (2017). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. ([Link])
- Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Intramolecular C-N Coupling Sequence. Synlett, 32(01), 79-84. ([Link])
- ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. ([Link])
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13137-13160. ([Link])
- ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. youtube.com [youtube.com]
- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 10. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors
These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals engaged in the synthesis of enzyme inhibitors. This document provides a holistic overview, from the foundational principles of rational design to the intricacies of chemical synthesis, purification, and characterization. The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to empower the user in the effective development of novel enzyme inhibitors.
Foundational Principles: The Rational Design of Enzyme Inhibitors
The journey to a potent and selective enzyme inhibitor begins not in the flask, but in the conceptualization of its design. A deep understanding of the target enzyme's structure and function is paramount to creating molecules with the desired therapeutic effect.[1] The primary strategies employed in modern drug discovery for inhibitor design are multifaceted and often synergistic.
Structure-Based Drug Design (SBDD): This powerful approach leverages the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or cryo-electron microscopy, to design inhibitors that fit precisely into the active site or allosteric sites.[2] By visualizing the molecular interactions between the enzyme and its natural substrate, researchers can design molecules that mimic the substrate or transition state, thereby blocking the enzyme's catalytic activity.[3]
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution enzyme structure, LBDD relies on the knowledge of molecules that are known to bind to the target.[2] By analyzing the chemical features and properties of these known ligands, pharmacophore models can be generated to guide the design of new, more potent inhibitors.
Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a potent alternative to high-throughput screening. It involves screening libraries of small, low-molecular-weight fragments that bind weakly but efficiently to the target enzyme.[1] These "hits" are then optimized and linked together to generate larger, more potent lead compounds.
Computational Methods: The integration of computational tools has revolutionized inhibitor design.[1] Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies allow for the in silico evaluation of large compound libraries, prediction of binding affinities, and guidance of chemical modifications to enhance potency and selectivity.[1][] These computational approaches significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental validation.[1]
A critical aspect of the design phase is the systematic investigation of the Structure-Activity Relationship (SAR) . SAR analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[5][6] By systematically modifying the structure of a lead compound and evaluating the impact on its inhibitory potency, researchers can identify the key chemical moieties responsible for target binding and efficacy.[5][7] This iterative process of design, synthesis, and testing is fundamental to lead optimization.[1]
Key Synthetic Strategies for Enzyme Inhibitors
The synthesis of enzyme inhibitors encompasses a vast array of organic chemistry reactions and methodologies. The choice of synthetic route is dictated by the chemical scaffold of the target inhibitor. Below are some common strategies employed in the synthesis of various classes of enzyme inhibitors.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are a prominent class of enzyme inhibitors due to their diverse chemical properties and ability to engage in various non-covalent interactions with enzyme active sites.[8] The synthesis of these scaffolds often involves multi-step reaction sequences.
Protocol: Synthesis of a Substituted Pyrimidine Inhibitor
This protocol outlines a general approach for the synthesis of a substituted pyrimidine, a common scaffold in kinase inhibitors.
Materials:
-
Substituted amidine hydrochloride
-
β-ketoester
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve the substituted amidine hydrochloride and the β-ketoester in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure substituted pyrimidine.
Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the amidine and facilitate the cyclocondensation reaction with the β-ketoester. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification by flash chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological evaluation.
Synthesis of Peptidomimetics
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[8] Their synthesis often involves solid-phase or solution-phase peptide coupling reactions.
Protocol: Solution-Phase Synthesis of a Dipeptide Mimic
This protocol describes a standard procedure for coupling two amino acid derivatives to form a dipeptide mimic.
Materials:
-
N-protected amino acid
-
C-protected amino acid methyl ester
-
Coupling reagent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid in anhydrous DCM.
-
Add the coupling reagent and stir for 15-20 minutes at 0°C to activate the carboxylic acid.
-
Coupling: To this mixture, add the C-protected amino acid methyl ester and the base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the resulting dipeptide mimic by recrystallization or column chromatography.
Self-Validation: The purity and identity of the synthesized peptidomimetic should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of the desired amide bond can be confirmed by characteristic signals in the 1H and 13C NMR spectra.
Purification and Characterization of Synthesized Inhibitors
The purification of newly synthesized inhibitors is a critical step to ensure that the observed biological activity is attributable to the target compound and not impurities.[9] A variety of chromatographic techniques are employed for this purpose.
| Purification Technique | Principle of Separation | Typical Application |
| Flash Column Chromatography | Adsorption based on polarity | Primary purification of organic compounds |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Final purification to high purity (>95%) |
| Affinity Chromatography | Specific biological interaction | Purification of inhibitors with high affinity for a target |
| Ion-Exchange Chromatography | Separation based on net charge | Purification of charged molecules |
| Size-Exclusion Chromatography | Separation based on molecular size | Purification of large molecules and removal of aggregates |
Table 1: Common Purification Techniques for Enzyme Inhibitors
Once purified, the structural integrity and purity of the inhibitor must be rigorously characterized using a suite of analytical methods.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural information, confirmation of covalent bonds |
| Mass Spectrometry (MS) | Molecular weight determination, confirmation of elemental composition |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| Elemental Analysis | Determination of the elemental composition |
| X-ray Crystallography | Absolute three-dimensional structure |
Table 2: Analytical Techniques for Inhibitor Characterization
Biochemical Characterization and Kinetic Analysis
The ultimate validation of a synthesized enzyme inhibitor lies in its biological activity. Enzyme assays are laboratory methods used to measure the rate of an enzymatic reaction and are vital for studying enzyme kinetics and inhibition.[10]
Protocol: Determining the IC₅₀ of an Inhibitor
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
Materials:
-
Target enzyme
-
Substrate
-
Synthesized inhibitor
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the synthesized inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.[11]
-
Initiate Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or below the Michaelis constant (Kₘ) to effectively identify competitive inhibitors.[12]
-
Measure Activity: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Understanding Inhibition Mechanisms:
To gain deeper insights into how an inhibitor interacts with an enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[13] This is typically achieved by performing enzyme kinetic studies at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[14]
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.[14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding. This decreases Vₘₐₓ but does not change Kₘ.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.[14]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vₘₐₓ and Kₘ.[13]
Visualizing Workflows and Pathways
Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways.
Caption: Workflow for the synthesis and evaluation of enzyme inhibitors.
Caption: Simplified schematic of enzyme inhibition mechanisms.
Conclusion
The synthesis of enzyme inhibitors is a dynamic and interdisciplinary field that lies at the heart of modern drug discovery. Success in this endeavor requires a robust understanding of enzymology, medicinal chemistry, and synthetic organic chemistry. By adhering to the principles of rational design, employing efficient synthetic strategies, and conducting rigorous purification and characterization, researchers can effectively develop novel and potent enzyme inhibitors with significant therapeutic potential.
References
- Drug Discovery: Enzyme Inhibitor Design and Optimization. (n.d.). Hilaris Publisher.
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH.
- Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023, June 30). IT Medical Team.
- Rational Design and Synthesis of Enzyme Inhibitors. (n.d.). J-Stage.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). ResearchGate.
- Computational design of a protein-based enzyme inhibitor. (n.d.). PMC - PubMed Central.
- Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy.
- Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. (n.d.). PubMed.
- Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. (2005, June 1). Mini-Reviews in Medicinal Chemistry.
- enzyme purific
- Enzyme inhibitor. (n.d.). Wikipedia.
- Structure-activity relationships for the design of small-molecule inhibitors. (n.d.). PubMed.
- 2.5: Enzyme Kinetics and Inhibition. (2022, October 4). Chemistry LibreTexts.
- (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6). ResearchGate.
- Computational design of a protein-based enzyme inhibitor. (2013, September 23). PubMed - NIH.
- Steady-state enzyme kinetics. (2021, May 10). The Biochemist - Portland Press.
- Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
- Techniques for Enzyme Purification. (n.d.). WUR eDepot.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- Enzyme Inhibition. (n.d.). Unknown Source.
- Enzyme assay. (n.d.). Wikipedia.
- Enzyme inhibitors as chemical tools to study enzyme catalysis: Rational design, synthesis, and applications | Request PDF. (2025, August 10). ResearchGate.
- Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020, December 22). PMC - NIH.
- Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. (2024, February 8). ACS Omega.
- Computational Methods for Enzyme Design and Its Biological Significance. (n.d.). International Journal of Engineering and Advanced Technology (IJEAT).
- ENZYME PURIFICATION BY AFFINITY CHROMATOGRAPHY. (n.d.). id health science.
- Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
- Synthetic Chemistry's Role in Enzyme Inhibition: A Path to Therapeutic Innovation. (n.d.). JUW.
- Enzyme Inhibitors. (n.d.). Journal of New Developments in Chemistry.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- 5.4: Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts.
- Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI.
- Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014, April 12). Journal of Chemical Information and Modeling - ACS Publications.
- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- 8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts.
- Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of ... (2002, January 1). R Discovery.
- Biochemistry | Enzyme Inhibition. (2017, April 26). YouTube.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. juw.edu.pk [juw.edu.pk]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. 6-Bromo-1,2,3,4-tetrahydroquinoline is a valuable building block in pharmaceutical research, serving as a scaffold for a wide range of biologically active compounds.[1][2][3] However, its synthesis can present challenges, including low yields, side product formation, and purification difficulties.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and improve the efficiency and yield of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My overall yield of 6-Bromo-1,2,3,4-tetrahydroquinoline is consistently low. What are the primary factors to investigate?
A: Low yield is a multifaceted problem that can originate from several stages of the synthesis. A systematic approach is crucial for diagnosis. The most common synthetic pathway involves the formation of 6-bromoquinoline, followed by reduction of the pyridine ring. Let's break down the potential issues.
Causality Analysis: The overall yield is a product of the efficiency of each reaction step and the recovery from purification. Key loss points include incomplete conversion, competing side reactions (like polymerization or dehalogenation), and physical loss during workup and isolation.
Troubleshooting Workflow:
-
Purity of Starting Materials:
-
4-Bromoaniline: Ensure it is free from isomers and oxidation products. Impurities can lead to a complex mixture of quinolines.
-
Glycerol / α,β-Unsaturated Carbonyl: In Skraup or Doebner-von Miller reactions, the purity of this reagent is critical. For instance, crotonaldehyde can easily polymerize.[4] It is often best to use freshly distilled or a newly opened bottle.
-
6-Bromoquinoline (for the reduction step): Ensure the precursor is pure before proceeding to the hydrogenation step. Impurities can poison the catalyst.
-
-
Reaction Conditions:
-
Temperature Control: The initial cyclization to form the quinoline ring is often highly exothermic. Runaway temperatures can lead to significant tar formation.[4] A slow, controlled addition of reagents and efficient cooling are essential.
-
Catalyst Choice & Loading:
-
For Cyclization (Skraup/Doebner-von Miller): Lewis acids (e.g., SnCl₄, ZnCl₂) or Brønsted acids (e.g., H₂SO₄, p-TsOH) are typically used.[5] The choice and amount of acid can significantly impact yield and byproduct formation. Experiment with milder Lewis acids if polymerization is an issue.[4]
-
For Reduction (Hydrogenation): The choice of catalyst (e.g., Pd/C, PtO₂, MoS₂) is critical. For instance, some molybdenum sulfide (MoS₂) catalysts have shown high yields for hydrogenating various bromoquinolines, but performance can be isomer-specific, with 6-bromoquinoline sometimes yielding more dehalogenated byproducts.[6] Cobalt-based catalysts have also emerged as a cost-effective option.[7][8]
-
-
-
Work-up and Purification:
-
Extraction: Ensure the pH is appropriately adjusted during aqueous workup to ensure your product is in the organic layer. Multiple extractions are recommended.
-
Purification: 6-Bromo-1,2,3,4-tetrahydroquinoline can be sensitive. Avoid unnecessarily harsh conditions. Column chromatography on silica gel is common, but prolonged exposure can lead to degradation.
-
Logical Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low yield.
Q2: My reaction mixture is turning into a thick, dark tar, especially during the quinoline synthesis step. What causes this and how can I prevent it?
A: Tar formation is a classic problem in the Doebner-von Miller reaction and its variants, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde derived from acetaldehyde or glycerol).[4][9]
Causality and Prevention:
-
Underlying Cause: Strong acids and high temperatures promote the self-condensation and polymerization of the aldehyde or ketone reactant. This process competes directly with the desired cyclization reaction.
-
Preventative Measures:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly and portion-wise to the heated acidic solution of 4-bromoaniline. This keeps the instantaneous concentration of the polymerizable species low.[4]
-
Temperature Management: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Use an ice bath to control the initial exothermic mixing, and then carefully heat to the target temperature.
-
Catalyst Modification: Consider using a milder Lewis acid catalyst instead of strong Brønsted acids like sulfuric acid. Tin tetrachloride (SnCl₄) or even scandium(III) triflate have been reported to catalyze this reaction.[5]
-
In Situ Generation: When using precursors like acetaldehyde to generate crotonaldehyde in situ, slow addition at low temperatures is critical to control the initial aldol condensation and minimize polymerization.[4]
-
Q3: My catalytic hydrogenation of 6-bromoquinoline is either incomplete or leads to significant C-Br bond cleavage (hydrodebromination). How can I improve selectivity?
A: The selective hydrogenation of the pyridine ring in 6-bromoquinoline without cleaving the C-Br bond is a common challenge. Hydrodebromination is a well-known side reaction in catalytic hydrogenations.
Strategies for Selective Reduction:
-
Catalyst Selection: This is the most critical factor.
-
Palladium (Pd): Pd/C is a very active catalyst but is also highly prone to causing hydrodebromination. Use with caution, perhaps at lower temperatures and pressures.
-
Platinum (Pt): PtO₂ (Adam's catalyst) often shows better selectivity for ring reduction over dehalogenation compared to palladium.
-
Molybdenum (Mo): Recent studies have shown that certain molybdenum sulfide (MoS₂) catalysts can be highly selective for the hydrogenation of bromoquinolines, preserving the C-Br bond. However, the selectivity can be highly dependent on the catalyst preparation method and the specific bromoquinoline isomer. For 6-bromoquinoline, some MoS₂ catalysts led to significant hydrodehalogenation, while others were more selective.[6]
-
Cobalt (Co) and Nickel (Ni): Base metal catalysts are being explored. A granular cobalt catalyst generated in situ from Co(OAc)₂ and zinc powder has been shown to be effective for hydrogenating various quinolines.[7][8] These may offer different selectivity profiles.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest pressure of H₂ that provides a reasonable reaction rate. Higher pressures tend to favor hydrodebromination.
-
Temperature: Keep the reaction temperature as low as possible. Increased temperature accelerates both the desired reaction and the undesired C-Br cleavage.
-
Solvent: The choice of solvent (e.g., ethanol, methanol, acetic acid) can influence catalyst activity and selectivity. Protic solvents are common.
-
-
Additives: In some cases, catalyst modifiers or inhibitors (e.g., sulfur compounds, amines) can be added in small amounts to selectively poison the sites responsible for dehalogenation, though this requires careful optimization.
Data Summary: Catalyst Considerations for Hydrogenation
| Catalyst Type | Common Use | Selectivity for 6-Bromoquinoline | Key Considerations |
| Pd/C | General Hydrogenation | Often Poor (High Debromination) | Highly active; use low temp/pressure. |
| PtO₂ | Ring Hydrogenation | Generally Moderate to Good | Often a better choice than Pd/C. |
| MoS₂ | Specialty Hydrogenation | Variable; Can be Excellent | Selectivity is highly dependent on catalyst synthesis.[6] |
| Co/Zn | Base Metal Hydrogenation | Promising Alternative | Cost-effective; may offer different selectivity.[7][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-Bromo-1,2,3,4-tetrahydroquinoline?
A: There are two main strategies, each with its own advantages and disadvantages.
-
Route A: Cyclization Followed by Reduction This is the most traditional approach. It involves first synthesizing 6-bromoquinoline and then reducing the heterocyclic ring.
-
Synthesis of 6-bromoquinoline: Typically achieved via the Skraup-Doebner-von Miller reaction , where 4-bromoaniline is reacted with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[5][10][11]
-
Reduction: The resulting 6-bromoquinoline is then reduced to 6-bromo-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.[6][7][8]
-
-
Route B: Bromination of the Pre-formed Tetrahydroquinoline Ring This route involves first synthesizing 1,2,3,4-tetrahydroquinoline and then introducing the bromine atom.
-
Synthesis of 1,2,3,4-tetrahydroquinoline: Usually done by the catalytic hydrogenation of quinoline.
-
Bromination: Direct bromination of 1,2,3,4-tetrahydroquinoline can yield the 6-bromo derivative.[12] However, this can be difficult to control and may lead to a mixture of isomers (e.g., 8-bromo) and over-brominated products (e.g., 6,8-dibromo). Regioselectivity can be an issue.[12]
-
Comparison of Synthetic Routes
| Route | Starting Materials | Pros | Cons |
| A: Cyclize then Reduce | 4-bromoaniline, glycerol/crotonaldehyde | Good regioselectivity (Br at position 6 is defined by starting material). | Two distinct steps; cyclization can have tar/yield issues; reduction can cause debromination. |
| B: Reduce then Brominate | Quinoline, Brominating agent | Fewer steps if starting from commercial tetrahydroquinoline. | Poor regioselectivity during bromination; risk of over-bromination; separation of isomers can be difficult. |
For most applications requiring high purity and specific regiochemistry, Route A is generally preferred.
Q2: Can you explain the mechanism of the Doebner-von Miller reaction and highlight the critical steps?
A: The exact mechanism has been a subject of debate, but a widely accepted pathway involves a fragmentation-recombination sequence.[4][5] It is a powerful method for forming the quinoline scaffold from anilines and α,β-unsaturated carbonyls.[5][10]
Key Mechanistic Steps:
-
Michael Addition: The reaction begins with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.
-
Fragmentation-Recombination (Proposed): Isotope scrambling studies suggest the intermediate may fragment into an imine and an enol/ketone, which then recombine.[5]
-
Second Aniline Addition: Another molecule of aniline can add to an intermediate.
-
Cyclization & Dehydration: An acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, forms the dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. This can occur via an added oxidizing agent or by reaction with another intermediate in the reaction pot.
Doebner-von Miller Reaction Pathway Diagram:
Caption: Key steps in the Doebner-von Miller quinoline synthesis.
The most critical points for failure are the initial steps where high acid concentration and temperature can divert the α,β-unsaturated carbonyl into a non-productive polymerization pathway.[4]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline (Doebner-von Miller Approach)
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 4-bromoaniline and a suitable acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid like ZnCl₂ in a solvent like HCl).
-
Heating: Heat the mixture with vigorous stirring to the target reaction temperature (e.g., 100-140 °C).
-
Reagent Addition: Slowly, drop-wise, add the α,β-unsaturated carbonyl precursor (e.g., glycerol or crotonaldehyde) to the heated aniline solution over several hours. Maintain strict temperature control during this exothermic addition.
-
Reaction: After the addition is complete, continue to heat the reaction mixture for the specified time (e.g., 3-7 hours) until TLC or GC/MS indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the solution by slowly adding a base (e.g., aqueous ammonia or NaOH solution) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield 6-bromoquinoline.
Protocol 2: Catalytic Hydrogenation of 6-Bromoquinoline
This protocol is a general guide. Catalyst, solvent, pressure, and temperature must be optimized to maximize yield and minimize de-bromination.
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 6-bromoquinoline and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or an optimized MoS₂ or Co catalyst).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 30-50 psi). Begin agitation and, if necessary, heat to the target temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC/MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 6-bromo-1,2,3,4-tetrahydroquinoline can be purified by column chromatography or recrystallization.
References
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- SynArchive. (n.d.). Doebner-Miller Reaction.
- RSC Publishing. (2025). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines.
- Thieme. (n.d.). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Tetrahydroquinoline
Welcome to the Technical Support Center for the bromination of tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired outcomes with confidence.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the bromination of tetrahydroquinoline. The question-and-answer format is designed to provide rapid solutions to specific experimental problems.
Q1: My primary side product is a highly colored, aromatic compound that I suspect is a quinoline. What is happening and how can I prevent it?
A1: You are likely observing the oxidation of the tetrahydroquinoline ring to the corresponding quinoline. This is one of the most common side reactions, particularly when using N-bromosuccinimide (NBS).[1][2] The electron-rich nature of the tetrahydroquinoline ring system makes it susceptible to oxidation, and NBS can act as both a brominating agent and an oxidant.[3][4][5][6]
Troubleshooting Strategies:
-
N-Protection: The most effective way to prevent oxidation is to decrease the electron density of the ring by protecting the nitrogen atom with an electron-withdrawing group. An N-chloroacetyl group, for instance, has been shown to allow for selective monobromination at the 6-position while preserving the tetrahydroquinoline core.[2] Other effective protecting groups include acetyl (Ac) and tert-butyloxycarbonyl (Boc).[2]
-
Choice of Brominating Agent and Solvent: The reaction conditions play a crucial role. Using molecular bromine (Br₂) in acetic acid can favor dibromination at the 6- and 8-positions without causing oxidation of the tetrahydroquinoline ring.[1]
-
Temperature Control: Maintaining low reaction temperatures (e.g., below 10°C) can help suppress over-oxidation and other side reactions.[7]
Q2: I am observing multiple brominated products (di- and tri-brominated species) when I am targeting a mono-brominated tetrahydroquinoline. How can I improve the selectivity?
A2: The formation of polybrominated products is a common challenge due to the activating effect of the nitrogen atom on the aromatic ring, making the product more reactive than the starting material in some cases. The C-6 and C-8 positions are particularly activated and prone to substitution.[3]
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent of NBS is a good starting point for monobromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor monosubstitution.
-
N-Protection: As with preventing oxidation, N-protection with an electron-withdrawing group can deactivate the ring, reducing the propensity for multiple brominations. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, for example, can be selectively monobrominated.[1]
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents may sometimes reduce the rate of reaction and improve control.
Q3: The regioselectivity of my bromination is poor, with a mixture of isomers being formed. How can I direct the bromination to a specific position?
A3: Regioselectivity in the bromination of tetrahydroquinolines is governed by both electronic and steric factors. The nitrogen atom strongly directs ortho- and para- to itself (C-6 and C-8 positions).[3] Achieving high regioselectivity often requires careful consideration of the substrate and reaction conditions.
Troubleshooting Strategies:
-
Directing Groups: The presence of other substituents on the aromatic ring will influence the position of bromination. A blocking group can be used to temporarily occupy a reactive site.
-
Steric Hindrance: Bulky substituents on the nitrogen or at the C-2 position can influence the ortho/para ratio. For example, a substituent at the ortho-position can hinder bromination at that site.[8]
-
Catalyst/Additive: While less common for simple brominations, the use of certain catalysts or additives could potentially influence the regioselectivity. Research into specific catalytic systems may be beneficial for complex substrates.
Q4: I am using NBS and my reaction is not proceeding as expected, or I am seeing unexpected byproducts. What could be the issue?
A4: The reactivity of NBS can be influenced by its quality and the reaction conditions.
Troubleshooting Strategies:
-
NBS Quality: Ensure you are using high-purity NBS. Older or improperly stored NBS can decompose, releasing bromine and leading to inconsistent results.[3] It should be stored in a refrigerator.[3]
-
Radical Reactions: NBS can also participate in radical reactions, especially in the presence of a radical initiator (like AIBN) or upon exposure to light.[4] This can lead to bromination at benzylic positions or other unexpected pathways. If you are not intending a radical reaction, ensure your reaction is protected from light and that no radical initiators are present.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[3]
Section 2: Reaction Mechanisms and Pathways
Understanding the underlying mechanisms is critical for effective troubleshooting. Below are diagrams illustrating the key reaction pathways in the bromination of tetrahydroquinoline.
Mechanism 1: Electrophilic Aromatic Substitution
This is the primary mechanism for the bromination of the aromatic ring of tetrahydroquinoline.
Caption: Electrophilic aromatic substitution pathway.
Mechanism 2: Oxidation Side Reaction
This pathway illustrates the undesired oxidation of the tetrahydroquinoline ring to a quinoline, often mediated by NBS.
Caption: Oxidation of tetrahydroquinoline to quinoline.
Section 3: Experimental Protocols
The following protocols provide a starting point for your experiments. Always adapt them to your specific substrate and equipment.
Protocol 1: Selective Monobromination of N-Protected Tetrahydroquinoline
This protocol is designed to minimize oxidation and polybromination.
| Step | Procedure | Rationale |
| 1 | N-Protection: | Protect the nitrogen of your tetrahydroquinoline with an electron-withdrawing group (e.g., chloroacetyl, acetyl, Boc) using standard literature procedures. |
| 2 | Dissolution: | Dissolve the N-protected tetrahydroquinoline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane. |
| 3 | Reagent Addition: | At room temperature, add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution. |
| 4 | Reaction: | Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within a few hours. |
| 5 | Work-up: | Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 6 | Purification: | Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated product. |
Protocol 2: Dibromination of Tetrahydroquinoline without Oxidation
This protocol is adapted from a procedure that yields the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring.[1]
| Step | Procedure | Rationale |
| 1 | Dissolution: | Dissolve the 2-phenyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid. |
| 2 | Reagent Addition: | Cool the solution in an ice bath. Slowly add a solution of molecular bromine (2.0 eq) in acetic acid. |
| 3 | Reaction: | Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). |
| 4 | Work-up: | Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to pH 10. |
| 5 | Extraction: | Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate). |
| 6 | Purification: | Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization. |
Section 4: Summary of Key Parameters and Expected Outcomes
The following table summarizes the influence of key reaction parameters on the outcome of the bromination of tetrahydroquinoline.
| Parameter | Condition | Expected Outcome | Potential Side Reactions |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mono- or poly-bromination | Oxidation to quinoline, radical side reactions |
| Molecular Bromine (Br₂) | Can favor di- or poly-bromination | Over-bromination | |
| Solvent | Acetic Acid (with Br₂) | Can promote dibromination while suppressing oxidation | |
| Chloroform/Dichloromethane (with NBS) | General purpose solvent for bromination | May not suppress oxidation as effectively | |
| N-Substituent | Electron-withdrawing group (e.g., -COCH₂Cl, -Ac, -Boc) | Selective mono-bromination, suppression of oxidation | |
| No substituent (free N-H) | Prone to over-bromination and oxidation | ||
| Temperature | Low (0 - 10 °C) | Improved selectivity, reduced side reactions | Slower reaction rate |
| Room Temperature or Elevated | Faster reaction rate | Increased risk of side reactions |
References
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate.
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health.
- Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. ResearchGate.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for handling and purifying 6-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 6-Bromo-1,2,3,4-tetrahydroquinoline and where do they come from?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is almost always a direct consequence of the synthetic route used.
-
Unreacted Starting Material: The most common impurity is often the unreacted starting material, 1,2,3,4-tetrahydroquinoline. This occurs if the bromination reaction does not go to completion. Its polarity is different enough from the product to be detectable by Thin Layer Chromatography (TLC).
-
Over-brominated Byproducts: A frequent byproduct is the 6,8-dibromo-1,2,3,4-tetrahydroquinoline. Electrophilic aromatic substitution reactions on activated rings like tetrahydroquinoline can be difficult to control perfectly, leading to di-substitution.[1] This impurity is less polar than the desired mono-brominated product.
-
Regioisomers: Depending on the brominating agent and reaction conditions, small amounts of other positional isomers, such as 8-bromo-1,2,3,4-tetrahydroquinoline, could potentially form.
-
Oxidation Products: The tetrahydroquinoline ring system can be susceptible to oxidation, especially if exposed to air and light over long periods, leading to the formation of colored, often aromatic quinoline-type impurities. This is a common cause of samples turning yellow or brown over time.
-
Residual Solvents: Solvents from the reaction or initial work-up (e.g., acetonitrile, dichloromethane, ether) may be present.[2]
Q2: How can I quickly assess the purity of my 6-Bromo-1,2,3,4-tetrahydroquinoline sample?
A2: A multi-pronged approach to purity analysis is always recommended.
-
Thin Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. A standard mobile phase (eluent) for this compound is a mixture of ethyl acetate and hexane. For example, in a 10% ethyl acetate/hexane system, the product (6-Bromo-1,2,3,4-tetrahydroquinoline) has a reported Rf value of approximately 0.55.[2] You can visualize spots under UV light (254 nm). Over-brominated impurities will have a higher Rf (run faster), while the more polar starting material will have a lower Rf (run slower).
-
Nuclear Magnetic Resonance (¹H NMR): NMR provides a detailed structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher. The aromatic region is particularly diagnostic for distinguishing between the desired 6-bromo isomer and other regioisomers or the dibromo byproduct.[1]
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is a highly sensitive technique that can detect trace impurities. It confirms the molecular weight of your main component (m/z for [M+H]⁺ should be ~212.0/214.0 due to bromine isotopes) and separates it from byproducts, giving a quantitative purity reading (e.g., 92.25% purity by LCMS).[2]
Q3: My sample is a crude yellow or brown oil. What is the most robust method for purification?
A3: For crude oils, which typically contain a significant percentage of various impurities, flash column chromatography is the most effective and widely used method for achieving high purity.[2] The goal is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
The causality here is based on polarity. Silica gel is highly polar.
-
Highly polar compounds (like the starting material, 1,2,3,4-tetrahydroquinoline) will adhere strongly to the silica and elute last.
-
Non-polar compounds will move quickly through the column and elute first.
-
The product, 6-Bromo-1,2,3,4-tetrahydroquinoline, has intermediate polarity and will elute between these extremes. The even less polar 6,8-dibromo byproduct will elute before the desired product.
Below is a workflow diagram and a detailed protocol for this essential technique.
Workflow: Flash Column Chromatography Purification
Sources
Troubleshooting low yield in Gould-Jacobs reaction for quinolines
Technical Support Center: Gould-Jacobs Reaction
Welcome to the technical support guide for the Gould-Jacobs reaction. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives. The quinoline scaffold is a cornerstone in numerous therapeutic agents, and mastering its synthesis is crucial.[1][2] This guide provides in-depth, experience-driven answers to common challenges, particularly the issue of low reaction yield, to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): First Principles
Before diving into troubleshooting, it's essential to understand the fundamentals of the reaction.
Q1: What is the Gould-Jacobs reaction and what is its general mechanism?
The Gould-Jacobs reaction is a multi-step organic synthesis that prepares 4-hydroxyquinoline derivatives from anilines.[3][4] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5] Subsequent hydrolysis (saponification) and decarboxylation steps yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.[3][6][7]
The mechanism proceeds as follows:
-
Condensation: A nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of a malonic ester derivative (like diethyl ethoxymethylenemalonate, DEEM) occurs. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3][5][8]
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a thermal 6-electron electrocyclization, forming the quinoline ring system. This step requires significant heat, often above 250 °C.[2][5][9]
-
Saponification & Decarboxylation: The ester group at the 3-position is typically hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by thermal decarboxylation to yield the 4-hydroxyquinoline core structure.[3][8]
Caption: The multi-step mechanism of the Gould-Jacobs reaction.
Troubleshooting Guide: Low Reaction Yield
Low yield is the most common complaint encountered in the Gould-Jacobs reaction. The following Q&A guide is structured to diagnose the problem based on the reaction stage.
Problem Area 1: Initial Condensation Step
Q2: I'm seeing a significant amount of unreacted aniline after the initial heating step. What's going wrong?
This points to a problem with the initial condensation to form the anilidomethylenemalonate intermediate. The root cause is often related to the nucleophilicity of your aniline.
-
Causality - Electronic Effects: The nucleophilicity of the aniline nitrogen is paramount for the first step. If your aniline contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the lone pair on the nitrogen is less available for attack due to delocalization and inductive effects, thus slowing down or inhibiting the reaction.[10] Conversely, the reaction is most effective for anilines with electron-donating groups (-CH₃, -OCH₃), particularly at the meta-position.[3][5][8]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your aniline is pure and free from acidic contaminants that could protonate the amino group, rendering it non-nucleophilic.
-
Increase Reaction Time/Temperature: For less reactive anilines, moderately increasing the condensation temperature (e.g., from 110 °C to 130 °C) or extending the reaction time can help drive the reaction to completion. Monitor via Thin Layer Chromatography (TLC).
-
Consider an Alternative Synthesis: If your aniline is extremely deactivated, the Gould-Jacobs reaction may not be the optimal route. Other named reactions for quinoline synthesis, such as the Friedländer or Combes syntheses, might be more suitable.[1][11]
-
Problem Area 2: The Thermal Cyclization Step
This is the most frequent source of failure. The intermediate is formed, but the final quinoline product is obtained in low yield, or not at all.
Q3: My cyclization is incomplete, and I recover a large amount of the anilidomethylenemalonate intermediate. Why is this happening?
The most common culprit is insufficient thermal energy. The electrocyclization step has a high activation energy barrier that must be overcome.
-
Causality - Insufficient Temperature: The cyclization typically requires temperatures in the range of 250-300 °C.[9] Heating at lower temperatures, even for extended periods, may not provide enough energy to initiate the ring-closing reaction efficiently.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully and gradually increase the reaction temperature. This is the most direct solution.[9]
-
Use a High-Boiling Solvent: To achieve and maintain such high temperatures uniformly, using an inert, high-boiling solvent is standard practice. Common choices include diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C).[2] These solvents can significantly improve yields compared to neat (solvent-free) reactions.[2]
-
Consider Microwave Synthesis: Microwave irradiation is an excellent modern alternative to conventional heating. It provides rapid, uniform heating and can dramatically shorten reaction times (from hours to minutes) and improve yields.[5][12][13]
-
Q4: My reaction mixture is charring and turning into a black tar at high temperatures, leading to a very low yield of impure product. How can I prevent this?
This indicates product or intermediate decomposition, which competes with the desired cyclization at elevated temperatures. The key is to find the right balance between temperature and reaction time.
-
Causality - Thermal Decomposition: Prolonged exposure to very high temperatures can cause sensitive organic molecules to decompose, polymerize, or engage in undesirable side reactions.[12][14][15]
-
Troubleshooting Steps:
-
Optimize Time and Temperature: A thorough time-temperature examination is necessary.[12] It is often better to use a slightly higher temperature for a shorter duration. For example, one study found that heating at 300 °C for 5 minutes gave a higher yield (47%) than heating at 250 °C for 30 minutes (1%) or 300 °C for 30 minutes (28%).[12]
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.
-
Use a Catalyst: For some substrates, using a cyclization catalyst like Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can promote the reaction at lower temperatures, thus avoiding the decomposition threshold.[16]
-
Q5: I'm using a substituted aniline and getting a mixture of two different quinoline regioisomers. How can I improve selectivity?
When using an asymmetrically substituted aniline, cyclization can occur at either of the two ortho positions, leading to a mixture of products.[2][14]
-
Causality - Steric and Electronic Control: Regioselectivity is governed by a combination of steric hindrance and the electronic nature of the substituents on the aniline ring.[2] Cyclization generally occurs at the less sterically hindered ortho position. Electronically, the reaction favors cyclization onto the more electron-rich ortho position. These two factors can either be complementary or competing.
-
Troubleshooting Steps:
-
Analyze Your Substrate: Predict the likely major isomer. A bulky substituent will strongly direct the cyclization to the opposite ortho position. An electron-donating group will activate its ortho positions. If these effects are in opposition, a mixture is highly probable.
-
Modify the Reaction Conditions: While difficult to control completely, sometimes changing the solvent or heating method (conventional vs. microwave) can alter the ratio of products. Flash vacuum pyrolysis (FVP) has also been shown to favor the formation of a single regioisomer in some cases by favoring the kinetic product.[17]
-
Accept and Separate: In many cases, formation of a mixture is unavoidable. The most practical solution is to focus on an efficient chromatographic separation of the isomers post-reaction.
-
Optimization Strategies & Protocols
Data Presentation: Classical vs. Microwave-Assisted Synthesis
Modern microwave technology offers significant advantages for the thermally demanding cyclization step.
| Parameter | Classical Thermal Heating | Microwave-Assisted Heating | Advantage of Microwave |
| Temperature | 250-300 °C | 250-300 °C | Rapid, uniform heating |
| Reaction Time | Several hours | 5-30 minutes | Drastic time reduction |
| Typical Yield | Often low to moderate | Generally higher | Improved efficiency |
| Solvent | High-boiling required (e.g., Diphenyl ether) | Can often be run neat (solvent-free) | Simplified workup |
| Reference | [2][5] | [12][13][16] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Classical High-Temperature Cyclization
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5][14]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether) to create a stirrable mixture. Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere (N₂ or Ar).
-
Reaction: Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible (by taking aliquots and quenching in a cold solvent).
-
Workup: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the high-boiling solvent.
-
Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the crude 4-hydroxyquinoline derivative. The product can then be carried forward for saponification/decarboxylation or purified as is.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol leverages microwave heating for a rapid and often higher-yielding reaction.[12][16]
-
Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (1.2-3.0 eq). Note: An excess of the malonate ester is sometimes used in neat reactions.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C for a short duration (e.g., 5-15 minutes). The reaction will generate significant internal pressure.
-
Cooling & Isolation: After the irradiation is complete, cool the vial to room temperature using compressed air. The product will often precipitate as a solid.
-
Workup: Add a small amount of a cold solvent (e.g., acetonitrile or ethanol) to the vial, break up the solid, and collect the product by filtration. Wash the solid with a small amount of the cold solvent and dry under vacuum.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Wikipedia. Gould-Jacobs-Reaktion. [Link]
- Institute of Chemistry, Skopje, Macedonia. Gould-Jacobs Reaction. [Link]
- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
- Wikiwand. Gould–Jacobs reaction. [Link]
- MDPI.
- Biotage.
- ResearchGate.
- Asian Journal of Chemistry.
- ResearchG
- ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- MDPI.
- Cambridge University Press. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. [Link]
- ResearchGate.
- ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram. [Link]
- ResearchGate. Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... [Link]
- University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- University of Calgary. Ch 8 : Nucleophilc Substitution answers. [Link]
- Chemistry Steps. Reactions of Aniline. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Reddit. What are some common causes of low reaction yields?. [Link]
- ResearchGate. Anilines as Nucleophiles | Request PDF. [Link]
- National Institutes of Health.
- Pearson. Thermal Cycloaddition Reactions: Videos & Practice Problems. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ablelab.eu [ablelab.eu]
- 13. asianpubs.org [asianpubs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioisomer Formation in Tetrahydroquinoline Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the persistent challenge of regioisomer formation in tetrahydroquinoline (THQ) synthesis. Our focus is to provide not just protocols, but a deep understanding of the underlying principles to empower you to optimize your synthetic strategies.
The Challenge of Regioselectivity in Tetrahydroquinoline Synthesis
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its synthesis is often plagued by a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate and reduce the overall yield of the desired product. This is particularly prevalent in classical methods like the Friedländer annulation and the Povarov reaction when unsymmetrical reactants are employed. This guide will equip you with the knowledge to anticipate and control these outcomes.
Troubleshooting Unwanted Regioisomer Formation
This section is designed to address specific issues you may encounter during your experiments, providing both diagnostic insights and actionable solutions.
Issue 1: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones
Symptom: You are performing a Friedländer synthesis with an ortho-aminoaryl ketone and an unsymmetrical ketone (e.g., 2-butanone), and you obtain a mixture of two regioisomeric quinolines, complicating purification and lowering the yield of your target molecule.
Root Cause Analysis: The Friedländer annulation proceeds via a condensation reaction between the ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. With an unsymmetrical ketone, deprotonation and subsequent condensation can occur on either side of the carbonyl group, leading to a mixture of products. The ratio of these isomers is influenced by the relative acidity of the α-protons and the steric hindrance around the two possible sites of reaction.
Troubleshooting Strategies:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Non-selective Catalyst | Screen a panel of catalysts. Amine catalysts, such as pyrrolidine derivatives (e.g., TABO), have been shown to favor the formation of the 2-substituted product.[1][2] Ionic liquids like [Bmmim][Im] can also enhance regioselectivity.[3] | The catalyst can influence the mechanism of the initial condensation. Amine catalysts can form an enamine intermediate with the ketone, which can then react with the amino group of the other reactant. The structure of the amine catalyst can sterically bias this reaction towards one of the α-carbons. |
| Substrate-Controlled Reaction | Introduce a directing group on the α-carbon of the ketone. For example, a phosphoryl group can direct the condensation to that specific carbon.[3] | A directing group can pre-organize the transition state or selectively activate one of the α-positions, thereby favoring the formation of a single regioisomer. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature and addition rate. Higher temperatures and slow addition of the methyl ketone substrate have been shown to improve regioselectivity in some cases.[1][2] | Slower addition can help to control the concentration of the reactive enolate or enamine intermediate, potentially favoring the thermodynamically more stable product. Temperature can influence the equilibrium between the two possible enolates. |
Experimental Protocol: Catalyst Screening for Regioselective Friedländer Synthesis [4]
-
To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the catalyst (0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.
Issue 2: Undesired Regioisomer in Povarov Reaction
Symptom: You are performing a three-component Povarov reaction with a substituted aniline, an aldehyde, and an electron-rich alkene, but the major product is the undesired regioisomer of the tetrahydroquinoline.
Root Cause Analysis: The Povarov reaction is a formal aza-Diels-Alder reaction that proceeds through a stepwise mechanism involving the formation of an iminium ion intermediate.[5][6][7] The regioselectivity of the subsequent cyclization is determined by the electronic and steric properties of the substituents on the aromatic ring of the aniline. The electrophilic aromatic substitution step will preferentially occur at the most nucleophilic position of the aniline ring that is sterically accessible.
Troubleshooting Strategies:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Electronic Effects | Modify the electronic nature of the substituents on the aniline. An electron-donating group will activate the ortho and para positions, while an electron-withdrawing group will direct to the meta position. | The regioselectivity is governed by the principles of electrophilic aromatic substitution. The positively charged intermediate will attack the most electron-rich position on the aniline ring. Computational studies using DFT can help predict the most favorable site of attack.[8] |
| Steric Hindrance | Introduce a bulky substituent on the aniline to sterically block one of the potential cyclization sites. | If two positions on the aniline ring have similar electronic properties, steric hindrance can be used to favor cyclization at the less hindered position. |
| Catalyst Influence | While the substrate electronics are often the dominant factor, the choice of Lewis or Brønsted acid catalyst can sometimes influence the regiochemical outcome.[8] Experiment with different catalysts (e.g., BF₃·OEt₂, Sc(OTf)₃, TfOH). | The catalyst can influence the geometry and reactivity of the iminium ion intermediate, which in turn can affect the regioselectivity of the cyclization step. |
| Solvent Effects | Vary the solvent. Solvents can influence the stability of charged intermediates and transition states, potentially altering the regiochemical outcome. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can act as both solvent and catalyst.[9] | The solvent can modulate the electronic properties of the reactants and intermediates through solvation effects, thereby influencing the regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the major regioisomer in a Povarov reaction?
A1: The major regioisomer can often be predicted by considering the electronic effects of the substituents on the aniline ring. Electron-donating groups (e.g., -OCH₃, -CH₃) will direct the cyclization to the ortho and para positions, while electron-withdrawing groups (e.g., -NO₂, -CN) will direct to the meta position. Computational methods, such as Density Functional Theory (DFT), can provide a more quantitative prediction by calculating the activation energies for the formation of the different regioisomers.[8]
Q2: Are there any general strategies for improving regioselectivity that apply to most tetrahydroquinoline syntheses?
A2: Yes, a few general principles can be applied:
-
Substrate Design: Whenever possible, design your synthesis to use symmetrical starting materials to avoid the issue of regioselectivity altogether.
-
Directing Groups: The use of a removable directing group is a powerful strategy to force the reaction to proceed at a specific position.[10]
-
Catalyst Control: For many reactions, the choice of catalyst is crucial. It is often worthwhile to screen a variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts.[11]
-
Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and concentration can have a significant impact on the regiochemical outcome.[4]
Q3: Can C-H functionalization be used to control regioselectivity in the synthesis of substituted tetrahydroquinolines?
A3: C-H functionalization is a powerful tool for the regioselective derivatization of a pre-formed tetrahydroquinoline ring, rather than controlling the initial ring-forming reaction.[12] By using a directing group on the nitrogen atom, it is possible to achieve site-selective functionalization at various positions of the tetrahydroquinoline scaffold. For instance, solvent-controlled regioselective C(6)-H bond alkylation of 1,2,3,4-tetrahydroquinolines has been demonstrated using para-quinone methides.[13]
Q4: My reaction is giving a low yield of the desired tetrahydroquinoline, along with several byproducts. What should I do?
A4: Low yields and byproduct formation can have multiple causes. First, confirm the identity of the byproducts if possible, as this can provide clues about the competing reaction pathways. Then, consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that your starting materials are pure and dry.
-
Reaction Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
-
Catalyst Activity: If using a catalyst, ensure that it is active. Some catalysts may require activation or are sensitive to storage conditions.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. A temperature that is too high can lead to decomposition, while a temperature that is too low can result in an incomplete reaction.
References
- Domingo, L. R., & Ríos-Gutiérrez, M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(55), 28867-28877.
- Zarubaev, V. V., et al. (2022). Towards Understanding the Regioselectivity of the One‐Pot Reaction of Phenylene Diamines with Aldehydes and Cyclopentadiene (Povarov Reaction). Combined Experimental and Theoretical Approaches. Journal of Heterocyclic Chemistry, 59(11).
- Domingo, L. R., & Aurell, M. J. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(55), 28867-28877.
- Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study.
- BenchChem. (2025). avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
- Directing groups in synthesis and methodology. (n.d.).
- Dormer, P. G., et al. (2003).
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- The Journal of Organic Chemistry Ahead of Print. (2026).
- O'Boyle, B. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
- Chandrasekaran, I., & Sarveswari, S. (2026). Different catalytic approaches of Friedländer synthesis of quinolines. OUCI.
- Bawa, S., et al. (2013). Advances in polymer based Friedlander quinoline synthesis. PMC.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Baell, J. B., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- Jeanet, S., et al. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
- Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. NIH.
- Le-Quellec, A., et al. (2021).
- Kumar, A., et al. (2022). Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. Organic & Biomolecular Chemistry.
- Kumar, S., & Singh, A. (2022). Significance of Povarov Reaction in Organic synthesis: An overview. Journal of Science and Technology.
- Jeanet, S., et al. (2025).
- Mondal, S. (n.d.). A Strategic Development toward Tetrahydroquinoline Diversity: A Review. E-RESEARCHCO.
- Quevedo, R., et al. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
Sources
- 1. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jst.org.in [jst.org.in]
- 10. researchgate.net [researchgate.net]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-controlled regioselective C(5)–H/N(1)–H bond alkylations of indolines and C(6)–H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the technical support center for 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As a key building block in medicinal chemistry, ensuring its integrity throughout experimental workflows is paramount. This document synthesizes established principles of chemical stability with practical, field-proven insights to help you navigate potential challenges.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound that combines a tetrahydroquinoline core with a bromine substituent and is supplied as a hydrochloride salt. Its stability is influenced by the individual chemical properties of these components. The tetrahydroquinoline ring can be susceptible to oxidation, while the bromine atom can participate in various reactions, including nucleophilic substitution. The hydrochloride salt form enhances solubility in aqueous media but also establishes a pH-dependent equilibrium in solution.
While specific, publicly available stability studies on this compound are limited, we can infer its stability profile by examining the behavior of related halogenated quinolines and general principles of forced degradation studies.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[3] Exposure to light, moisture, and high temperatures should be minimized to prevent potential degradation.
Q2: How stable is this compound in solution?
A2: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions (light and temperature). As a hydrochloride salt, it will form a mildly acidic solution in water. The solubility of quinoline derivatives is known to be pH-dependent.[4][5] In acidic to neutral pH, the protonated form is more stable. However, in basic conditions, the free base is generated, which may be more susceptible to oxidation. Fused tricyclic tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions over a matter of days.[6] It is crucial to use freshly prepared solutions whenever possible or to conduct solution stability studies under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, the following degradation pathways are plausible:
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline or other oxidized species. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.[7]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the heterocyclic ring, although this is less common under typical experimental conditions.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.[1]
-
Debromination: Although the C-Br bond on an aromatic ring is relatively stable, under certain conditions (e.g., presence of reducing agents or catalysts), debromination could occur.
Q4: I am observing a color change in my solid sample/solution. What could be the cause?
A4: A color change (e.g., to yellow or brown) is often an indicator of degradation, most commonly due to oxidation. The formation of conjugated systems, such as the corresponding quinoline, can lead to the absorption of visible light. If you observe a color change, it is recommended to verify the purity of the material before use.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable steps to resolve them.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Impurities from synthesis. 2. Degradation during sample preparation (e.g., exposure to incompatible solvent, extreme pH, or light). | 1. Review the certificate of analysis (CoA) for known impurities. 2. Prepare the sample in a diluent that is known to be compatible and at a pH where the compound is stable (typically slightly acidic). 3. Minimize exposure to light during sample preparation and analysis. |
| Loss of compound over time in a stock solution. | 1. Degradation due to oxidation, photolysis, or pH-mediated hydrolysis. 2. Adsorption to the storage container. | 1. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. 2. Consider using amber vials. 3. Prepare fresh solutions for each experiment. 4. If adsorption is suspected, consider using silanized glass or polypropylene containers. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay medium. 2. Interaction with assay components. | 1. Assess the stability of the compound in the assay buffer under the assay conditions (time, temperature, light exposure). 2. Include a positive control with a known stable compound to ensure the assay is performing as expected. 3. Analyze the compound in the assay medium at the beginning and end of the experiment by a suitable analytical method (e.g., HPLC) to check for degradation. |
| Formation of a precipitate in an aqueous solution. | 1. Poor solubility at the given concentration and pH. 2. "Salting out" effect due to high ionic strength of the buffer.[5] 3. Formation of an insoluble degradation product. | 1. Determine the solubility of the compound in your specific buffer system. 2. Adjust the pH of the solution (a more acidic pH may improve solubility for the hydrochloride salt).[4] 3. Consider using a co-solvent if compatible with your experimental system. 4. If a degradation product is suspected, analyze the precipitate. |
IV. Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to have robust analytical methods to assess the purity and stability of this compound.
A. Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8]
Objective: To develop a reverse-phase HPLC method to separate this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with UV detector
Method Development Strategy:
-
Initial Screening: Start with a generic gradient method. A common starting point is a C18 column with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Forced Degradation Study: To generate potential degradation products, subject the compound to stress conditions. This is a critical step to ensure the method is truly stability-indicating.[2][10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[11]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat solid compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC method. Optimize the gradient, mobile phase composition, and column temperature to achieve baseline separation of the parent compound from all degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent peak in the presence of its degradants to ensure no co-elution.
B. Workflow for Investigating Solution Stability
Caption: Workflow for assessing the stability of a compound in solution.
V. Potential Degradation Pathways and Byproducts
Understanding the potential chemical transformations of this compound is key to troubleshooting.
Caption: Potential degradation pathways for the subject compound.
VI. Concluding Remarks
The stability of this compound is a critical parameter that can influence the outcome and reproducibility of research and development activities. While specific degradation data for this compound is not extensively published, a proactive approach based on sound chemical principles can mitigate most stability-related issues. Always use high-purity material from a reliable source, handle and store it under recommended conditions, and use freshly prepared solutions whenever possible. For critical applications, performing a preliminary stability assessment under your specific experimental conditions is highly recommended.
VII. References
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
-
PMC. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[7][8]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from [Link]
-
RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). The bioactive compounds containing tetrahydroquinoline unit. Retrieved from [Link]
-
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
PMC. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from [Link]
-
SpringerLink. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Retrieved from [Link]
-
ACS Publications. (2019). Progress in the Chemistry of Tetrahydroquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chiralen.com [chiralen.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ijsdr.org [ijsdr.org]
Optimizing reaction time and temperature for tetrahydroquinoline synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction time and temperature. Tetrahydroquinolines are a vital scaffold in medicinal chemistry, and mastering their synthesis is key to accelerating discovery.[1][2] This resource addresses common challenges through a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of temperature on the rate and selectivity of tetrahydroquinoline synthesis?
A1: Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of the synthesis. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier.[3]
However, the effect on selectivity is more nuanced and depends on whether the reaction is under kinetic or thermodynamic control.[3][4][5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the one with the lowest activation energy) will predominate. This is known as the kinetic product.[3][4][6]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome higher activation barriers and reach equilibrium.[4] The most stable product (the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamic product.[3][4][6]
For many tetrahydroquinoline syntheses, such as the Povarov reaction, controlling temperature is crucial for achieving desired diastereoselectivity.[1][7]
Q2: How does reaction time influence the yield and purity of my tetrahydroquinoline product?
A2: Reaction time is intrinsically linked to temperature and conversion. Insufficient reaction time will lead to incomplete conversion of starting materials and, consequently, a low yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts through decomposition of the product or undesired side reactions, thus reducing both yield and purity.
The optimal reaction time is the point at which the maximum concentration of the desired product is achieved with minimal byproduct formation. This is typically determined empirically by running a time-course study, where aliquots of the reaction mixture are analyzed at different time intervals (e.g., by TLC, GC-MS, or HPLC) to monitor the consumption of reactants and the formation of the product.
Q3: For a catalytic hydrogenation of a quinoline, what are typical starting points for temperature and time?
A3: Catalytic hydrogenation is a common method for synthesizing tetrahydroquinolines. The optimal conditions are highly dependent on the catalyst, substrate, solvent, and hydrogen pressure. However, here are some general starting points based on published literature:
-
Temperature: Mild conditions are often preferred to avoid over-reduction or side reactions. A starting range of 50°C to 120°C is common.[8][9] For instance, a palladium-on-carbon catalyst has shown high activity at 50°C.[9] Some cobalt-based systems operate effectively around 70°C.[10]
-
Time: Reaction times can vary widely, from a few hours to 24 hours or more.[8] A typical starting point would be in the range of 12-24 hours, with monitoring to determine completion.[8][10]
It's crucial to consult literature for protocols involving similar substrates and catalysts to select the most appropriate starting conditions.
Troubleshooting Guide
Issue 1: Low Yield in Povarov Reaction
Q: My Povarov reaction for synthesizing a substituted tetrahydroquinoline is giving me a very low yield. I'm running the reaction at room temperature for 24 hours. What should I investigate?
A: Low yields in a Povarov reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Choice: The Lewis or Brønsted acid catalyst is critical. If you are using a standard catalyst like AlCl₃ and seeing low yields, consider screening other catalysts such as Cu(OTf)₂ or even iodine, which have shown efficacy in certain systems.[11][12]
-
Temperature Optimization: While many Povarov reactions proceed at room temperature, some substrate combinations require heating to achieve a reasonable rate and yield.[12] Consider gently heating the reaction to 40-50°C and monitoring the progress.[12] Be aware that excessive heat can lead to byproduct formation.
-
Solvent Effects: The solvent plays a significant role. Acetonitrile and toluene are commonly used and can influence catalyst activity and substrate solubility.[11][12] If you are using a solvent like DCM, consider switching to a more polar aprotic solvent.
-
Reaction Mode: The Povarov reaction can be performed as a one-pot, three-component reaction or a two-step process where the imine is pre-formed. The multicomponent approach is often more efficient.[11][12]
Workflow for Optimizing a Low-Yield Povarov Reaction
Caption: A systematic workflow for troubleshooting low yields in Povarov reactions.
Issue 2: Formation of Multiple Products in a Friedländer Annulation
Q: I am attempting a Friedländer synthesis and obtaining a mixture of the desired tetrahydroquinoline and several unidentified byproducts. How can I improve the selectivity?
A: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to reaction conditions.[13]
-
Temperature Control is Key: This reaction often requires elevated temperatures, but overheating can promote side reactions. Microwave-assisted synthesis has been shown to be highly effective, allowing for rapid heating to high temperatures (e.g., 160°C) for very short periods (e.g., 5-10 minutes), which can dramatically improve yields and reduce byproduct formation.[14][15]
-
Catalyst and Solvent System: The choice of acid or base catalyst is crucial. While classic conditions use sodium hydroxide in ethanol, modern variations employ catalysts like trifluoroacetic acid or iodine.[13][16] Using neat acetic acid as both the solvent and catalyst under microwave irradiation has proven to be a green and efficient method.[15]
-
Kinetic vs. Thermodynamic Control: The formation of multiple products suggests that different reaction pathways are competing. By carefully controlling the temperature and reaction time, you can favor one pathway over the others. Lower temperatures and shorter times will favor the kinetic product, while higher temperatures and longer times will favor the thermodynamic product.
Kinetic vs. Thermodynamic Control
Caption: Energy profile showing kinetic (faster, lower Ea) vs. thermodynamic (more stable) pathways.[3][5]
Issue 3: Reaction Stalls During Skraup Synthesis
Q: My Skraup synthesis of quinoline from aniline and glycerol seems to stop before completion. How can I drive it to completion?
A: The Skraup synthesis is a vigorous, often exothermic reaction that requires careful temperature management.[16][17]
-
Staged Temperature Profile: This reaction often benefits from a two-stage heating process. An initial, more moderate temperature (e.g., 110-150°C) allows for the initial condensation and cyclization to occur in a controlled manner.[18][19] The temperature is then increased (e.g., to 160-170°C) for a second period to drive the final dehydration and oxidation steps to completion.[18][19]
-
Oxidizing Agent: The choice and concentration of the oxidizing agent (traditionally the nitro compound corresponding to the aniline used, or arsenic pentoxide) are critical. Milder oxidizing agents like iodine are also used.[18] Ensure the oxidant is not depleted prematurely.
-
Acid Catalyst: Concentrated sulfuric acid is typically used to dehydrate the glycerol to acrolein and to catalyze the cyclization.[16][20] Ensure a sufficient amount is used to act as both a catalyst and a solvent.
Experimental Protocols
Protocol: Time-Course Study for Optimizing Reaction Time
This protocol outlines a general procedure for determining the optimal reaction time for a tetrahydroquinoline synthesis.
-
Reaction Setup: Assemble the reaction under the conditions you wish to optimize (e.g., specific catalyst, solvent, temperature).
-
Initiation: Start the reaction (e.g., by adding the final reagent or starting the heating) and begin timing immediately.
-
Sampling: At regular intervals (e.g., every 30 minutes for a fast reaction, every 2-4 hours for a slower one), withdraw a small, representative aliquot (e.g., ~50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further transformation. This can be done by diluting it in a suitable solvent (e.g., ethyl acetate) and adding a quenching agent if necessary (e.g., saturated NaHCO₃ solution for an acid-catalyzed reaction).
-
Analysis: Analyze each quenched aliquot using a suitable technique (TLC, GC-MS, or HPLC) to determine the relative concentrations of starting materials, intermediates, and the desired product.
-
Data Plotting: Plot the concentration of the desired product versus time. The optimal reaction time corresponds to the point where the product concentration reaches its maximum before starting to decrease due to decomposition or byproduct formation.
Data Summary
The following table provides a general overview of typical temperature and time ranges for common tetrahydroquinoline synthesis methods. These are starting points and will require optimization for specific substrates.
| Synthesis Method | Typical Temperature Range (°C) | Typical Time Range (hours) | Key Considerations |
| Catalytic Hydrogenation | 50 - 120°C[8][9] | 12 - 24 h[8][10] | Catalyst choice, H₂ pressure, and solvent are critical. |
| Povarov Reaction | Room Temp - 50°C[12] | 12 - 48 h | Highly dependent on catalyst and substrates. |
| Friedländer Annulation | 80 - 160°C[14] | 0.1 - 24 h[14][15] | Microwave assistance can dramatically shorten times.[15] |
| Skraup Synthesis | 110 - 170°C (staged)[18][19] | 2 - 8 h | Highly exothermic; requires careful temperature control. |
References
- Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... - ResearchGate. (n.d.).
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - Who we serve. (n.d.).
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC - NIH. (n.d.).
- Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines | Request PDF - ResearchGate. (n.d.).
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). (n.d.).
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (n.d.).
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC - NIH. (n.d.).
- Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.).
- Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate. (n.d.).
- 9.4 Thermodynamic and Kinetic Control - AP Chem - Fiveable. (n.d.).
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025, August 6).
- Kinetic versus thermodynamic control. An organic chemistry experiment - ACS Publications. (n.d.).
- Kinetic and Thermodynamic Control | Dalal Institute. (n.d.).
- The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, February 12).
- Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC - PubMed Central. (2023, June 13).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (n.d.).
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. (2021, November 2).
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. (2020, November 5).
- Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. (2019, April 9).
Sources
- 1. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. sci-rad.com [sci-rad.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
Technical Support Center: Navigating the Challenges of Halogenated Quinoline Purification
Welcome to the technical support center dedicated to addressing the intricate challenges associated with the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by this important class of compounds. Here, we move beyond simple protocols to delve into the underlying chemistry, providing you with the expertise to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: My halogenated quinoline is decomposing on the silica gel column. What is happening and how can I prevent it?
A1: This is a very common and frustrating issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can catalyze decomposition, leading to streaking on your TLC plate and significant loss of product during column chromatography.[1][2]
To mitigate this, you have a few excellent options:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. A common and effective method is to slurry the silica gel in your chosen eluent system containing 1-2% triethylamine (TEA) or a solution of ammonia in methanol (e.g., 1-10%).[1] This pre-treatment will "cap" the acidic sites, preventing your basic compound from strongly adsorbing and decomposing.
-
Switch to a Different Stationary Phase: Basic alumina is an excellent alternative to silica gel for the purification of basic compounds like halogenated quinolines.[1] Its surface is basic, which prevents the acid-catalyzed degradation of your product. You can also explore other stationary phases like Florisil or C18 reverse-phase silica, though these may also present their own challenges.[2]
Q2: I'm struggling to separate my desired halogenated quinoline from its dehalogenated impurity. They have very similar Rf values. What are my options?
A2: The chromatographic separation of halogenated compounds from their dehalogenated analogs can be exceptionally challenging due to their similar polarities.[3] While standard chromatography might not provide sufficient resolution, several advanced techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than standard column chromatography.[4][5][6] A C18 or a Phenyl-Hexyl column can provide different selectivities that may allow for the separation of these closely related species.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thereby eliminating the risk of irreversible adsorption and decomposition.[7][8][9] It is particularly well-suited for separating compounds with very similar partition coefficients.
-
Recrystallization: Do not underestimate the power of crystallization.[10] Often, the subtle differences in the crystal lattice energies between the halogenated compound and its dehalogenated impurity can be exploited to achieve excellent separation. Experiment with a variety of solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[11][12]
Q3: My purified halogenated quinoline sample is turning brown over time. What is causing this discoloration and how can I improve its stability?
A3: The discoloration of quinolines, much like anilines, is typically due to aerial oxidation.[13] The electron-rich aromatic system is susceptible to oxidation, which can be accelerated by exposure to light and air, leading to the formation of colored polymeric byproducts.
To enhance the stability of your compound:
-
Storage Conditions: Store your purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (amber vials are recommended). For long-term storage, refrigeration or freezing is advisable.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can help to prevent oxidation.
Q4: Direct halogenation of my quinoline starting material resulted in a mixture of regioisomers and over-halogenated products. What is the best approach for purifying the desired isomer?
A4: The direct halogenation of quinolines can be difficult to control, often leading to poor regioselectivity and over-halogenation.[14] This results in a complex mixture that can be challenging to purify.
Your purification strategy will depend on the specific isomers formed:
-
Chromatography: A combination of column chromatography (potentially using the deactivated silica or alumina methods described in Q1) followed by preparative HPLC is often necessary to isolate the desired isomer.
-
Crystallization via Salt Formation: If your desired isomer has a different pKa than the other products, you may be able to selectively precipitate it as a salt.[11][15] For example, treatment with an acid like phosphoric acid could lead to the crystallization of the phosphate salt of your desired isomer, leaving the others in solution. The free base can then be regenerated by neutralization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Streaking on TLC Plate | Compound is too polar for the eluent system. | Increase the polarity of your eluent system. |
| Compound is decomposing on the silica plate. | Spot the TLC plate and elute it immediately. Consider using alumina or deactivated silica TLC plates. | |
| Low or No Recovery from Column | Compound is irreversibly adsorbed onto the stationary phase. | Use a more polar eluent system to elute the compound. If using silica, consider switching to deactivated silica or basic alumina. |
| The compound is volatile and has evaporated. | Ensure that fractions are collected in sealed containers. | |
| Co-elution of Impurities | The chosen chromatographic system does not provide sufficient resolution. | Optimize the eluent system. If that fails, consider using HPLC or HSCCC. Recrystallization is also a powerful alternative. |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. | Add a more polar co-solvent. Ensure the solution cools slowly and is not disturbed. |
Experimental Protocols
Protocol 1: Purification of a Basic Halogenated Quinoline using Deactivated Silica Gel
This protocol describes the deactivation of silica gel with triethylamine (TEA) for the purification of a base-sensitive halogenated quinoline.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (pre-determined by TLC analysis)
-
Triethylamine (TEA)
-
Chromatography column
-
Flask for slurry preparation
Procedure:
-
Prepare the Deactivating Solvent: Add 1-2% (v/v) of triethylamine to your chosen eluent. For example, if your eluent is 9:1 hexanes:ethyl acetate, prepare a stock solution of this mixture containing 1-2% TEA.[1]
-
Prepare the Slurry: In a flask, add the silica gel and then pour in the deactivating solvent. Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.
-
Equilibrate the Column: Pass 2-3 column volumes of the deactivating solvent through the column to ensure it is fully equilibrated.
-
Load the Sample and Elute: Dissolve your crude halogenated quinoline in a minimal amount of the deactivating solvent and load it onto the column. Proceed with the chromatography using your pre-determined eluent containing TEA.
Protocol 2: Recrystallization of a Halogenated Quinoline
This protocol provides a general guideline for purifying a solid halogenated quinoline by recrystallization.
Materials:
-
Crude halogenated quinoline
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12] Common solvent systems for quinolines include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying in a vacuum oven.
Visualization of Workflows
Workflow for Purification of a Base-Sensitive Halogenated Quinoline
Caption: Workflow for Deactivated Silica Gel Chromatography.
Decision Tree for Halogenated Quinoline Purification
Caption: Decision Tree for Purification Strategy.
References
- Mondal, S., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PubMed Central.
- Heng, M. C., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications.
- MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Reddit. (2023). Purification of Quinoline-3,4-diones.
- MDPI. (n.d.). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
- MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- National Institutes of Health. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS.
- National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Southwest Research Institute. (n.d.). Pharmaceutical Development - Frequently Asked Questions.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Anhydrous Reaction Conditions for Synthesis with POCl₃
Welcome to the Technical Support Center for syntheses involving phosphorus oxychloride (POCl₃). This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive and moisture-sensitive reagent. Adherence to strict anhydrous conditions is paramount for successful outcomes, and this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with POCl₃?
A1: Phosphorus oxychloride reacts violently with water in a highly exothermic hydrolysis reaction.[1][2][3] This reaction produces phosphoric acid and hydrogen chloride gas.[1][4][5] Even trace amounts of moisture in your reaction setup can have significant consequences:
-
Reagent Decomposition: Moisture will consume the POCl₃, reducing the effective concentration available for your desired transformation.
-
Side Product Formation: The generated phosphoric acid and HCl can lead to unwanted side reactions, complicating your product purification and reducing yields.
-
Inactivation of Key Intermediates: In reactions like the Vilsmeier-Haack formylation, moisture decomposes the highly sensitive Vilsmeier reagent (a chloroiminium salt), rendering it inactive.[6]
-
Safety Hazards: On a larger scale, the exothermic reaction with water can lead to a dangerous increase in temperature and pressure.[7]
Q2: What are the primary sources of water contamination in a typical reaction setup?
A2: Water can be introduced from several seemingly innocuous sources:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers can have parts-per-million (ppm) levels of water that can be detrimental.[8]
-
Reagents: Hygroscopic reagents or starting materials can absorb moisture from the atmosphere.
-
Glassware: Water readily adsorbs onto the surface of glass.[9] Simply air-drying glassware is insufficient for moisture-sensitive reactions.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, will introduce moisture.
Q3: My POCl₃ is old and has turned slightly yellow. Can I still use it?
A3: A yellow tint can indicate the presence of impurities, possibly from slow decomposition due to minor moisture exposure over time. For reactions that are highly sensitive to stoichiometry or where side product formation is a major concern, it is best to purify the POCl₃ by distillation.[10][11] However, for some robust chlorination reactions, partially hydrolyzed POCl₃ may still provide the desired product, albeit potentially in a lower yield.[10] It is always advisable to use freshly distilled or a new bottle of POCl₃ for optimal results.
Q4: Can I use a drying agent directly in my reaction flask with POCl₃?
A4: This is generally not recommended. While drying agents are crucial for preparing anhydrous solvents, adding them directly to a reaction mixture containing POCl₃ can lead to complications.[12] Some drying agents can react with POCl₃ or other components of your reaction. The best practice is to dry all solvents and reagents before they are introduced into the reaction vessel.[8][13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during syntheses with POCl₃ and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Reagent: The POCl₃ or a key intermediate (e.g., Vilsmeier reagent) has been decomposed by moisture.[6] 2. Insufficient Reagent: The stoichiometry may be incorrect, or the reagent was consumed by residual water. | 1. Rigorously Dry All Components: Ensure all glassware is flame-dried or oven-dried.[9] Use freshly distilled solvents dried over an appropriate agent.[14] 2. Verify Stoichiometry: Re-calculate the molar equivalents of your reagents. Consider a slight excess of POCl₃ if minor moisture contamination is unavoidable. |
| Formation of a thick precipitate that stops stirring | This is common in Vilsmeier-Haack reactions where the Vilsmeier reagent precipitates from the solvent.[15] | 1. Use a Co-solvent: Adding an appropriate anhydrous co-solvent like chloroform or dichloromethane can sometimes improve solubility.[16] 2. Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer. 3. Controlled Addition: Add the POCl₃ slowly to the DMF at 0°C to manage the initial exothermic reaction and control the rate of precipitate formation.[15] |
| Reaction turns dark or produces significant charring | 1. Reaction Temperature Too High: Many reactions with POCl₃ are exothermic. Uncontrolled temperature can lead to decomposition and side reactions.[6] 2. Incorrect Stoichiometry: An excessive amount of POCl₃ can lead to more aggressive and less selective reactions. | 1. Maintain Low Temperature: Use an ice bath, especially during the initial addition of POCl₃.[17] Allow the reaction to warm to room temperature slowly, and only heat if the reaction requires it, monitoring closely with TLC.[6] 2. Optimize Reagent Ratio: Start with the stoichiometrically required amount of POCl₃ and optimize from there. |
| Difficult or dangerous post-reaction workup/quenching | 1. Uncontrolled Hydrolysis: Adding water or aqueous solutions directly to a large excess of POCl₃ is extremely hazardous due to the violent exothermic reaction.[2][7] 2. Formation of Metastable Intermediates: Incomplete hydrolysis can lead to the formation of species like phosphorodichloridic acid, which can decompose later, causing a delayed exotherm.[18][19] | 1. Use a "Reverse Quench": Always add the reaction mixture slowly to a vigorously stirred beaker of crushed ice or a cold aqueous base solution (like sodium bicarbonate).[7][20] Never add the quenching agent to the reaction flask. 2. Controlled Temperature Quench: For some applications, quenching by adding the reaction mixture to an aqueous sodium acetate solution at a controlled temperature of 35-40°C can ensure complete and instantaneous hydrolysis, preventing the buildup of unstable intermediates.[20] |
Protocols for Ensuring Anhydrous Conditions
Protocol 1: Drying of Glassware
Glassware must be scrupulously dried to remove adsorbed water.[9]
-
Clean and rinse all glassware with deionized water, followed by an acetone rinse to facilitate drying.
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[9]
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon and allow it to cool to room temperature under this inert atmosphere.
-
Alternatively, for immediate use, glassware can be flame-dried under vacuum. Assemble the apparatus, apply a vacuum, and gently heat all glass surfaces with a heat gun or a soft flame until all visible moisture is gone. Allow to cool under vacuum or backfill with an inert gas.
Protocol 2: Drying of Solvents
The choice of drying method depends on the solvent and the required level of dryness.[8][12]
-
Aprotic Solvents (e.g., Dichloromethane, Toluene, THF):
-
Distillation from a drying agent: This is a highly effective method.[14]
-
For hydrocarbons and ethers like THF, refluxing over sodium metal with benzophenone as an indicator (a persistent deep blue/purple color indicates anhydrous conditions) is common.[13]
-
For chlorinated solvents like dichloromethane, distillation from calcium hydride (CaH₂) is the standard procedure.[14]
-
-
Use of Molecular Sieves: For less stringent requirements, activated 3Å or 4Å molecular sieves can be used. Add the freshly activated (heated under vacuum) sieves to the solvent and allow it to stand for at least 12-24 hours before use.[9]
-
-
Amide Solvents (e.g., DMF):
-
DMF is particularly hygroscopic and can decompose on heating.[16]
-
Stirring over anhydrous barium oxide or 4Å molecular sieves followed by distillation under reduced pressure is a common method. Store the distilled DMF over molecular sieves under an inert atmosphere.
-
Protocol 3: Purification of Phosphorus Oxychloride
For reactions requiring high purity POCl₃, distillation is necessary.[10]
-
Safety First: POCl₃ is highly toxic and corrosive.[1][17] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty chemical resistant gloves, a lab coat, and chemical splash goggles.
-
Set up a simple distillation apparatus that has been rigorously dried (see Protocol 1).
-
Distill the POCl₃ at atmospheric pressure (boiling point: 105.8°C).[17]
-
To prevent moisture from entering the collection flask as it cools, it is crucial to use a drying tube filled with a desiccant (e.g., calcium chloride) or maintain a positive pressure of inert gas.[10]
-
Store the freshly distilled POCl₃ in a tightly sealed container with a Teflon-lined cap, under an inert atmosphere.
Visualizing the Problem: The Consequence of Moisture
The presence of water initiates a cascade of reactions that deactivates the POCl₃ and can interfere with the desired chemical transformation.
Caption: The detrimental effect of moisture on POCl₃ reactions.
Troubleshooting Workflow
When a reaction with POCl₃ fails, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting failed POCl₃ reactions.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Benchchem.
- ChemicalBook. (2024, November 11).
- Wikipedia. (n.d.). Phosphoryl chloride.
- Li, X., et al. (2012). Prevention of Exothermic Runaway. Organic Process Research & Development, 16, 1727.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Achmatowicz, M. M., et al. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
- ACS Figshare. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3)
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (2017, January 18).
- Quora. (2023, June 21).
- Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
- BYJU'S. (n.d.).
- Reddit. (2021, July 9).
- ResearchGate. (2016, October 18).
- ResearchGate. (2020, September 7). How can I improve the Vilsmeier-Haack reaction?
Sources
- 1. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Phosphorus Oxychloride [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 6-Bromo-1,2,3,4-tetrahydroquinoline Synthesis by TLC
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC).
I. The Critical Role of TLC in Synthesis
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions. It is a rapid, cost-effective, and highly sensitive method for qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture.[1][2] In the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline, which often involves the bromination of 1,2,3,4-tetrahydroquinoline, TLC allows for the real-time visualization of the conversion of the less polar starting material to the more polar product.[3]
II. Step-by-Step Experimental Protocol for TLC Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber with a lid
-
Capillary spotters
-
Mobile phase: A common starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[4]
-
Samples:
-
Starting material (1,2,3,4-tetrahydroquinoline) dissolved in a volatile solvent (e.g., dichloromethane).
-
Reaction mixture aliquot.
-
-
Visualization tools: UV lamp (254 nm), iodine chamber, or specific staining agents.
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4]
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate. Place a piece of filter paper inside to help saturate the chamber with solvent vapors.[1][5]
-
Spotting:
-
Using a capillary spotter, apply a small spot of the dissolved starting material on the left side of the baseline.
-
In the middle of the baseline, spot an aliquot of the reaction mixture.
-
On the right side, create a co-spot by applying the starting material first, allowing it to dry, and then spotting the reaction mixture on top of it.[1][4]
-
Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.[6]
-
-
Development: Carefully place the TLC plate into the saturated chamber and replace the lid. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[1][4]
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like quinoline derivatives will typically appear as dark spots against the fluorescent background.[1][7] Circle the spots with a pencil.
-
If spots are not clearly visible, use a secondary method like an iodine chamber, which is effective for many organic compounds.[8][9]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [4]
-
Interpreting the TLC Plate:
-
Starting Material (SM): This lane shows the position of your initial reactant.
-
Reaction Mixture (RM): As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while a new spot, the product, will appear.
-
Co-spot (Co): This lane helps to confirm the identity of the spots. If the product spot is different from the starting material, you will see two distinct spots in this lane.[10]
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
III. Visual Workflow for TLC Monitoring
The following diagram illustrates the key steps in the TLC monitoring process.
Caption: Workflow for monitoring the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline by TLC.
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing Spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.[4][8]- Spot a smaller amount.- Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase.[5][8] |
| Spots Not Moving from Baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[4][8] |
| Spots Running at the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).[4][8] |
| Poor Separation of Spots | - The polarity of the mobile phase is not optimal. | - Systematically try different mobile phase compositions to find the best separation.[4] |
| No Spots Visible Under UV Light | - The compounds are not UV-active.- The sample concentration is too low. | - Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[4][8]- Concentrate the sample before spotting.[8] |
| Reaction in a High-Boiling Solvent (e.g., DMF, DMSO) | - The solvent can interfere with the chromatography, causing streaking. | - After spotting, place the TLC plate under a high vacuum for a few minutes to remove the solvent before developing.[10] |
V. Frequently Asked Questions (FAQs)
Q1: How do I select the initial mobile phase for my TLC analysis?
A1: The choice of the mobile phase, or eluent, is crucial for good separation. For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] A common starting ratio is 7:3 or 8:2 hexane to ethyl acetate.[4] The goal is to achieve an Rf value for your starting material of around 0.4-0.5 to allow for clear separation from the product.[1][11]
Q2: How can I be certain that a new spot on the TLC is my desired product?
A2: The co-spot lane is key here. If the new spot in the reaction mixture is your product, it will appear as a distinct spot from the starting material in the co-spot lane.[1] For absolute confirmation, the product should be isolated and characterized by other analytical techniques such as NMR or Mass Spectrometry.
Q3: What are some alternative visualization techniques for aromatic amines like 6-Bromo-1,2,3,4-tetrahydroquinoline?
A3: While UV light and iodine are common, other stains can be used. A p-anisaldehyde stain can be a good general-purpose visualization method.[9] For aromatic amines specifically, reagents like cinnamaldehyde can produce a colored spot.[12] A potassium permanganate stain is also useful for compounds that can be oxidized.[13]
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: If the Rf values are too close, you will need to experiment with different solvent systems. Try changing the ratio of your current solvents or introducing a third solvent with a different polarity. Sometimes, a complete change of solvents (e.g., dichloromethane/methanol) is necessary.[4]
Q5: What are the typical Rf values for 1,2,3,4-tetrahydroquinoline and 6-Bromo-1,2,3,4-tetrahydroquinoline?
A5: In a mobile phase of 10% ethyl acetate in hexane, the Rf value for 6-Bromo-1,2,3,4-tetrahydroquinoline is reported to be approximately 0.55.[3] The starting material, 1,2,3,4-tetrahydroquinoline, would be expected to have a slightly different Rf value, likely higher (less polar) in this normal-phase system. However, it is crucial to determine the Rf values experimentally under your specific conditions.
VI. Quantitative Data Summary
| Compound | Typical Mobile Phase | Approximate Rf Value |
| 1,2,3,4-Tetrahydroquinoline (Starting Material) | 10% Ethyl Acetate in Hexane | > 0.55 (less polar) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline (Product) | 10% Ethyl Acetate in Hexane | 0.55[3] |
Note: Rf values are highly dependent on the specific experimental conditions (e.g., temperature, chamber saturation, plate manufacturer) and should be used as a guide.
VII. References
-
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from
-
Taylor & Francis Online. (n.d.). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[14][15]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Unknown Source. (n.d.). TLC Visualization Methods.
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. silicycle.com [silicycle.com]
- 14. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthetic intermediate. We will explore common synthetic routes, address specific experimental challenges through troubleshooting guides and FAQs, and provide detailed protocols to ensure the integrity and success of your synthesis.
Overview of Synthetic Strategies
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (6-Br-THQ) is a critical process, as this molecule serves as a versatile building block in medicinal chemistry.[1] The tetrahydroquinoline (THQ) core is a privileged scaffold found in numerous biologically active compounds.[2][3] Successful and scalable synthesis requires a robust understanding of the reaction mechanisms and potential pitfalls.
The two most prevalent and scalable approaches for synthesizing 6-Br-THQ are:
-
Route A: Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline. This is a direct and often high-yielding approach where the pre-formed THQ ring is selectively brominated at the electron-rich para-position.
-
Route B: Catalytic Hydrogenation of 6-Bromoquinoline. This method involves the reduction of the corresponding aromatic quinoline. It is particularly useful when 6-bromoquinoline is a more readily available or cost-effective starting material.
Below is a generalized workflow for the synthesis, highlighting the key stages where issues can arise.
Sources
How to improve the purity of synthesized 6-Bromo-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis and purification of 6-Bromo-1,2,3,4-tetrahydroquinoline (CAS 22190-35-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block.[1] As a key intermediate, the purity of 6-Bromo-1,2,3,4-tetrahydroquinoline is paramount for the success of subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and achieve high-purity material.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
The first step in improving purity is understanding the potential impurities that can arise from your chosen synthetic route. The nature of these impurities dictates the most effective purification strategy.
Common Synthetic Pathway: Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline
A prevalent method for synthesizing the target compound is the direct bromination of 1,2,3,4-tetrahydroquinoline, often using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[2] While straightforward, this reaction can lead to several predictable impurities.
Table 1: Common Impurities and Their Origins
| Impurity | Likely Source / Cause | Identification via TLC | Mitigation Strategy |
| 1,2,3,4-Tetrahydroquinoline | Incomplete reaction; insufficient brominating agent. | Less polar spot (higher Rf) than the product. | Use a slight excess of the substrate (THQ) and ensure the reaction goes to completion. The unreacted starting material is often easier to remove than over-brominated species. |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Excess NBS, elevated reaction temperature, or prolonged reaction time.[3] | More polar spot (lower Rf) than the product. | Carefully control stoichiometry, adding NBS portion-wise at low temperatures (e.g., 0°C).[2] Monitor the reaction closely by TLC. |
| Other Brominated Isomers | Non-selective bromination. | Spots with very similar Rf values to the product, making separation difficult. | Maintain low reaction temperatures to favor para-substitution. |
| Succinimide | Byproduct from NBS. | Highly polar spot (baseline on non-polar TLC plates). | Remove with an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during workup.[2] |
| Oxidation/Degradation Products | Exposure to air and light, especially if the starting material or product is not handled under an inert atmosphere. | Varies; often results in coloration (yellow to brown) of the product. | Use fresh, high-quality starting materials. Handle and store the product under nitrogen or argon, protected from light. |
Frequently Asked Questions (FAQs) for Purification
This section addresses specific, practical questions you may encounter during the purification process.
Q1: My crude product is a dark oil and won't solidify. How can I purify it?
An oily consistency typically indicates the presence of significant impurities that inhibit crystallization. The primary goal is to remove these before attempting to obtain a solid.
Answer: Column chromatography is the most effective first step for purifying an oily crude product.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase (solvent) is passed through it.[6]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired product an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh is common) in the initial, least polar eluent.[2] Pack this into a glass column, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude oil in the minimum amount of a suitable solvent (dichloromethane or the eluent itself works well). Carefully apply this concentrated solution to the top of the column.[7]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate in hexane).[2] You can gradually increase the polarity (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Table 2: Recommended Solvent Systems for Column Chromatography
| Eluent System | Polarity | Typical Use Case |
| Ethyl Acetate / Hexane | Low to Medium | Excellent for separating the desired product from less polar unreacted starting material and more polar over-brominated impurities.[2] |
| Dichloromethane / Methanol | Medium to High | Useful if impurities are not well-separated with EtOAc/Hexane. Start with a very low percentage of methanol (e.g., 0.5-1%). |
| Toluene / Ethyl Acetate | Low to Medium | An alternative non-polar system that can offer different selectivity. |
Q2: After chromatography, my product is a white solid, but the melting point is broad. How can I improve its crystalline purity?
A broad melting point range indicates the presence of residual impurities, even after chromatography. Recrystallization is the ideal technique to address this.[8]
Answer: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly, forming pure crystals while impurities remain in the solvent (mother liquor).[9] The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[8]
Table 3: Recommended Solvents for Recrystallization
| Solvent / System | Comments | Reference |
| TBME / Hexanes | Tert-butyl methyl ether (TBME) can be used to dissolve the solid, followed by the addition of hexanes as an anti-solvent to induce crystallization. | [10] |
| Ethanol | The product can be dissolved in hot ethanol and allowed to cool. | [10] |
| Hexane / EtOAc | Dissolve in a minimal amount of hot ethyl acetate (EtOAc) and add hexane until turbidity is observed, then allow to cool. | [11] |
Q3: How do I confirm the final purity and structure of my product?
Answer: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information on the number of different protons, their chemical environment, and their connectivity. For 6-Bromo-1,2,3,4-tetrahydroquinoline, you should expect characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring.[3]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[10]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For 6-Bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN), the expected molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[2]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. An analysis of the acetylated derivative, 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, has been reported using a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[12] A similar system can be adapted for the parent compound. A pure sample should show a single major peak.
-
Melting Point Analysis: A sharp melting point range that matches literature values indicates high purity.
By systematically addressing potential impurities through targeted purification strategies and confirming the outcome with rigorous analytical methods, you can confidently improve the purity of your synthesized 6-Bromo-1,2,3,4-tetrahydroquinoline for use in further research and development.
References
- Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[3][13]-naphthyridine via Reductive Amination of Schiff's Bases. Taylor & Francis Online. [Link]
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...
- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health (NIH). [Link]
- 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. SIELC Technologies. [Link]
- Column chrom
- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. Tocan. [Link]
- Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
- column chromatography & purification of organic compounds. YouTube. [Link]
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Column chrom
- Column chrom
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopy of 6-Bromo-1,2,3,4-tetrahydroquinoline and Its Derivatives
This guide provides an in-depth analysis and comparison of ¹H NMR spectroscopic data for 6-Bromo-1,2,3,4-tetrahydroquinoline and its key derivatives. As a foundational scaffold in medicinal chemistry, the tetrahydroquinoline nucleus is prevalent in numerous pharmacologically active compounds, exhibiting properties ranging from antibacterial to antitumor.[1][2] The strategic placement of a bromine atom at the C-6 position offers a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the synthesis of diverse compound libraries.[3]
This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical reference for structure elucidation, reaction monitoring, and the rational design of novel tetrahydroquinoline-based molecules by demystifying the nuances of their proton NMR spectra.
The Foundational ¹H NMR Spectrum: 1,2,3,4-Tetrahydroquinoline
To appreciate the influence of substituents, we must first understand the proton environment of the parent 1,2,3,4-tetrahydroquinoline. Its spectrum is characterized by distinct regions for the aliphatic and aromatic protons. The aliphatic protons at positions C-2, C-3, and C-4 typically appear as multiplets in the upfield region (δ 1.5-3.5 ppm) due to complex spin-spin coupling. The aromatic protons, being in a more electron-rich environment compared to benzene, appear in the range of δ 6.4-7.0 ppm.[4] The N-H proton signal is often a broad singlet, its chemical shift being highly dependent on solvent and concentration.
Core Analysis: The ¹H NMR Spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline
The introduction of an electron-withdrawing bromine atom at the C-6 position significantly perturbs the electronic environment of the molecule, leading to predictable changes in the ¹H NMR spectrum.
-
Aromatic Region (δ 6.5-7.2 ppm): The symmetry of the aromatic ring is broken.
-
The proton at H-8 (ortho to the nitrogen) typically appears as a doublet around δ 6.4-6.6 ppm .
-
The proton at H-7 (meta to the bromine, ortho to the CH₂ group) is deshielded and appears as a doublet of doublets (dd) around δ 7.0-7.1 ppm .
-
The proton at H-5 (ortho to the bromine) is the most deshielded aromatic proton, appearing as a doublet or a singlet-like signal around δ 7.1-7.2 ppm .[3][5]
-
-
Aliphatic Region (δ 1.9-3.4 ppm):
-
H-4 (C-4): The methylene protons adjacent to the aromatic ring appear as a triplet around δ 2.7-2.8 ppm .
-
H-3 (C-3): These protons, a quintet or multiplet, are found further upfield around δ 1.9-2.0 ppm .
-
H-2 (C-2): The methylene protons adjacent to the nitrogen atom are deshielded and resonate as a triplet around δ 3.3-3.4 ppm .
-
-
N-H Proton: A broad singlet is typically observed around δ 3.8-4.2 ppm .
Comparative ¹H NMR Data of 6-Bromo-1,2,3,4-tetrahydroquinoline Derivatives
The true utility of 6-bromo-1,2,3,4-tetrahydroquinoline lies in its capacity for derivatization. The following table and discussion compare the ¹H NMR data of the parent compound with several classes of its derivatives, providing a predictive framework for spectral interpretation.
| Compound/Derivative Class | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | H-2 (ppm) | H-4 (ppm) | Key Observations & Rationale |
| 6-Bromo-1,2,3,4-tetrahydroquinoline (Parent) | ~7.15 (d) | ~7.05 (dd) | ~6.55 (d) | ~3.35 (t) | ~2.75 (t) | Baseline spectrum. Bromine at C-6 deshields H-5 and H-7. |
| N-Substituted Derivatives (e.g., N-Acetyl) | ~7.30 (d) | ~7.15 (dd) | ~7.50 (d) | ~3.80 (t) | ~2.80 (t) | The acetyl group's amide resonance restricts N-H bond rotation and significantly deshields adjacent protons. H-8 is strongly deshielded due to anisotropic effects. H-2 protons are also shifted downfield. |
| C-2 Aryl Substituted Derivatives [1] | ~7.10 (s) | ~6.95 (d) | ~6.50 (d) | ~4.5-4.7(dd) | ~2.0-2.6(m) | Introduction of a bulky group at C-2 induces significant conformational changes. H-2 becomes a methine proton, showing complex splitting (dd). The aliphatic H-3 and H-4 protons become diastereotopic, leading to more complex multiplets. Aromatic signals from the new aryl group appear. |
| C-6 Aryl Derivatives (Post-Suzuki Coupling)[3][5] | ~7.4-7.6 | ~7.2-7.4 | ~6.65 (d) | ~3.35 (t) | ~2.80 (t) | The bromine is replaced by an aryl group. The signals for the new aryl protons appear. The original H-5 and H-7 protons are now part of a more complex, deshielded aromatic system, shifting significantly downfield. |
| 6,8-Dibromo Derivatives [3] | ~7.35 (d) | ~7.25 (d) | N/A | ~3.40 (t) | ~2.75 (t) | The H-8 proton is replaced by bromine. The aromatic region simplifies to two doublets (H-5 and H-7) due to mutual coupling. Both protons are shifted slightly downfield compared to the mono-bromo parent due to the additional electron-withdrawing group. |
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols represent best practices for the acquisition of high-quality NMR data and a common synthetic application.
Protocol 1: Standardized ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the tetrahydroquinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[6]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): 3.0 - 4.0 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift. Integrate all peaks to determine the relative proton ratios.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline
This reaction exemplifies the synthetic utility of the 6-bromo group.[3]
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR will show the disappearance of the characteristic splitting pattern of the 6-bromo compound and the appearance of new aromatic signals.
Caption: General scheme of the Suzuki-Miyaura reaction and resulting NMR changes.
Conclusion
The ¹H NMR spectrum is a powerful tool for the structural analysis of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives. The bromine atom at C-6 provides a distinct starting point, creating a predictable pattern in the aromatic region. Subsequent derivatization at the nitrogen atom, the aliphatic ring, or via substitution of the bromine itself, imparts characteristic and interpretable shifts in the proton signals. By understanding these patterns, researchers can confidently characterize novel compounds, accelerating the process of drug discovery and development.
References
- Govekar, R., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate.
- Govekar, R., et al. (2019). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate.
- Singh, P., & Kumar, A. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Zaripova, R. R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications.
- Jeanet, S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- Kouznetsov, V. V., et al. (2011). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate.
- Li, Y., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Royal Society of Chemistry.
- Xu, H. (2022). Synthesis and Characterization of Monomer to Design a System of Optical Materials. Acta Scientific.
- Çakmak, R. P., et al. (2015). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. ResearchGate.
- University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound.
- Zaripova, R. R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. National Institutes of Health.
- SpectraBase. (n.d.). 1-[(6-Bromo-2-phenyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydroquinoline - ¹H NMR. SpectraBase.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
The Unseen Architect: A Comparative Guide to the Biological Activity of Substituted vs. Unsubstituted Tetrahydroquinolines
Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a heterocyclic motif of significant interest in drug discovery and development.[1][2] Comprising a dihydrogenated quinoline ring system, this structure is not only a core component of numerous naturally occurring alkaloids but also serves as a versatile template for the synthesis of novel therapeutic agents.[1][2][3] The inherent structural features of the THQ core, including its aromatic and saturated portions, provide a unique three-dimensional architecture that allows for diverse interactions with biological targets. This guide provides a comparative analysis of the biological activity of unsubstituted versus substituted tetrahydroquinolines, supported by experimental data, to elucidate the critical role of functional group modifications in tuning therapeutic potential. We will delve into key areas of anticancer, antimicrobial, and neuroprotective activities, providing insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.
The Unsubstituted Core: A Foundation for Activity
While the majority of contemporary research focuses on substituted derivatives, the unsubstituted tetrahydroquinoline molecule serves as an essential baseline for understanding biological activity. Its inherent lipophilicity and hydrogen bonding capabilities, afforded by the secondary amine, allow for modest interactions with various biological macromolecules. However, the true power of the THQ scaffold lies in its amenability to chemical modification. The strategic placement of substituents transforms this foundational structure into a highly tunable platform for developing potent and selective therapeutic agents.
The Power of Substitution: Tailoring Biological Activity
The addition of functional groups to the tetrahydroquinoline ring system is the cornerstone of its therapeutic versatility. Substituents can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific biological targets.
Anticancer Activity: A Story of Targeted Modifications
The development of tetrahydroquinoline-based anticancer agents is a testament to the power of targeted substitution.[1][2][4][5] Numerous studies have demonstrated that the introduction of specific moieties can transform a relatively inactive core into a potent cytotoxic agent.
One key mechanism of action for some substituted THQs is the induction of oxidative stress and subsequent apoptosis in cancer cells. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth by increasing reactive oxygen species (ROS).[6] One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited significant in vitro antiproliferative activity.[6] This compound was also found to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[6]
Another study highlighted the importance of the substituent at the 4-position of the aryl ring for anti-glioblastoma potential. The 4-trifluoromethyl substituted derivative demonstrated more potent effects than the standard chemotherapeutic agent, temozolomide, in SNB19 and LN229 cell lines.[7] This compound was shown to trigger apoptosis through the activation of Caspase-3/7 and the induction of both intracellular and mitochondrial ROS.[7]
The following table summarizes the cytotoxic activity of several substituted tetrahydroquinoline derivatives against various cancer cell lines, illustrating the impact of different functional groups.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-3-cyano-8-methyl-4-(phenyl) | HT29 (Colon) | 15.2 | [8][9] |
| 2 | 2-amino-3-cyano-8-methyl-4-(4-chlorophenyl) | HT29 (Colon) | 10.8 | [8][9] |
| 3 | 2-amino-3-cyano-8-methyl-4-(4-methoxyphenyl) | HT29 (Colon) | 18.5 | [8][9] |
| 4ag | 4-trifluoromethyl on aryl ring | SNB19 (Glioblastoma) | 38.3 | [7] |
| 20d | (2-oxo-4-phenyl)-N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | [6] |
As the data indicates, even subtle changes, such as the addition of a chloro group, can significantly enhance cytotoxic activity. This underscores the importance of systematic SAR studies in the design of novel anticancer agents.
Antimicrobial Activity: Broadening the Spectrum
Substituted tetrahydroquinolines have also emerged as promising antimicrobial agents with activity against a range of bacterial and fungal pathogens.[8][9] The introduction of various functional groups can enhance their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.
A study on novel tetrahydroquinoline derivatives revealed that several compounds exhibited significant antimicrobial activity.[9] For instance, compounds with specific substitutions showed considerable broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[8]
The following table presents the minimum inhibitory concentration (MIC) values for representative substituted tetrahydroquinolines against various microbial strains.
| Compound | Substituent(s) | Microbial Strain | MIC (µg/mL) | Reference |
| A | 2-amino-3-cyano-8-methyl-4-(phenyl) | S. aureus | 125 | [8][9] |
| B | 2-amino-3-cyano-8-methyl-4-(4-chlorophenyl) | S. aureus | 62.5 | [8][9] |
| C | 2-amino-3-cyano-8-methyl-4-(4-nitrophenyl) | E. coli | 125 | [8][9] |
| D | Fused pyrimido[4,5-b]quinolin-4-one | C. albicans | 62.5 | [8][9] |
These findings highlight the potential of substituted THQs as a versatile scaffold for the development of new antimicrobial drugs to combat infectious diseases.
Neuroprotective Effects: Modulating Neuronal Function
The tetrahydroquinoline scaffold is also a key feature in compounds with neuroprotective properties.[10][11][12] Substitutions on the THQ ring can modulate interactions with various receptors and enzymes in the central nervous system, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.
For example, a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related scaffold) and its analogues demonstrated that hydroxyl substitutions decreased neurotoxicity, while methoxyl substitutions increased it.[11] Certain hydroxy-1MeTIQ derivatives exhibited greater neuroprotective activity than the parent compound.[11] Another study showed that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[12]
The following diagram illustrates a simplified workflow for the evaluation of neuroprotective agents.
Caption: A generalized workflow for screening tetrahydroquinoline derivatives for neuroprotective activity.
Experimental Protocols
Representative Synthesis of a Substituted Tetrahydroquinoline
The following is a generalized procedure for the synthesis of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines, adapted from the literature.[9]
Materials:
-
Appropriate aromatic aldehyde
-
Malononitrile
-
N-methylcyclohexylamine
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of the aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and N-methylcyclohexylamine (0.01 mol) in ethanol (30 mL) is prepared.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure substituted tetrahydroquinoline.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted tetrahydroquinoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydroquinoline compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights and Signaling Pathways
The biological effects of substituted tetrahydroquinolines are mediated through their interactions with various cellular signaling pathways. As mentioned earlier, in the context of cancer, some derivatives can induce apoptosis through the PI3K/AKT/mTOR pathway.
Caption: A simplified diagram of a potential signaling pathway for anticancer activity of some substituted THQs.
Conclusion and Future Directions
The tetrahydroquinoline scaffold is a remarkably versatile platform in medicinal chemistry. While the unsubstituted core possesses limited biological activity, the strategic introduction of functional groups can dramatically enhance its therapeutic potential across a wide range of applications, including oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationship studies discussed in this guide clearly demonstrate that targeted substitutions are key to modulating the potency and selectivity of these compounds.
Future research should continue to explore the vast chemical space of substituted tetrahydroquinolines. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel derivatives with improved efficacy and safety profiles. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will be crucial for the rational design of next-generation THQ-based therapeutics.
References
- Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3573-3578.
- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 23(17), 5671-5686.
- Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367-378. [Link]
- Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367-378. [Link]
- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 157, 1253-1286.
- Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines.
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
- The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química, 48(1), 55-71.
- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Molecules, 26(11), 3345. [Link]
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. [Link]
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
- Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3561. [Link]
- Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 41(6), 1035-1042. [Link]
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(18), 6681. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
- Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 145, 51-63. [Link]
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 11(4), 239-252. [Link]
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1667.
- Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities.
- Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6035-6051. [Link]
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Chemistry Journal, 54(12), 1251-1256. [Link]
- Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Chemico-Biological Interactions, 395, 110996. [Link]
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Confirmatory Analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline by LC-MS
For researchers, scientists, and drug development professionals, the unambiguous identification and confirmation of key intermediates are paramount to the integrity and success of a synthetic pipeline. 6-Bromo-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry, requires robust analytical methods for its confirmation, often in the presence of structurally similar impurities.[1] This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the confident confirmation of this compound, grounded in established analytical principles and field-proven insights.
Introduction to the Analytical Challenge
6-Bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN, MW: 212.09 g/mol ) is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its analysis presents a unique set of challenges, including the need for selective chromatographic separation from potential precursors and side-products, and sensitive, specific detection by mass spectrometry. The presence of a bromine atom provides a characteristic isotopic signature that is highly advantageous for mass spectrometric identification.
This guide will compare and contrast two LC-MS approaches: a rapid, high-throughput method utilizing a standard C18 stationary phase, and a second, higher-resolution method employing a Phenyl-Hexyl stationary phase for enhanced selectivity, particularly for aromatic compounds and their positional isomers.
Core Principles of LC-MS for Halogenated Compounds
The success of any LC-MS method hinges on the interplay between chromatographic separation and mass spectrometric detection. For halogenated compounds like 6-Bromo-1,2,3,4-tetrahydroquinoline, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M/M+2 isotopic pattern in the mass spectrum, providing a powerful tool for identification.
Comparative LC-MS Methodologies
This guide details two distinct, yet complementary, LC-MS methods for the confirmation of 6-Bromo-1,2,3,4-tetrahydroquinoline. Method 1 prioritizes speed and is suitable for high-throughput screening, while Method 2 is designed for higher resolution and the separation of potentially co-eluting, structurally similar impurities.
Method 1: High-Throughput Analysis on a C18 Stationary Phase
This method is designed for rapid confirmation and is ideal for applications such as reaction monitoring or initial purity assessments. The C18 column is a workhorse in reversed-phase chromatography, offering excellent retention for a broad range of compounds.
Method 2: High-Resolution Analysis on a Phenyl-Hexyl Stationary Phase
The Phenyl-Hexyl stationary phase offers alternative selectivity compared to a standard C18 column, particularly for compounds containing aromatic rings.[2][3][4][5][6] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly advantageous for separating isomers or closely related aromatic compounds.
Experimental Protocols
Sample Preparation
For both methods, a standardized sample preparation protocol is essential for reproducibility.
Step-by-Step Protocol:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Bromo-1,2,3,4-tetrahydroquinoline reference standard in methanol.
-
Working Standard Preparation: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
Sample Preparation (e.g., from a reaction mixture): a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched mixture with methanol to precipitate any insoluble materials. c. Centrifuge the sample to pellet any solids. d. Dilute the supernatant with 50:50 methanol:water to an approximate concentration of 1 µg/mL of the target analyte. e. Filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography Parameters
| Parameter | Method 1: High-Throughput (C18) | Method 2: High-Resolution (Phenyl-Hexyl) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-95% B in 3 min | 20-80% B in 8 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 2 µL | 2 µL |
Mass Spectrometry Parameters
The following parameters are applicable to both methods and are based on the known characteristics of brominated compounds and the predicted fragmentation of the target analyte.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (m/z 50-300) and Product Ion Scan |
| Collision Energy | Ramped 10-40 eV |
Expected Results and Data Interpretation
Mass Spectrum and Fragmentation
The full scan mass spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline is expected to show a protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for a single bromine atom. The two major peaks will be at m/z 212 and 214, with approximately equal intensity.
Proposed Fragmentation Pathway:
Based on the structure of 6-Bromo-1,2,3,4-tetrahydroquinoline and general fragmentation principles of similar compounds, the primary fragmentation is expected to be the loss of the bromine atom.
Sources
The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Tetrahydroquinolines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its inherent versatility allows for a wide range of chemical modifications to modulate its pharmacological properties. Among these modifications, the introduction of bromine atoms has proven to be a particularly effective strategy for enhancing potency, selectivity, and even altering the mechanism of action of the resulting molecules. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromo-tetrahydroquinolines, offering a comparative perspective on their performance as anticancer and neuroprotective agents, supported by experimental data and detailed protocols.
The Significance of Bromine in Tetrahydroquinoline Scaffolds
Bromine, as a halogen substituent, imparts several key physicochemical properties that can be advantageous in drug design. Its introduction onto the tetrahydroquinoline ring can influence the molecule's lipophilicity, electronic distribution, and metabolic stability. The position and number of bromine atoms are critical determinants of the compound's biological activity, a central theme that will be explored in this guide.
Comparative Analysis of Biological Activity
The true measure of a chemical modification's utility lies in its impact on biological function. Bromo-tetrahydroquinolines have demonstrated significant potential in two key therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Activity: A Tale of Position and Proliferation
A substantial body of evidence underscores the potent antiproliferative and cytotoxic effects of brominated tetrahydroquinoline derivatives against a variety of cancer cell lines. The strategic placement of bromine atoms on the tetrahydroquinoline core is paramount to their anticancer efficacy.
Key SAR Insights:
-
Dibromination at C6 and C8: The presence of bromine atoms at both the C6 and C8 positions of the tetrahydroquinoline ring is a recurrent motif in compounds exhibiting strong anticancer activity. This substitution pattern appears to be crucial for inducing cytotoxicity in cancer cells. For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinoline has shown promising anticancer potential.[1]
-
Aromaticity Matters: Interestingly, the saturation of the quinoline ring plays a role. In some cases, the tetrahydroquinoline scaffold shows greater bioactivity compared to its aromatic quinoline counterpart with the same substitution pattern, suggesting that the three-dimensional conformation of the saturated ring is important for target interaction.[2]
-
Influence of Additional Substituents: The introduction of other functional groups, in addition to bromine, can further modulate anticancer activity. For example, the presence of a nitro group can enhance the antiproliferative effects.[2]
Quantitative Comparison of Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected bromo-tetrahydroquinoline derivatives against various cancer cell lines, providing a clear comparison of their potency.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| 6-bromo-1,2,3,4-tetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 | 5-Fluorouracil, Cisplatin | Not specified |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 | 5-Fluorouracil, Cisplatin | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7–25.6 | Not specified | Not specified |
Note: Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Acetylcholinesterase Inhibition: A Potential Avenue for Neuroprotection
Beyond their anticancer properties, bromo-tetrahydroquinolines have emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Key SAR Insights:
-
Broad Efficacy: Various substituted quinoline derivatives, including brominated analogs, have demonstrated effective inhibition of acetylcholinesterase.[1]
-
Nanomolar Potency: The inhibitory constants (Ki) for some derivatives fall within the nanomolar range, indicating high potency.[1]
Quantitative Comparison of Acetylcholinesterase Inhibitory Activity:
The table below presents the inhibitory activity of selected substituted quinoline derivatives against acetylcholinesterase.
| Compound Type | Enzyme | Ki (nM) |
| Substituted Quinolines | Acetylcholinesterase (AChE) | 5.51–155.22 |
Experimental Protocols: From Synthesis to Biological Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key bromo-tetrahydroquinoline and for the evaluation of its biological activity.
Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
This protocol outlines the direct bromination of 1,2,3,4-tetrahydroquinoline, a common method for preparing the 6,8-dibromo derivative.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Molecular bromine (Br₂) or N-bromosuccinimide (NBS)
-
Acetic acid or a chlorinated solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, drying agent, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., acetic acid).
-
Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of Br₂ in acetic acid) to the stirred solution of tetrahydroquinoline. The addition should be done at a controlled temperature, potentially at room temperature or below, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture, for example, by pouring it into a solution of sodium bicarbonate to neutralize the acid and any remaining bromine.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
Experimental Workflow: Synthesis of Bromo-Tetrahydroquinolines
Caption: A generalized workflow for the synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compound (bromo-tetrahydroquinoline derivative)
-
LDH Cytotoxicity Assay Kit (containing Lysis Solution, Substrate Mix, and Stop Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-tetrahydroquinoline derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for maximum LDH release (cells treated with Lysis Solution).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH Substrate Mix to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).
-
Stop Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Experimental Workflow: LDH Cytotoxicity Assay
Caption: A step-by-step workflow for the LDH cytotoxicity assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay to determine AChE activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (bromo-tetrahydroquinoline derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and pre-incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Logical Relationship: Principle of Ellman's Method
Caption: The coupled reaction principle of the Ellman's method for AChE inhibition.
Conclusion and Future Directions
The structure-activity relationship of bromo-tetrahydroquinolines is a rich and promising area of research in drug discovery. The strategic incorporation of bromine atoms onto the tetrahydroquinoline scaffold has consistently yielded compounds with potent anticancer and acetylcholinesterase inhibitory activities. The key takeaway for researchers is the critical importance of the position and number of bromine substituents in dictating the biological profile of these molecules.
Future research should focus on expanding the chemical diversity of bromo-tetrahydroquinolines through the synthesis of novel analogs with varied substitution patterns. Further elucidation of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new bromo-tetrahydroquinoline derivatives, paving the way for the development of next-generation therapeutics.
References
- Ökten, S., et al. (2013). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- BenchChem. (2025). The Biological Activity of Brominated Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Gürsoy, E. A., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Ökten, S., et al. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE)
- BenchChem. (2025). strategies for scaling up the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. BenchChem.
Sources
A Researcher's Guide to Cytochrome P450 Inhibition: Profiling Novel Chemical Entities Against Established Inhibitors
In the landscape of drug discovery and development, understanding the potential for a new chemical entity (NCE) to interact with cytochrome P450 (CYP450) enzymes is a critical step in assessing its safety and drug-drug interaction (DDI) profile.[1][2][3][4] This guide provides a comparative framework for evaluating potential P450 inhibitors, using 6-Bromo-1,2,3,4-tetrahydroquinoline as a case study for an uncharacterized compound, against a panel of well-documented inhibitors: the broad-spectrum inhibitor ketoconazole, the potent and selective CYP2D6 inhibitor quinidine, and the highly selective CYP1A2 inhibitor furafylline.
While 6-Bromo-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic building block in medicinal chemistry for synthesizing more complex molecules, a thorough review of scientific literature reveals a notable absence of publicly available data on its direct inhibitory effects on cytochrome P450 enzymes.[5][6][7] Therefore, this guide will serve a dual purpose: to present the established inhibitory profiles of our reference compounds and to provide a detailed experimental roadmap for researchers to characterize the P450 inhibition profile of novel compounds like 6-Bromo-1,2,3,4-tetrahydroquinoline.
The Central Role of Cytochrome P450 in Drug Metabolism
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of a vast array of xenobiotics, including an estimated 75% of all marketed drugs.[2][3] Inhibition of these enzymes, particularly the major drug-metabolizing isoforms such as CYP1A2, CYP2D6, and CYP3A4, is a primary cause of adverse drug-drug interactions.[2][3][4] Such interactions can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in toxicity.[8] Consequently, early-stage in vitro assessment of a compound's potential to inhibit CYP450 enzymes is a cornerstone of modern drug development programs.
Comparative Analysis of P450 Inhibitors
A compound's utility as a research tool or its viability as a drug candidate is heavily influenced by its P450 inhibition profile, which is defined by its potency (often expressed as an IC50 value) and its selectivity across different CYP isoforms.
| Inhibitor | Primary Target(s) | Inhibition Profile | IC50 Values (µM) | Mechanism of Inhibition |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Not Determined | Data Not Available | Data Not Available | Data Not Available |
| Ketoconazole | CYP3A4 | Broad-spectrum inhibitor | CYP3A4: ~0.04[9] | Reversible (competitive) |
| Quinidine | CYP2D6 | Potent and selective inhibitor | CYP2D6: ~0.05[9] | Reversible (competitive) |
| Furafylline | CYP1A2 | Potent and highly selective inhibitor | CYP1A2: ~0.07[10] | Mechanism-based (irreversible)[10] |
Ketoconazole is a classic example of a broad-spectrum P450 inhibitor, with potent activity against CYP3A4.[9] Its lack of selectivity makes it a useful tool for in vitro studies to determine if a drug is a CYP3A4 substrate, but its clinical use is limited due to the high risk of drug-drug interactions.
Quinidine , an antiarrhythmic agent, is a potent and selective inhibitor of CYP2D6.[9] This selectivity makes it an invaluable tool for phenotyping studies to identify the role of CYP2D6 in the metabolism of a new compound.
Furafylline stands out as a highly selective, mechanism-based inhibitor of CYP1A2.[10][11] Mechanism-based inhibitors form a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation.[1] This characteristic makes furafylline a powerful probe for definitively assessing the contribution of CYP1A2 to a metabolic pathway.
Experimental Workflow for Characterizing a Novel P450 Inhibitor
To address the data gap for a compound like 6-Bromo-1,2,3,4-tetrahydroquinoline, a systematic in vitro evaluation is necessary. The following is a detailed, step-by-step methodology for determining the P450 inhibition profile of a novel chemical entity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.
Materials:
-
Test compound (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline)
-
Human liver microsomes (pooled)
-
Recombinant human CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
CYP isoform-specific probe substrates and their corresponding metabolites (see table below)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer
-
Reference inhibitors (ketoconazole, quinidine, furafylline)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator
-
LC-MS/MS system
| CYP Isoform | Probe Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Experimental Protocol: IC50 Determination
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the probe substrates and human liver microsomes in potassium phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the human liver microsomes (or recombinant enzymes), followed by a series of dilutions of the test compound or reference inhibitor.
-
Include a vehicle control (solvent only) and a positive control (a known inhibitor for each isoform).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the probe substrate to each well to initiate the metabolic reaction.
-
Immediately after, add the NADPH regenerating system to start the enzymatic turnover.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring that the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite for each CYP isoform.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for IC50 determination of a novel P450 inhibitor.
Interpreting the Results and Next Steps
The outcome of these experiments would place 6-Bromo-1,2,3,4-tetrahydroquinoline into one of several categories:
-
Potent, Non-selective Inhibitor (e.g., similar to Ketoconazole): If it potently inhibits multiple CYP isoforms, it would carry a high risk for DDIs and its development as a therapeutic agent would require careful consideration.
-
Potent, Selective Inhibitor (e.g., similar to Quinidine or Furafylline): If it demonstrates potent inhibition of a single CYP isoform, it could be a valuable research tool for studying that specific enzyme. If considered for therapeutic development, its use would need to be carefully managed in relation to co-medications metabolized by the target enzyme.
-
Weak or No Inhibition: If the IC50 values are high (typically >10 µM), it would be considered to have a low potential for direct P450 inhibition-mediated DDIs.
Caption: Decision tree for characterizing P450 inhibition of a new chemical entity.
Conclusion
The characterization of a new chemical entity's effect on cytochrome P450 enzymes is a non-negotiable aspect of modern drug discovery. While a compound like 6-Bromo-1,2,3,4-tetrahydroquinoline currently lacks a P450 inhibition profile in the public domain, this guide provides the scientific community with a clear and actionable framework for its evaluation. By systematically applying the described experimental protocols and comparing the results to well-characterized inhibitors like ketoconazole, quinidine, and furafylline, researchers can effectively profile their compounds of interest, enabling informed decisions in the progression of new, safer, and more effective medicines.
References
- Manda, V. K., et al. (2015). Studies on Pharmacokinetic Drug Interaction Potential of Vinpocetine. PLoS ONE, 10(6), e0128941.
- Fontana, E., Dansette, P. M., & Poli, S. M. (2005). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current drug metabolism, 6(5), 413–454.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477–495.
- Michaud, V., & Dow, P. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 14(5), 446.
- Sesardic, D., Boobis, A. R., Edwards, R. J., & Davies, D. S. (1990). Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. British journal of clinical pharmacology, 29(6), 651–663.
- Doran, A. C., et al. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(9), 1226-1236.
- U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers.
- PubChem. (n.d.). Furafylline. National Center for Biotechnology Information.
- Pan, Y., et al. (2012). Inhibitory effects of cytochrome P450 enzymes CYP2C8, CYP2C9, CYP2C19 and CYP3A4 by Labisia pumila extracts. Journal of ethnopharmacology, 143(2), 586–591.
- Goutam, M., et al. (2018). IC50 values for inhibition of CYP3A4 and CYP1A2 catalytic activity. The... ResearchGate.
- ResearchGate. (n.d.). IC50 values of CYP2D6 inhibition. The data are represented as mean ± SD of three independent experiments.
- Chisholm, D., et al. (2016). Comparing the reactivity of 6-iodo-THQ 21 and 6-bromo-THQ 26 in a... ResearchGate.
- Singh, A., & Preet, K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13269.
- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl) -... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–999.
- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1000–1005.
- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (n.d.). Autech Industry Co.,Limited.
- ResearchGate. (n.d.). Comparison of the IC50 values on five major CYP Isoforms for 290...
- YouTube. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes).
- Hashempour, H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638.
- Zhang, Y., et al. (2022). Potent Inhibition of Human Cytochrome P450 3A4 by Biflavone Components from Ginkgo Biloba and Selaginella Tamariscina. Frontiers in Pharmacology, 13, 848391.
- ResearchGate. (n.d.). Inhibition of Cytochrome P450 Enzymes.
- Cerbai, E., et al. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. Molecules, 28(19), 6969.
- ResearchGate. (n.d.). Effects of Combination Drug Exposure on CYP2D6 Activity. The IC 50 (A)...
- Harvey, J. N., & Rutledge, P. J. (2024). Exploring the selectivity of cytochrome P450 for enhanced novel anticancer agent synthesis. Chemical Science, 15(11), 3989–3999.
- ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]_-biological_activities_and_SAR_studies)
Sources
- 1. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Tetrahydroquinoline Analogs in Cancer Cell Lines
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile framework for the synthesis of novel derivatives with a wide spectrum of therapeutic applications, most notably in oncology.[3] Naturally occurring and synthetic THQs have demonstrated significant cytotoxic potential against various human cancer cell lines, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3]
This guide offers a comparative analysis of the cytotoxic effects of various tetrahydroquinoline analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their anticancer potency, present detailed protocols for assessing cytotoxicity, and explore the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential
The cytotoxic efficacy of tetrahydroquinoline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Understanding these SARs is critical for the rational design of more potent and selective anticancer compounds.
-
Electron-Withdrawing Groups: The incorporation of strongly electron-withdrawing groups, such as trifluoromethyl (CF3) and fluorine (F), has been shown to significantly enhance cytotoxic activity.[4] For instance, the presence of two trifluoromethyl groups on the benzamide moiety of morpholine-substituted THQs led to increased cytotoxicity across A549 (lung), MCF-7 (breast), and MDA-MB-231 (triple-negative breast) cancer cell lines.[4] The strategic placement of these groups is crucial; a single fluorine atom at position 3 combined with a trifluoromethyl group at position 5 resulted in high activity, suggesting this arrangement is optimal for potency.[4]
-
Heterocyclic Moieties: Fusing or substituting the THQ core with other heterocyclic rings can modulate its biological activity. THQ derivatives containing a pyrazole moiety, particularly in combination with methanimine or isatin derivatives, have demonstrated strong effectiveness against MCF-7, HepG-2 (liver), and A549 cell lines.[5] In contrast, analogs bearing isoxazolo or thiano thioacetate moieties showed more moderate activity.[5]
-
Lipophilicity and Chirality: The overall lipophilicity of the molecule plays a role in its cytotoxic effects. Studies comparing 2-arylquinolines with their partially saturated 2-acetamido-2-methyl-THQ counterparts found that the more lipophilic arylquinoline derivatives displayed a better activity profile against HeLa (cervical) and PC3 (prostate) cancer cells.[6] Furthermore, the stereochemistry of THQ analogs can be a determining factor in their biological interactions. Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have shown that different enantiomers can exhibit distinct cytotoxic profiles, with one enantiomer sometimes being significantly more potent than the other.[7]
-
Substitutions at Key Positions: The substitution pattern on the THQ ring system is a key determinant of cytotoxicity. For example, in a series of tetrahydroquinolinone derivatives, a 3-(1-naphthylmethyl)-4-phenyl substitution pattern (compound 4a) resulted in potent cytotoxicity toward HCT-116 (colon) and A549 (lung) cancer cells, while other benzyl-type substitutions at the same position were inactive.[8][9]
Comparative Cytotoxicity Data of Tetrahydroquinoline Analogs
The following table summarizes the in vitro cytotoxicity of selected tetrahydroquinoline analogs against various human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | Morpholine, Trifluoromethyl | A549 (Lung) | 0.033 ± 0.003 | [4] |
| MCF-7 (Breast) | >10 | [4] | ||
| MDA-MB-231 (Breast) | >10 | [4] | ||
| 10h | Morpholine, Trifluoromethyl | MCF-7 (Breast) | 0.087 ± 0.007 | [4] |
| 10d | Morpholine, Fluorine, Trifluoromethyl | A549 (Lung) | 0.062 ± 0.01 | [4] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [4] | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [4] | ||
| 15 | Pyrazole, Methanimine | MCF-7 (Breast) | 15.16 | [5][10] |
| HepG-2 (Liver) | 18.74 | [5][10] | ||
| A549 (Lung) | 18.68 | [5][10] | ||
| 4a | 3-(1-naphthylmethyl)-4-phenyl-2-one | HCT-116 (Colon) | 12.18 ± 1.61 | [8][9] |
| A549 (Lung) | 11.33 ± 0.67 | [9] | ||
| 13 | 2-phenyl, C-6 substitution | HeLa (Cervical) | 8.3 | [6] |
| 18 | 4-acetamido-2-methyl | HeLa (Cervical) | 13.15 | [6] |
Mechanisms of Cytotoxicity
Tetrahydroquinoline analogs exert their anticancer effects through a variety of molecular mechanisms, often leading to programmed cell death or the cessation of proliferation.
One prominent mechanism is the induction of apoptosis . For example, the highly active compound 4a was found to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells.[8][9] Similarly, certain chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine were shown to induce mitochondrial membrane depolarization and increase the production of intracellular Reactive Oxygen Species (ROS) , key events in the apoptotic cascade.[7]
Another critical target for THQ derivatives is the PI3K/AKT/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Compound 10e emerged as a potent mTOR inhibitor, showcasing the potential of the THQ scaffold for targeted cancer therapy.[4] Other derivatives have also been shown to induce autophagy via the disruption of this pathway, triggered by massive oxidative stress.[11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by THQ analogs.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is fundamental to drug discovery. The MTT and LDH assays are two of the most widely used methods for this purpose.
Workflow for In Vitro Cytotoxicity Assay
The general workflow for assessing the cytotoxicity of test compounds like THQ analogs is a multi-step process that involves cell culture, treatment, and endpoint analysis.
Caption: General experimental workflow for cytotoxicity testing.
MTT Cell Viability Assay
This colorimetric assay is a cornerstone for evaluating metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: The MTT assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding: Trypsinize and suspend cells in complete culture medium. Seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL) to ensure exponential growth during the experiment.[12] Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[12] Remove the treatment media and add 100 µL of the diluted MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[14] During this time, viable cells will convert the MTT into visible purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[12] A reference wavelength of ~630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method used to quantify cell death by measuring the integrity of the plasma membrane.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is present in all cells.[16] Upon damage to the cell membrane—a hallmark of late-stage apoptosis or necrosis—LDH is rapidly released into the surrounding culture medium.[16] The assay measures the activity of this extracellular LDH. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance.[17]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with tetrahydroquinoline analogs in a 96-well plate as described in steps 1-3 of the MTT protocol. It is crucial to set up three control groups:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of incubation to cause 100% cell lysis.[17][18]
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[19]
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well assay plate.[18]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate.[18]
-
Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[18][19]
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[18]
-
Data Analysis:
-
First, correct all absorbance values by subtracting the 680 nm reading from the 490 nm reading.
-
Next, subtract the medium background absorbance from all other values.
-
Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Conclusion
The tetrahydroquinoline scaffold remains a highly promising framework for the development of novel anticancer therapeutics. As demonstrated, substitutions with electron-withdrawing groups and specific heterocyclic moieties can significantly enhance cytotoxic potency. The primary mechanisms of action involve the induction of apoptosis and the targeted inhibition of crucial cell survival pathways like PI3K/AKT/mTOR. The strategic application of robust cytotoxicity assays, such as the MTT and LDH methods, is essential for accurately quantifying the efficacy of these analogs and guiding future drug design efforts. The continued exploration of the vast chemical space around the THQ core, informed by a deep understanding of structure-activity relationships, will undoubtedly yield next-generation candidates for cancer treatment.
References
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate.
- Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon.
- Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
- Zacarías-Lara, O. Z., et al. (2019). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. MOST Wiedzy.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Li, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments.
- Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon.
- Yadav, P., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.
- LDH Assay. Cell Biologics Inc..
- Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
- Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publisher.
- Farooq, S., et al. (2020). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
- Mathew, G., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthesis Validation: An Objective Comparison of Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized molecule is the bedrock of reliable and reproducible science. The journey from a schematic reaction to a well-characterized compound hinges on the robust confirmation of its chemical structure and purity. This guide provides an in-depth, objective comparison of the three cornerstone spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing a self-validating analytical workflow through the use of orthogonal techniques.[1][2][3] The principles discussed herein are grounded in established analytical practices to ensure the highest degree of scientific integrity.
The Imperative of Orthogonal Validation
A single analytical technique, no matter how powerful, provides only one perspective on a molecule's identity. To build a comprehensive and irrefutable case for a synthesized structure, a multi-faceted approach is essential. Orthogonal methods, which rely on different physicochemical principles, provide a robust and comprehensive characterization, ensuring the highest confidence in a material's identity, purity, and stability.[1][3][4] This guide will explore how the synergistic use of NMR, MS, and FT-IR creates a powerful toolkit for unambiguous structural elucidation and purity assessment.[1][5][6]
Comparative Analysis of Core Spectroscopic Techniques
The selection of an analytical method is dictated by the specific questions being asked about the synthesized compound. The following table provides a comparative overview of NMR, MS, and FT-IR spectroscopy.
| Technique | Primary Information | Strengths | Limitations | Ideal For |
| NMR Spectroscopy | Detailed molecular structure, including atom connectivity and stereochemistry.[1][7] | Unambiguous structural elucidation; quantitative analysis (qNMR) for purity assessment.[8][9][10][11] | Relatively low sensitivity; requires larger sample amounts; complex spectra for large molecules. | Determining the precise chemical structure of a purified compound. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution).[2][12][13][14] | High sensitivity (detects trace amounts); provides fragmentation patterns for structural clues.[2][15] | Does not provide definitive connectivity information; isomers can be difficult to distinguish. | Confirming molecular weight and determining the molecular formula. |
| FT-IR Spectroscopy | Presence or absence of specific functional groups.[7][16][17][18] | Fast and simple to perform; non-destructive.[19] | Provides limited information on the overall molecular structure; not suitable for distinguishing between molecules with similar functional groups. | Rapidly confirming the presence of key functional groups and monitoring reaction progress. |
In-Depth Technical Review and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[1] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms, thereby revealing the connectivity and stereochemistry of a molecule.[7][16]
The choice of NMR experiment is dictated by the need to resolve specific structural questions. A standard ¹H NMR provides information on the number of different proton environments and their neighboring protons. For more complex structures, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are employed to map out the complete atomic connectivity.[5] The selection of an appropriate deuterated solvent is also critical to ensure the sample dissolves and to avoid interfering signals.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial for sample solubility and to avoid overlapping solvent and analyte peaks.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to consider are the relaxation delay (D1), which should be set to at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration in quantitative NMR (qNMR).[9][10]
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[7] The chemical shifts, integration values, and splitting patterns of the peaks are analyzed to elucidate the structure.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized compound with high accuracy.[12][15] When coupled with high-resolution mass analyzers, it can also be used to determine the elemental composition of the molecule.[2][13]
The choice of ionization technique is critical in mass spectrometry. Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar and thermally labile molecules, often yielding the intact molecular ion.[12] In contrast, electron ionization (EI) is a "hard" technique that causes extensive fragmentation, providing a unique "fingerprint" that can be useful for structural elucidation and library matching.[13] Tandem mass spectrometry (MS/MS) can be employed to fragment specific ions, providing further structural information.[2][12]
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (typically 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) system and the ionization source (e.g., acetonitrile, methanol, water).
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC or UPLC system. This step separates the target compound from any impurities, providing an initial assessment of purity and preventing ion suppression in the mass spectrometer.[1]
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the nature of the analyte.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or other common adducts like the sodium adduct ([M+Na]⁺).[1]
-
-
Data Analysis: The observed mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass calculated for the expected molecular formula. The isotopic pattern should also match the theoretical distribution.[2]
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[7][20] It is based on the principle that chemical bonds vibrate at specific frequencies, and these vibrations are observed as absorption bands in the infrared spectrum.[17]
The primary utility of FT-IR in synthesis validation is to quickly confirm the success of a reaction by observing the appearance or disappearance of key functional group absorptions. For example, in the oxidation of an alcohol to a carboxylic acid, one would look for the disappearance of the broad O-H stretch of the alcohol and the appearance of the strong C=O stretch of the carboxylic acid.[21] The region below 1500 cm⁻¹, known as the "fingerprint region," provides a unique pattern for each molecule but can be complex to interpret for initial structural confirmation.[16][22]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal. No extensive sample preparation is required for this technique.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.[23][24] For example, a strong absorption around 1700 cm⁻¹ is indicative of a carbonyl group (C=O).[21][24]
Purity Assessment: A Critical Component of Validation
Beyond structural confirmation, establishing the purity of a synthesized compound is paramount.[19][25] All three spectroscopic techniques can contribute to purity assessment.
-
NMR: ¹H NMR can be used quantitatively (qNMR) to determine the absolute purity of a compound by integrating the signals of the analyte against those of a certified internal standard of known concentration.[8][25][26] The presence of unexpected signals can indicate impurities.[19]
-
LC-MS: The chromatogram from an LC-MS analysis provides a clear picture of the number of components in a sample. The relative peak areas can be used to estimate the purity, although response factors may vary.[1]
-
FT-IR: While not a primary technique for quantitative purity analysis, FT-IR can sometimes reveal the presence of impurities with distinct functional groups not present in the target molecule.[27]
Conclusion: A Synergistic Approach to Certainty
The validation of a synthesized compound is a methodical process that requires the integration of data from multiple, orthogonal spectroscopic techniques. FT-IR provides a rapid initial check for the presence of key functional groups. Mass spectrometry confirms that the molecule has the correct molecular weight and elemental composition. Finally, NMR spectroscopy provides the definitive, high-resolution structural data that confirms atomic connectivity. By employing this synergistic workflow, researchers can have the highest degree of confidence in the identity and purity of their synthesized materials, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
- Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things.
- Mass Spectrometry as a Powerful Analytical Technique for the Structural Characterization of Synthesized and Natural Products. (2015). ResearchGate.
- How can spectroscopy be used to assess purity? (n.d.). TutorChase.
- Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis.
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate.
- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
- Advances in structure elucidation of small molecules using mass spectrometry. (2014). National Center for Biotechnology Information.
- Using spectroscopy to determine purity. (n.d.). Dynamic Science.
- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (2002). Handbook of Vibrational Spectroscopy.
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025). National Center for Biotechnology Information.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Mass spectrometry for structural elucidation. (n.d.). CURRENTA.
- Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. (2025). ResearchGate.
- Strategies for Interpreting Mass Spectra in Chemical Research. (n.d.). Longdom Publishing.
- Orthogonal Methods in Higher Order Structure (HOS) Analysis. (n.d.). BioPharmaSpec.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2015). ACS Publications.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. (n.d.). IIP Series.
- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). National Center for Biotechnology Information.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (2014). ResearchGate.
- Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023). ResearchGate.
- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Technology Networks.
- Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. (n.d.). ResearchGate.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). National Center for Biotechnology Information.
- ValidNMR Webinar. (n.d.). ValidNMR.
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024). News-Medical.Net.
- Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
- Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing.
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency.
- A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- Spectroscopic Sample Preparation: Techniques for Accurate Results. (2025). Metkon.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 17. azooptics.com [azooptics.com]
- 18. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tutorchase.com [tutorchase.com]
- 20. researchgate.net [researchgate.net]
- 21. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 22. lehigh.edu [lehigh.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Webinar | ValidNMR [validnmr.com]
- 27. dynamicscience.com.au [dynamicscience.com.au]
A Comparative Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline for Researchers and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a pivotal structural motif in medicinal chemistry and drug discovery. Its presence in a molecule can significantly modulate pharmacological activity, making it a valuable intermediate for the synthesis of a wide array of bioactive compounds. The strategic placement of a bromine atom on the tetrahydroquinoline scaffold provides a versatile handle for further functionalization, often through cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comparative analysis of the primary synthetic routes to this important building block, offering insights into the mechanistic nuances, practical considerations, and relative efficiencies of each approach.
Strategic Approaches to Synthesis
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline can be broadly classified into two distinct strategies:
-
Post-Cyclization Bromination: This approach involves the initial synthesis of the 1,2,3,4-tetrahydroquinoline core, followed by the electrophilic substitution of a bromine atom onto the aromatic ring.
-
Pre-Cyclization Bromination: In this strategy, a bromine-substituted precursor is utilized to construct the tetrahydroquinoline ring system. This can be achieved either by the reduction of a pre-formed 6-bromoquinoline or through cyclization reactions employing a brominated starting material.
This guide will delve into the intricacies of these methodologies, providing a comparative framework to aid in the selection of the most suitable route for a given research and development objective.
Route 1: Direct Bromination of 1,2,3,4-Tetrahydroquinoline
The direct bromination of the pre-formed 1,2,3,4-tetrahydroquinoline ring is an intuitive and frequently employed method. The nitrogen atom in the tetrahydroquinoline ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.
Mechanism and Reagents
The reaction typically proceeds via a standard electrophilic aromatic substitution mechanism. Common brominating agents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent and reaction conditions can significantly influence the selectivity and yield of the desired product.
Challenges and Considerations
A primary challenge in this approach is controlling the regioselectivity of the bromination. While the 6-position (para to the nitrogen) is electronically favored, over-bromination to yield di- or tri-brominated products is a common side reaction.[1][2] Furthermore, the electron-rich nature of the tetrahydroquinoline ring makes it susceptible to oxidation to the corresponding quinoline, particularly when using NBS.[3][4]
To mitigate these issues, N-protection of the tetrahydroquinoline nitrogen is often employed. The introduction of an electron-withdrawing protecting group, such as an acetyl or trifluoroacetyl group, deactivates the ring, thereby reducing the propensity for both over-bromination and oxidation, leading to a more controlled and selective synthesis of the 6-bromo derivative.[5]
Workflow for Direct Bromination
Caption: Workflow for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline via direct bromination.
Experimental Protocol: Bromination of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
N-Acetylation: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate N-acetyl-1,2,3,4-tetrahydroquinoline.
-
Bromination: Dissolve the N-acetylated product in a solvent such as acetonitrile. Cool the solution to 0°C and add N-bromosuccinimide (NBS) portion-wise.[6] Maintain the temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain N-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
-
Deprotection: The acetyl group can be removed under acidic or basic conditions to yield the final product, 6-Bromo-1,2,3,4-tetrahydroquinoline.
Route 2: Synthesis from Bromo-Substituted Precursors
This strategy offers an alternative approach where the bromine atom is incorporated into the starting material prior to the formation of the tetrahydroquinoline ring. This can provide better control over regioselectivity.
Sub-Route 2a: Catalytic Hydrogenation of 6-Bromoquinoline
This is a highly efficient and clean method that involves the reduction of the pyridine ring of 6-bromoquinoline.
The reaction proceeds via heterogeneous or homogeneous catalytic hydrogenation. A variety of catalysts can be employed, with palladium, platinum, and nickel-based catalysts being the most common.[7][8][9][10] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate and selectivity. Molybdenum sulfide has also been investigated as a catalyst, showing good yields for other bromoquinoline isomers, but lower yields for the 6-bromo isomer due to potential dehalogenation.[11] Recent advancements include the use of electrocatalytic hydrogenation, which offers a sustainable alternative using water as the hydrogen source.[12]
Caption: Workflow for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.
-
Reaction Setup: In a high-pressure reactor, dissolve 6-bromoquinoline in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and stir the reaction mixture at a set temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization if necessary.
Sub-Route 2b: Cyclization Reactions
Several classic named reactions in organic chemistry can be adapted to synthesize the 6-bromo-tetrahydroquinoline scaffold by using a brominated aniline as a starting material. These methods first construct the corresponding 6-bromoquinoline, which is then reduced.
-
Skraup Synthesis: This reaction involves the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[13] Using 4-bromoaniline as the starting material, 6-bromoquinoline can be synthesized.[14] This method, however, is known for its often harsh and exothermic conditions.[13]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds instead of glycerol.[15][16][17] It is a versatile method for preparing a wide range of substituted quinolines.[16]
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[18][19][20] To produce a 6-bromoquinoline derivative, a 2-amino-5-bromobenzaldehyde or a related ketone would be required.[21]
-
Povarov Reaction: This is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form tetrahydroquinolines.[22][23] By using an imine derived from a bromo-substituted aniline, this reaction can be used to directly synthesize the 6-bromo-tetrahydroquinoline skeleton.[22][23][24]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Bromination | 1,2,3,4-Tetrahydroquinoline, NBS/Br₂ | Simple, one-step transformation. | Poor regioselectivity, risk of over-bromination and oxidation. | Variable, often moderate |
| Direct Bromination with N-Protection | N-Protected Tetrahydroquinoline, NBS | Improved selectivity, reduced side reactions. | Requires additional protection and deprotection steps. | Good to excellent |
| Catalytic Hydrogenation | 6-Bromoquinoline, H₂, Catalyst (e.g., Pd/C) | High yield, clean reaction, high atom economy. | Requires specialized high-pressure equipment, potential for dehalogenation with some catalysts.[11] | Excellent |
| Skraup Synthesis | 4-Bromoaniline, Glycerol, H₂SO₄ | Utilizes readily available starting materials. | Harsh reaction conditions, often low to moderate yields. | Low to Moderate |
| Doebner-von Miller Reaction | 4-Bromoaniline, α,β-Unsaturated Carbonyl | More versatile than Skraup, good for substituted quinolines. | Can produce mixtures of isomers. | Moderate to Good |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde/ketone | Generally milder conditions than Skraup. | Substituted 2-aminoaryl carbonyls may not be readily available. | Good |
| Povarov Reaction | Bromo-substituted Aniline, Aldehyde, Alkene | Direct formation of the tetrahydroquinoline ring, good for creating diversity. | Can result in complex diastereomeric mixtures. | Moderate to Good |
Conclusion
The choice of the optimal synthetic route for 6-Bromo-1,2,3,4-tetrahydroquinoline is contingent upon several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield.
For small-scale laboratory synthesis where control and purity are paramount, the direct bromination of an N-protected 1,2,3,4-tetrahydroquinoline offers a reliable and selective method. For larger-scale production where efficiency and atom economy are critical, the catalytic hydrogenation of 6-bromoquinoline stands out as a superior approach, provided the necessary equipment is available. The classic cyclization reactions, while foundational, are often superseded by more modern and efficient methods but remain valuable for the synthesis of specific substituted analogs.
This comparative guide is intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
References
- Benchchem. (n.d.). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
- Benchchem. (n.d.). Benchmarking Catalyst Efficiency for Quinoline Core Synthesis: A Comparative Guide Featuring 2-tert-Butylquinoline.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Beilstein Journals. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 211.
- ResearchGate. (n.d.). Model hydrogenation of quinoline used for comparing the composites.
- PubMed. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Organic Letters, 5(13), 2251–2253.
- MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
- Beilstein Journals. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromat. Beilstein Journal of Organic Chemistry, 8, 211-218.
- RSC Publishing. (2025). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. RSC Advances.
- ADDI. (n.d.). Recent advances of the Povarov reaction in medicinal chemistry. ADDI.
- ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction....
- ResearchGate. (n.d.). Screening of catalysts for the hydrogenation of quinoline 1a Reaction....
- ResearchGate. (n.d.). Enantioselective Povarov reactions to give tri‐substituted tetrahydroquinoline.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Taylor & Francis Online. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[8][25]-naphthyridine via Reductive Amination of Schiff's Bases.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- Wikipedia. (n.d.). Friedländer synthesis.
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 33495–33499.
- Organic Chemistry Portal. (n.d.). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition.
- RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- PubMed. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 33495–33499.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Wikipedia. (n.d.). Skraup reaction.
- MDPI. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(23), 7808.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- PubMed Central. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- ResearchGate. (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.
- Thieme. (n.d.). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synarchive.com [synarchive.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 23. beilstein-journals.org [beilstein-journals.org]
- 24. addi.ehu.es [addi.ehu.es]
A Comparative Guide to the Antimicrobial Efficacy of Novel Tetrahydroquinolines: A Methodological Framework Using 6-Bromo-1,2,3,4-tetrahydroquinoline as a Structural Archetype
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of novel compounds, specifically focusing on the tetrahydroquinoline core. We use 6-Bromo-1,2,3,4-tetrahydroquinoline as a representative structural model for this class of halogenated analogs. This document details the essential in vitro assays—Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—juxtaposing the potential performance of a novel tetrahydroquinoline derivative against established standard-of-care antibiotics. By elucidating the causality behind experimental design and providing robust, self-validating protocols, this guide serves as a critical resource for the rigorous preclinical assessment of new antimicrobial candidates.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless evolution of multidrug-resistant (MDR) pathogens poses a formidable threat to global health, threatening to return medicine to a pre-antibiotic era.[3] This challenge has catalyzed a search for new therapeutic agents that operate via novel mechanisms, thereby circumventing existing resistance pathways. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the quinoline scaffold is particularly noteworthy.[4] Quinolines are present in numerous natural products and form the basis of several clinically significant synthetic drugs, including fluoroquinolone antibiotics which target bacterial DNA gyrase and topoisomerases.[4][5]
The reduced form, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its related tetrahydroquinoline structures, represent a versatile three-dimensional scaffold that has garnered significant attention for its diverse pharmacological activities, including antibacterial properties.[6][7] The exploration of substituted analogs, such as halogenated derivatives, offers a strategy to modulate potency, selectivity, and pharmacokinetic properties.
The Investigational Archetype: 6-Bromo-1,2,3,4-tetrahydroquinoline
This guide uses 6-Bromo-1,2,3,4-tetrahydroquinoline (CAS: 22190-35-8) as a structural archetype for a class of novel antimicrobial candidates.[8] While primarily recognized as a valuable chemical intermediate for constructing more complex molecular architectures in drug discovery, its tetrahydroquinoline core is a key pharmacophore.[9] The presence of a bromine atom at the 6-position is a strategic modification intended to enhance biological activity, a common approach in medicinal chemistry to improve target engagement and metabolic stability. The systematic evaluation of such analogs is the first crucial step in identifying viable lead compounds.
Standard Antibiotics for Comparative Analysis
A meaningful assessment of a novel compound requires benchmarking against clinically relevant antibiotics. For this guide, we have selected two widely used standards with distinct mechanisms of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[5]
-
Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits proper cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[10]
These agents serve as positive controls and provide a robust baseline for interpreting the relative potency and spectrum of activity of our investigational compound.
Core Methodologies for Efficacy Determination
The foundational assessment of an antimicrobial agent's in vitro activity is determined through quantitative measures of inhibition and killing. The broth microdilution method is a standardized, widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and serves as the basis for the subsequent Minimum Bactericidal Concentration (MBC) test.[11][12]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[13] It is the primary measure of a compound's potency and inhibitory activity.
This protocol is designed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
Materials:
-
Investigational Compound (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline) and Standard Antibiotics (Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a high-concentration stock solution of the investigational compound and standard antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is dictated by the compound's solubility.[1]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as controls.[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[16][17]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 200 µL.
-
Well 11 (Growth Control): Contains 100 µL of CAMHB and 100 µL of inoculum (no compound). This well must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Contains 200 µL of uninoculated CAMHB. This well must remain clear.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[19][20] This test is a critical follow-up to the MIC assay.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.[21]
-
From each of these selected wells, and from the positive growth control well, plate a 10-100 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[22]
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies (CFU) on each MHA plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20][21]
-
The MBC/MIC ratio is calculated to categorize the compound's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[22]
-
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the workflows for MIC and MBC determination are illustrated below using Graphviz.
Caption: Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation and Interpretation
Clear and concise data presentation is paramount for comparative analysis. The following table summarizes representative MIC and MBC data.
Disclaimer: The following data for "Representative Tetrahydroquinoline" are illustrative, based on values reported for potent quinoline derivatives in the literature, and are intended to serve as an example for comparative purposes.[1][3][23] Actual values must be determined experimentally.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)
| Bacterial Strain | Gram Type | Representative Tetrahydroquinoline | Ciprofloxacin | Vancomycin |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram (+) | MIC: 0.06 / MBC: 0.12 | MIC: 4 / MBC: 8 | MIC: 1 / MBC: 2 |
| Enterococcus faecalis (VRE, ATCC 51299) | Gram (+) | MIC: 4 / MBC: 8 | MIC: 8 / MBC: >64 | MIC: >64 / MBC: >64 |
| Escherichia coli (ATCC 25922) | Gram (-) | MIC: 2 / MBC: 4 | MIC: 0.015 / MBC: 0.03 | MIC: >256 / MBC: >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram (-) | MIC: 8 / MBC: 32 | MIC: 0.5 / MBC: 1 | MIC: >256 / MBC: >256 |
Interpretation of Representative Data:
-
Potency against MRSA: The representative tetrahydroquinoline shows exceptional potency against MRSA (MIC 0.06 µg/mL), significantly exceeding that of both Ciprofloxacin and Vancomycin.[3] Its MBC/MIC ratio is 2, indicating strong bactericidal activity.[22]
-
Activity against VRE: It demonstrates activity against Vancomycin-Resistant Enterococci (VRE), a critical therapeutic gap, with an MBC/MIC ratio of 2.
-
Gram-Negative Spectrum: While active against E. coli and P. aeruginosa, its potency is lower than the comparator, Ciprofloxacin. This suggests a potential spectrum of activity skewed towards Gram-positive pathogens.
-
Vancomycin: As expected, Vancomycin shows no activity against Gram-negative bacteria.
Conclusion and Future Directions
This guide establishes a rigorous and standardized framework for the initial in vitro evaluation of novel antimicrobial agents, using 6-Bromo-1,2,3,4-tetrahydroquinoline as a representative of an important chemical class. The detailed protocols for MIC and MBC determination provide a clear path for generating the foundational data necessary for any drug discovery program. The illustrative data highlights the potential for tetrahydroquinoline derivatives to exhibit potent, bactericidal activity, particularly against challenging Gram-positive pathogens like MRSA and VRE.[1]
The successful identification of a lead compound from this class would necessitate further investigation, including time-kill kinetic studies, mechanism of action elucidation, resistance frequency assessment, and in vivo efficacy studies in appropriate animal models.[24][25][26] The continued exploration of scaffolds like tetrahydroquinoline is essential in the global effort to combat the growing threat of antimicrobial resistance.
References
- The Ascendant Efficacy of Quinoline Derivatives: A Comparative Analysis Against Standard Antibiotics. Benchchem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications. Benchchem.
- Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC), National Institutes of Health (NIH).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH).
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.
- Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
- Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central (PMC), National Institutes of Health (NIH).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH).
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- In Vitro Antimicrobials. Pharmacology Discovery Services.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH).
- Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA).
- 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline. Smolecule.
- The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery.
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Antimicrobial Susceptibility Testing. StatPearls, National Center for Biotechnology Information (NCBI).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape.
- 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Institutes of Health (NIH).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central (PMC), National Institutes of Health (NIH).
- Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. International Journal of New Chemistry.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Researcher's Guide to the Suzuki Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Comparative Analysis of Catalytic Systems and Definitive Structural Confirmation
For researchers and professionals in drug discovery and development, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2][3] Its derivatization is key to exploring new therapeutic avenues, and among the most powerful methods for creating carbon-carbon bonds at the C-6 position is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide provides an in-depth, objective comparison of common palladium catalysts for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline and offers a rigorous workflow for the unambiguous structural confirmation of the resulting products, an essential step for ensuring the integrity of downstream biological and pharmacological studies.
The Strategic Importance of C-6 Functionalization
The C-6 position of the tetrahydroquinoline ring system is a prime target for modification to modulate pharmacological activity. The introduction of various aryl and heteroaryl moieties via Suzuki coupling can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. This makes the reliable and efficient synthesis of 6-substituted THQs a critical capability in medicinal chemistry.
Comparing Palladium Catalytic Systems for the Suzuki Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline
The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst and its associated ligands.[7][8][9] Below, we compare three major classes of palladium catalysts applicable to the coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Traditional Palladium-Phosphine Catalysts
Palladium-phosphine complexes are the workhorses of Suzuki coupling.[7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, versatile catalyst.[7][10]
-
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) species.[4] The phosphine ligands stabilize the palladium center and influence the rate of both oxidative addition and the subsequent reductive elimination step.
-
Advantages: Readily available, relatively inexpensive, and effective for a range of substrates.
-
Limitations: Can require higher catalyst loadings and longer reaction times compared to more modern catalysts. The ligands can sometimes participate in side reactions.
Advanced Palladium/N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium, forming highly stable and active catalysts.[7]
-
Mechanism and Rationale: NHCs are strong σ-donors, which leads to a more electron-rich palladium center. This enhances the rate of oxidative addition, often allowing for the use of less reactive aryl chlorides. The steric bulk of the NHC ligand can also promote the reductive elimination step.
-
Advantages: High catalytic activity, often requiring lower catalyst loadings and shorter reaction times. They exhibit good thermal stability and can be effective for challenging substrates.
-
Limitations: NHC ligands and their corresponding palladium complexes can be more expensive than traditional phosphine-based systems.
High-Activity Palladacycle Catalysts
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond.[7] They are known for their exceptional activity and stability.
-
Mechanism and Rationale: Palladacycles are highly efficient at generating the active Pd(0) species in the catalytic cycle. Their robustness often translates to very high turnover numbers (TONs) and turnover frequencies (TOFs).
-
Advantages: Extremely high catalytic activity, allowing for very low catalyst loadings. They are often air- and moisture-stable, simplifying handling.
-
Limitations: The initial cost of palladacycle catalysts can be higher, though this may be offset by the low loadings required.
Comparative Summary of Catalytic Systems
| Catalyst Class | Key Advantages | Typical Catalyst Loading | Reaction Times | Suitability for 6-Bromo-THQ |
| Palladium-Phosphine | Readily available, cost-effective | 1-5 mol% | 4-24 hours | Good to Excellent |
| Palladium-NHC | High activity, good for challenging substrates | 0.5-2 mol% | 2-12 hours | Excellent |
| Palladacycles | Extremely high activity, very stable | <1 mol% | 1-8 hours | Excellent |
Experimental Protocols
Below are representative protocols for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline using different catalytic systems.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard and reliable method for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add 6-Bromo-1,2,3,4-tetrahydroquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using a Pd-NHC Catalyst
This protocol utilizes a more active Pd-NHC catalyst, which may lead to shorter reaction times and higher yields.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
palladium(II) dichloride (IPr)Pd(3-Cl-py)Cl₂] (0.01 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine 6-Bromo-1,2,3,4-tetrahydroquinoline, the arylboronic acid, the Pd-NHC catalyst, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the 1,4-dioxane and water (previously degassed).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Definitive Structural Confirmation of 6-Aryl-1,2,3,4-tetrahydroquinoline Products
The unambiguous confirmation of the product's structure is paramount. While the Suzuki coupling at the 6-position is generally reliable, the potential for side reactions or isomeric impurities necessitates a thorough analytical workflow.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 6-aryl-1,2,3,4-tetrahydroquinolines, both ¹H and ¹³C NMR are essential. A detailed NMR study is crucial to unequivocally characterize the substitution pattern.[11]
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For a 6-substituted-1,2,3,4-tetrahydroquinoline, the following patterns are expected:
-
H-5: A doublet with a typical ortho-coupling constant (J ≈ 8-9 Hz).
-
H-7: A doublet of doublets with both ortho (J ≈ 8-9 Hz) and meta (J ≈ 2-3 Hz) coupling.
-
H-8: A doublet with a meta-coupling constant (J ≈ 2-3 Hz).
The aliphatic region will show characteristic signals for the C2, C3, and C4 protons of the tetrahydroquinoline ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information. The number of signals in the aromatic region will confirm the substitution pattern. The chemical shifts of the aromatic carbons are influenced by the nature of the substituent at C-6.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product, confirming the successful coupling reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
X-ray Crystallography
For definitive, unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[1] It provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry. While obtaining suitable crystals can be a challenge, the structural information is unparalleled.
Experimental Workflow for Structural Confirmation
Caption: Workflow for the purification and structural confirmation of Suzuki coupling products.
Potential Side Reactions and Troubleshooting
The most common side reaction in Suzuki couplings is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using high-purity reagents and solvents. Another potential issue is homocoupling of the boronic acid. Careful control of reaction conditions, particularly the base and temperature, can mitigate these side reactions.
By understanding the nuances of different catalytic systems and employing a rigorous analytical workflow for structural confirmation, researchers can confidently synthesize and characterize novel 6-aryl-1,2,3,4-tetrahydroquinoline derivatives for their drug discovery and development programs.
References
- Jeyaseelan, S., et al. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Mabank, T., et al. (2024). Synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols as potential estrogen receptor modulators.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- El-Gazzar, A. R. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(10), 6943–6954. [Link]
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433–6463. [Link]
- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. ChemRxiv. [Link]
- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Anticancer Activity: A Case Study of Compound X vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the rigorous evaluation of novel therapeutic candidates against established chemotherapeutic agents is a critical step in identifying promising new treatments. This guide provides a comprehensive framework for the comparative analysis of a novel anticancer agent, herein designated as "Compound X," against the well-established anthracycline antibiotic, Doxorubicin. By presenting detailed experimental protocols, comparative data, and an in-depth look at the underlying cellular mechanisms, this guide serves as a practical resource for researchers in the field.
The Rationale for Comparison: Beyond Simple Cytotoxicity
The primary goal of this comparative analysis is not merely to determine if Compound X is more or less potent than Doxorubicin but to build a comprehensive profile of its anticancer activity. This involves understanding its mechanism of action, its effects on cell cycle progression, and its ability to induce programmed cell death (apoptosis). Doxorubicin serves as an ideal benchmark due to its well-characterized multimodal mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] This multifaceted activity provides a rich basis for comparison, allowing for a nuanced understanding of a novel compound's unique properties.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of Compound X compared to Doxorubicin across a panel of human cancer cell lines. This data provides a direct comparison of their cytotoxic potency, their ability to induce apoptosis, and their impact on cell cycle distribution.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | Compound X (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 2.8[3] |
| HCT-116 | Colon Carcinoma | 3.8 | 1.5 |
| A549 | Lung Carcinoma | 7.1 | 4.3[4] |
Note: Lower IC50 values indicate higher cytotoxic potency. Data is representative and may vary based on experimental conditions.
Table 2: Apoptosis Induction (% of Apoptotic Cells after 24h Treatment at IC50 Concentration)
| Cell Line | Compound X (% Apoptotic Cells) | Doxorubicin (% Apoptotic Cells) |
| MCF-7 | 65% | 72% |
| HCT-116 | 78% | 85% |
Apoptosis was determined by Annexin V-FITC/PI staining and flow cytometry.
Table 3: Cell Cycle Analysis (% of Cells in Each Phase after 24h Treatment at IC50 Concentration in HCT-116 cells)
| Cell Cycle Phase | Untreated Control (%) | Compound X (%) | Doxorubicin (%) |
| G0/G1 | 55% | 70% | 35% |
| S | 25% | 15% | 30% |
| G2/M | 20% | 15% | 35% |
Cell cycle distribution was determined by propidium iodide (PI) staining and flow cytometry.
Mechanistic Insights: Unraveling the Pathways of Cell Death
A critical aspect of comparing anticancer agents is understanding their distinct mechanisms of action. This knowledge is crucial for identifying novel therapeutic strategies and potential combination therapies.
Doxorubicin: A Multi-pronged Attack
Doxorubicin's anticancer effects are multifaceted. It intercalates into DNA, disrupting DNA replication and transcription.[1][2] Furthermore, it inhibits topoisomerase II, an enzyme essential for resolving DNA torsional stress, leading to the accumulation of double-strand breaks.[1][2] The generation of reactive oxygen species (ROS) also contributes significantly to its cytotoxicity by causing oxidative damage to cellular components.[2] This broad mechanism of action often results in cell cycle arrest in the G2/M and S phases.[5][6]
Compound X: A Targeted Approach
In contrast to Doxorubicin's broad activity, our hypothetical Compound X demonstrates a more targeted mechanism. The significant increase in the G0/G1 cell population suggests that Compound X induces cell cycle arrest at the G1/S checkpoint. This mode of action is distinct from Doxorubicin and points towards a different molecular target, potentially a key regulator of the G1 to S phase transition, such as a cyclin-dependent kinase (CDK).
Caption: Simplified mechanisms of action for Doxorubicin and Compound X.
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data presented in this guide.
In Vitro Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 6-Bromo-1,2,3,4-tetrahydroquinoline Reaction Byproducts
For researchers, medicinal chemists, and professionals in drug development, 6-Bromo-1,2,3,4-tetrahydroquinoline is a pivotal intermediate, valued for its role in the synthesis of a wide array of bioactive molecules.[1] Its utility, however, is intrinsically linked to its purity. The electrophilic bromination of 1,2,3,4-tetrahydroquinoline, a common route to this compound, is often accompanied by the formation of several byproducts. A thorough understanding and characterization of these impurities are paramount for process optimization, ensuring the efficacy and safety of the final active pharmaceutical ingredients.
This guide provides an in-depth comparison of the byproduct profiles of common synthetic routes to 6-Bromo-1,2,3,4-tetrahydroquinoline, supported by experimental insights and analytical data. We will delve into the mechanistic rationale behind byproduct formation and present robust analytical workflows for their identification and quantification.
The Synthetic Landscape: Navigating Byproduct Formation
The direct bromination of 1,2,3,4-tetrahydroquinoline (THQ) using N-Bromosuccinimide (NBS) is a frequently employed method for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline. While seemingly straightforward, this reaction is a classic example of electrophilic aromatic substitution on a highly activated ring system, making it susceptible to over-bromination and other side reactions.[2]
Mechanistic Insights into Byproduct Genesis
The nitrogen atom in the tetrahydroquinoline ring is a potent activating group, directing electrophilic attack to the ortho and para positions. The primary positions for bromination are C6 (para) and C8 (ortho).
dot
Caption: Reaction pathway for the bromination of THQ.
The primary byproduct of this reaction is the result of over-bromination , leading to the formation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline .[3][4] The initial monobromination at the C6 position does not significantly deactivate the ring, allowing for a second electrophilic attack at the still-activated C8 position.
Furthermore, N-Bromosuccinimide can act as an oxidant, especially when used in excess or at elevated temperatures.[2] This leads to the dehydrogenation of the tetrahydroquinoline ring to form the corresponding bromoquinoline derivatives. This oxidation can occur after the initial bromination, resulting in 6-bromoquinoline and 6,8-dibromoquinoline as byproducts.[5][6]
Comparative Analysis of Reaction Conditions and Byproduct Profiles
The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on variations in the synthetic protocol.
| Reaction Parameter | Condition | Expected Major Product | Predominant Byproducts | Rationale |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, Unreacted THQ | Near-equimolar amounts favor monosubstitution. |
| > 2.0 equivalents | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline, Bromoquinolines | Excess NBS drives the reaction towards di-substitution and oxidation.[6][7] | |
| Temperature | 0 - 5 °C | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Lower temperatures decrease the rate of the second bromination and oxidation. |
| Room Temperature | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, Bromoquinolines | Increased potential for over-bromination and oxidation. | |
| Solvent | Acetonitrile/Dichloromethane | 6-Bromo-1,2,3,4-tetrahydroquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Aprotic solvents are generally preferred for this reaction. |
| Acetic Acid | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | Acetic acid can promote the formation of the dibromo derivative.[5] | |
| N-Substitution | N-Acetyl or N-Boc | 6-Bromo-N-substituted-1,2,3,4-tetrahydroquinoline | Minimal over-bromination | The electron-withdrawing nature of the acyl group deactivates the ring, improving selectivity for monobromination. |
Analytical Workflow for Byproduct Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of byproducts in the reaction mixture.
dot
Caption: Analytical workflow for byproduct characterization.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This method is ideal for routine analysis of reaction progress and final product purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Expected Elution Order: 1,2,3,4-tetrahydroquinoline -> 6-Bromo-1,2,3,4-tetrahydroquinoline -> 6,8-Dibromo-1,2,3,4-tetrahydroquinoline -> Bromoquinolines (due to increasing hydrophobicity).
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
LC-MS provides crucial molecular weight information for the identification of unknown impurities.
-
LC Conditions: Same as HPLC protocol.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
| Compound | Expected [M+H]⁺ (m/z) | Bromine Isotopic Pattern |
| 1,2,3,4-Tetrahydroquinoline | 134.1 | N/A |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 212.0 / 214.0 | ~1:1 ratio |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 290.0 / 292.0 / 294.0 | ~1:2:1 ratio |
| 6-Bromoquinoline | 210.0 / 212.0 | ~1:1 ratio |
| 6,8-Dibromoquinoline | 288.0 / 290.0 / 292.0 | ~1:2:1 ratio |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
¹H and ¹³C NMR are indispensable for the unambiguous structural assignment of the desired product and its isomeric byproducts. For detailed analysis, byproducts can be isolated using preparative HPLC.
-
¹H NMR of 6-Bromo-1,2,3,4-tetrahydroquinoline: The aromatic region will typically show three signals: a doublet around 7.0 ppm (H5), a doublet of doublets around 6.8 ppm (H7), and a singlet or narrow doublet around 6.5 ppm (H8).
-
¹H NMR of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: The aromatic region will simplify to two singlets or narrow doublets, one for H5 and one for H7.
-
¹H NMR of Bromoquinolines: The presence of aromatic protons at higher chemical shifts (downfield) and the disappearance of the aliphatic proton signals are indicative of the aromatized quinoline ring.
Strategies for Minimizing Byproduct Formation
Based on the mechanistic understanding and analytical data, several strategies can be employed to enhance the yield and purity of 6-Bromo-1,2,3,4-tetrahydroquinoline:
-
Control Stoichiometry: Use a slight excess (1.05 equivalents) of NBS to ensure complete consumption of the starting material while minimizing over-bromination.
-
Low-Temperature Reaction: Conduct the reaction at 0-5 °C to disfavor the kinetic and thermodynamic pathways leading to byproduct formation.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution over an extended period to maintain a low concentration of the brominating agent in the reaction mixture.
-
N-Protection: For applications where the N-H is not required for subsequent steps, N-acetylation or N-Boc protection of the starting 1,2,3,4-tetrahydroquinoline can significantly improve the regioselectivity of bromination.
By implementing these strategies and employing a robust analytical workflow, researchers can confidently synthesize high-purity 6-Bromo-1,2,3,4-tetrahydroquinoline, a critical step in the journey of drug discovery and development.
References
- Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(48), 33495-33499.
- Ökten, S., et al. (2017). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Molecules, 22(11), 1891.
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Zemtsova, M. N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636-643.
- Song, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(48), 33495-33499.
- SIELC Technologies. (2018). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
- Semantic Scholar. (2023). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study.
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 235-239.
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.
- ResearchGate. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(19), 11386-11406.
- The Royal Society of Chemistry. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
- PubChem. 5-Bromo-1,2,3,4-tetrahydroquinoline.
- Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- JACS Au. (2023). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
- PubChem. 1,2,3,4-Tetrahydroquinoline.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-.
- ResearchGate. (2020). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
- PubMed. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.
- ChemTalk. Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
- Doc Brown's Chemistry. (n.d.). Isomers of C4H8Br2.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Experimental NMR Data with Literature Values for Unambiguous Structure Verification
For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is the bedrock of credible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. However, the acquired spectrum is only the starting point. Rigorous comparison of experimental data with established literature values is a critical, non-negotiable step to ensure the integrity of structural assignments. This guide provides a systematic, in-depth methodology for this cross-referencing process, moving beyond a simple checklist to explain the "why" behind each step.
The Imperative of Meticulous Comparison
A Systematic Workflow for Cross-Referencing NMR Data
A robust cross-referencing workflow can be broken down into four key stages: Experimental Data Acquisition & Processing, Literature Data Retrieval, Comparative Analysis, and Addressing Discrepancies.
Caption: A systematic workflow for the cross-referencing of experimental NMR data with literature values.
Part 1: Experimental Data Acquisition and Processing
The quality of your experimental data is the foundation of a reliable comparison. "Garbage in, garbage out" is a particularly apt axiom in spectroscopy.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Aim for a concentration of 5-20 mg/mL for small molecules to avoid peak shifting and broadening associated with highly concentrated samples.[1] Use a high-purity deuterated solvent.
-
Instrument Setup: Record the spectrometer's field strength (e.g., 400 MHz, 600 MHz), as this can affect resolution and peak dispersion.[3] Note the probe temperature.[3]
-
1D ¹H NMR Acquisition:
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A typical spectral window is -10 ppm to 180 ppm.[3]
-
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or show significant signal overlap, 2D NMR experiments are essential for unambiguous assignment.[4]
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are vital for piecing together the carbon skeleton.
-
Data Processing: The Key to Accuracy
-
Referencing: Properly reference your spectra. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the primary standard (δ = 0.00 ppm). In its absence, use the residual solvent peak as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1] It is critical to use the correct reference value for the specific deuterated solvent used.
-
Phasing and Baseline Correction: Meticulously phase the spectrum to achieve symmetrical, upright peaks. Apply a baseline correction to ensure a flat baseline, which is crucial for accurate integration.[1]
Part 2: Finding and Evaluating Literature NMR Data
Not all literature sources are created equal. It's crucial to find reliable data for your comparison.
Authoritative Sources for NMR Data:
-
Peer-Reviewed Journals: The primary source for NMR data is the experimental section of articles in reputable chemistry journals. The Royal Society of Chemistry (RSC) and the American Chemical Society (ACS) provide detailed guidelines for reporting NMR data, making these publications generally reliable.[3][5]
-
Spectral Databases: Several online databases are invaluable resources for finding and comparing NMR data.
-
Spectral Database for Organic Compounds (SDBS): A free database from AIST, Japan, containing a large collection of spectra for common organic compounds.[6]
-
nmrshiftdb2: An open-source database of organic structures and their NMR spectra, which allows for spectrum prediction and searching.
-
The Human Metabolome Database (HMDB): Contains spectral data for a large number of human metabolites.[6][7]
-
Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological macromolecules and metabolites.[7]
-
CAS SciFinderⁿ: A comprehensive commercial database that includes a vast collection of curated experimental and predicted NMR spectra.[8]
-
When using literature data, always note the solvent and spectrometer frequency used in the original report, as these can influence chemical shifts.
Part 3: The Comparative Analysis
This is the core of the cross-referencing process. A structured, side-by-side comparison is the most effective method.
Data Presentation for Direct Comparison
Organize your experimental data and the literature data in tables for a clear, direct comparison. This format makes it easy to spot discrepancies.[1]
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) [ref] | Experimental Multiplicity | Literature Multiplicity [ref] | Experimental Coupling Constant (J, Hz) | Literature Coupling Constant (J, Hz) [ref] | Deviation (Δδ, ppm) |
| H-1 | 7.82 | 7.84 | d | d | 8.2 | 8.1 | -0.02 |
| H-2 | 7.45 | 7.46 | t | t | 7.8 | 7.8 | -0.01 |
| H-5 | 4.15 | 4.15 | q | q | 7.1 | 7.1 | 0.00 |
| CH₃ | 1.25 | 1.26 | t | t | 7.1 | 7.1 | -0.01 |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) [ref] | Deviation (Δδ, ppm) |
| C-1 | 168.2 | 168.3 | -0.1 |
| C-2 | 134.5 | 134.5 | 0.0 |
| C-3 | 129.8 | 130.0 | -0.2 |
| CH₂ | 60.9 | 60.9 | 0.0 |
| CH₃ | 14.3 | 14.4 | -0.1 |
Interpreting the Comparison
-
Chemical Shifts (δ): For ¹H NMR, deviations (Δδ) of up to ±0.03 ppm are generally considered acceptable. For ¹³C NMR, which is less sensitive to minor environmental changes, deviations up to ±0.3 ppm are often tolerated.[1] Larger deviations warrant further investigation.
-
Multiplicity: The splitting pattern (e.g., singlet, doublet, triplet) must match. A discrepancy here often points to a significant structural difference.
-
Coupling Constants (J): These values should be very close, typically within ±0.2 Hz. J-couplings are highly informative about the dihedral angle between coupled protons and the number of intervening bonds.
Part 4: Troubleshooting Discrepancies
When your data doesn't perfectly match the literature, a systematic troubleshooting process is required.
Caption: A decision-making workflow for troubleshooting discrepancies between experimental and literature NMR data.
Common Causes of Discrepancies and How to Address Them:
-
Solvent Effects: Different deuterated solvents can cause significant changes in chemical shifts. If you used a different solvent from the literature report, this is the most likely cause of minor to moderate deviations. Whenever possible, re-run the spectrum in the same solvent as the reference.
-
Concentration and Temperature: As mentioned, high concentrations can cause peak shifting.[1] Temperature can also affect the chemical shifts of exchangeable protons (e.g., -OH, -NH). Ensure your experimental conditions are as close as possible to the reported ones.
-
pH Differences: For molecules with acidic or basic functional groups, the pH of the NMR sample can dramatically alter the chemical shifts of nearby protons.
-
Isomerism: If multiplicities and coupling constants are significantly different, you may have synthesized a different isomer (e.g., a regioisomer) of the target compound. In this case, 2D NMR data, particularly HMBC, is crucial for definitively establishing the connectivity of the molecule.[1]
-
Errors in the Literature: It is not unheard of for published data to contain errors. If you have rigorously excluded all other possibilities and your data is self-consistent (e.g., supported by 2D NMR and other analytical techniques), you may have found an error in the original report. Consulting other publications or databases can help verify if a reported structure has been re-analyzed or corrected.[1][2]
Conclusion: The Cornerstone of Structural Integrity
Cross-referencing experimental NMR data with literature values is a meticulous but essential process that underpins the reliability of chemical research. By following a systematic workflow that includes careful data acquisition and processing, the use of authoritative literature sources, and a structured comparative analysis, researchers can confidently verify their molecular structures. This diligence not only ensures the integrity of your own work but also contributes to the robustness and reproducibility of the scientific literature as a whole. The availability of original NMR data (i.e., Free Induction Decays or FIDs) is increasingly advocated for, as it allows for re-processing and re-evaluation, further enhancing transparency and reproducibility in chemical research.[9]
References
- NMR Guidelines for ACS Journals. American Chemical Society. [Link]
- Lin, A., Andronesi, O., Bogner, W., et al. (2021). Minimum Reporting Standards for in vivo Magnetic Resonance Spectroscopy (MRSinMRS): Experts' consensus recommendations.NMR in Biomedicine, 34(5), e4484. [Link]
- Experimental reporting. The Royal Society of Chemistry. [Link]
- Grimblat, N., et al. (2015). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds.Magnetic Resonance in Chemistry, 53(7), 529-538. [Link]
- Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]
- Ellinger, J. J., Chylla, R. A., Ulrich, E. L., & Markley, J. L. (2011). Databases and Software for NMR-Based Metabolomics.Methods in Molecular Biology, 708, 273–301. [Link]
- D
- KnowItAll Solutions for NMR. Wiley Science Solutions. [Link]
- The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Royal Society of Chemistry. [Link]
- NMRexp: A database of 3.3 million experimental NMR spectra.
- nmrshiftdb2 - open nmr d
- NMR Database for Faster Structural D
- Can NMR solve some significant challenges in metabolomics?Journal of Magnetic Resonance, 260, 142-152. [Link]
- Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation.
- Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research.CHIMIA International Journal for Chemistry, 72(10), 711-717. [Link]
- Problems, principles and progress in computational annotation of NMR metabolomics data.
- Validation of quantit
- Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs.The AAPS Journal, 25(1), 17. [Link]
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.Chemical Reviews. [Link]
- Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00064B [pubs.rsc.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Experimental reporting [rsc.org]
- 6. Databases - NMR Wiki [nmrwiki.org]
- 7. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Database for Faster Structural Data | CAS [cas.org]
- 9. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Specificity of 6-Bromo-1,2,3,4-tetrahydroquinoline Derivatives
For the modern researcher in drug discovery, the journey from a promising scaffold to a selective therapeutic agent is one of meticulous design and rigorous evaluation. The 6-Bromo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold, a versatile building block that has given rise to a diverse array of bioactive molecules.[1][2] However, the true measure of its utility lies not in its synthetic accessibility, but in the ability to precisely modulate its structure to achieve high target specificity. This guide provides a comparative analysis of the target specificity of derivatives of 6-Bromo-1,2,3,4-tetrahydroquinoline, offering insights into how chemical modifications influence biological activity and selectivity. We will explore this through the lens of two distinct therapeutic areas: oncology and neurodegenerative disease, showcasing how this single scaffold can be tailored to interact with vastly different biological targets.
The Dichotomy of a Scaffold: From Kinase Inhibition to Nuclear Receptor Modulation
The 6-Bromo-1,2,3,4-tetrahydroquinoline moiety itself displays limited intrinsic biological activity. Its significance emerges from the chemical handles it provides for the synthesis of more complex and potent derivatives.[1] By strategically modifying this core, medicinal chemists can craft compounds with high affinity and specificity for a desired biological target. To illustrate this, we will compare two hypothetical, yet representative, derivatives:
-
Compound A (Oncology Focus): A derivative designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor.
-
Compound B (Neuroscience Focus): A derivative designed as a Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) inverse agonist.[3]
Assessing Target Engagement and Specificity: A Methodological Overview
To objectively compare the target specificity of Compound A and Compound B, a multi-pronged experimental approach is essential. The following workflows outline the key assays used to determine on-target potency and off-target effects.
Workflow for In Vitro Target Engagement
Caption: A generalized workflow for assessing in vitro target engagement and selectivity of small molecules.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, experimental data for our two compounds of interest.
Table 1: In Vitro Potency and Selectivity
| Parameter | Compound A (EGFR Inhibitor) | Compound B (RORγ Inverse Agonist) |
| Primary Target IC50 | 15 nM (EGFR) | 50 nM (RORγ) |
| Selectivity (S-Score at 1 µM) | 0.05 (highly selective for EGFR) | 0.1 (selective for RORγ) |
| Off-Target Kinase Hits (>50% inhibition at 1 µM) | 3 out of 468 kinases | 12 out of 468 kinases |
| Off-Target Nuclear Receptor Hits (>50% inhibition at 10 µM) | 1 out of 48 receptors | 2 out of 48 receptors |
Table 2: Cellular Activity
| Parameter | Compound A (in MCF-7 cells) | Compound B (in 22Rv1 cells) |
| Target Engagement (EC50) | 80 nM (p-EGFR inhibition) | 200 nM (RORγ target gene repression) |
| Cellular Potency (IC50) | 120 nM (Cell proliferation) | 500 nM (Cell proliferation) |
| Cytotoxicity (CC50 in normal cells) | > 10 µM | > 20 µM |
| Therapeutic Index (CC50/IC50) | > 83 | > 40 |
In-Depth Analysis of Target-Specific Signaling Pathways
Compound A: Targeting the EGFR Signaling Pathway in Cancer
Derivatives of the 6-Bromo-1,2,3,4-tetrahydroquinoline scaffold can be functionalized to occupy the ATP-binding pocket of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound A.
Compound B: Modulating the RORγ Pathway in Prostate Cancer
By altering the substitution pattern on the 6-Bromo-1,2,3,4-tetrahydroquinoline core, it is possible to generate molecules that act as inverse agonists for RORγ, a nuclear receptor implicated in prostate cancer progression.[3]
Caption: RORγ-mediated gene transcription and its modulation by the inverse agonist Compound B.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture target cells to 80% confluency. Treat cells with either vehicle or the test compound at various concentrations for 1 hour.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Broad Kinase Profiling
-
Compound Submission: Provide the test compound to a commercial vendor offering kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Assay Principle: The vendor will typically use a radiometric (33P-ATP) or fluorescence-based assay to measure the activity of a large panel of kinases in the presence of a fixed concentration of the test compound (e.g., 1 µM).
-
Data Reporting: The results are reported as the percentage of inhibition of each kinase relative to a control.
-
Selectivity Analysis: Analyze the data to identify any off-target kinases that are significantly inhibited by the compound. Calculate a selectivity score (S-score) to quantify the degree of selectivity.
Conclusion
The 6-Bromo-1,2,3,4-tetrahydroquinoline scaffold represents a versatile starting point for the development of highly specific pharmacological tools and potential therapeutic agents. As demonstrated by our comparative analysis of Compound A and Compound B, judicious chemical modifications can steer the biological activity of its derivatives towards distinct and unrelated targets, such as protein kinases and nuclear receptors. This guide underscores the importance of a comprehensive and multi-faceted approach to assessing target specificity, from initial in vitro binding and functional assays to broad selectivity profiling and cellular target engagement. By understanding the structure-activity relationships and employing rigorous evaluation workflows, researchers can unlock the full potential of this privileged scaffold in the pursuit of novel and selective medicines.
References
- Çakmak, M., & Ökten, S. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(29), 18235–18247. [Link]
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15830. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13845-13877. [Link]
- Ghosh, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
- Li, Y., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 14, 1149455. [Link]
- Ökten, S., et al. (2017). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Turkish Journal of Chemistry, 41(5), 723-736. [Link]
- Ghosh, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Request PDF. [Link]
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
- Chen, X., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 223, 113651. [Link]
- Çelik, Í., et al. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Çelik, Í., et al. (2016). 6-Bromo-1,2,3,4-Tetrahydroquinoline-8-Carbonitrile. Amanote Research. [Link]
- Sameem, B., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2529–2544. [Link]
- Antkiewicz-Michaluk, L., et al. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. Neurotoxicity Research, 16(4), 390–407. [Link]
- Wąsik, A., et al. (2012). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 22(1), 12–23. [Link]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical entities. With this privilege comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, moving beyond mere procedural steps to explain the underlying principles that govern safe laboratory practice.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its toxicological properties demand respect and careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS) and aggregated GHS classifications, are summarized below.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the hazards of the chemicals in their work area.[1][2] This begins with a comprehensive hazard evaluation before the chemical is even used.[3]
| Hazard Class | GHS Category | Hazard Statement | Causality and Scientific Insight |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | The quinoline scaffold and its halogenated derivatives can interfere with biological processes upon ingestion. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Aromatic amines and halogenated compounds can defat the skin and elicit an inflammatory response upon contact. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The compound can cause significant, though reversible, damage to the delicate tissues of the eye. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | As a fine solid powder, the compound can be easily inhaled, leading to irritation of the respiratory tract. |
This data is aggregated from multiple sources providing GHS classifications.[4][5][6]
Part 2: The Core Disposal Workflow
The fundamental principle governing the disposal of this compound is waste segregation . This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[7] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific treatment requirements for halogenated waste streams, which are typically more stringent and costly than for non-halogenated waste.[8] Improper segregation can lead to regulatory fines and unsafe disposal outcomes.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Waste Segregation and Containment
This protocol outlines the step-by-step methodology for handling waste generated from laboratory use of this compound.
1. Personal Protective Equipment (PPE) Adherence:
-
Before handling the chemical or its waste, ensure you are wearing appropriate PPE as stipulated by OSHA standards.[9] This includes, at a minimum:
-
Nitrile gloves.
-
Chemical safety goggles.
-
A properly fitted lab coat.
-
2. Waste Container Selection:
-
Select a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[10]
-
Never use a container that previously held an incompatible chemical (e.g., strong acids, bases, or oxidizers).[11]
3. Segregation at the Point of Generation:
-
Solid Waste: Place any unused or expired pure this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), directly into a container clearly marked for "Halogenated Organic Solid Waste." [12]
-
Causality: Mixing solid and liquid waste complicates the disposal process and can increase costs. Keeping them separate is best practice.
-
-
Liquid Waste: If the compound is in solution, collect it in a container marked for "Halogenated Organic Liquid Waste." [7]
-
Do not mix non-halogenated solvent waste into this container.[11]
-
Causality: Halogenated liquids often require high-temperature incineration with special scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[8][13] Contaminating large volumes of non-halogenated solvent (which might be recyclable as fuel) with a small amount of halogenated waste renders the entire volume subject to this more complex disposal method.
-
4. Proper Labeling and Accumulation:
-
The waste container must be labeled at the moment the first drop of waste is added.[12]
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name(s) of the contents.
-
The approximate concentrations or volumes of each component.
-
The appropriate hazard warnings or pictograms (e.g., "Irritant").
-
The date when waste accumulation began.
-
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[10] This area should have secondary containment to capture any potential leaks.
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before it can be considered non-hazardous.[14]
-
The rinsate from this process is itself hazardous waste and must be collected as "Halogenated Organic Liquid Waste."[14]
-
Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[14]
Part 3: Spill and Emergency Procedures
Spills should be treated as hazardous waste.[14]
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment.
-
Don PPE: Wear appropriate PPE, including a respirator if the material is dusty and ventilation is poor.[15]
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[15][16]
-
Carefully sweep the material into a suitable container.[17]
-
All materials used for the cleanup (absorbent, gloves, etc.) are considered hazardous waste and must be placed in the "Halogenated Organic Solid Waste" container.[14]
-
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. The core principles are hazard awareness, meticulous segregation of halogenated waste, proper containment and labeling, and adherence to established institutional protocols. By integrating these practices into our daily workflow, we uphold our commitment to protecting ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
- Daniels Health. (2025, May 21).
- Specific Waste Industries.
- Vanderbilt University Medical Center.
- National Center for Biotechnology Information.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Sigma-Aldrich. 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Echemi. Quinoline, 6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
- Fisher Scientific.
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline.
- MedchemExpress.com. (2025, October 3).
- University of Wisconsin-Madison.
- U.S. Environmental Protection Agency.
- Echemi.
- Capot Chemical. (2026, January 2). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Cole-Parmer.
- Cole-Parmer.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- Occupational Safety and Health Administration. 1910.
- Occupational Safety and Health Administration.
Sources
- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. echemi.com [echemi.com]
- 14. vumc.org [vumc.org]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. capotchem.com [capotchem.com]
Navigating the Safe Handling of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Senior Application Scientist's Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 6-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a halogenated quinoline derivative. As a Senior Application Scientist, my objective is to extend beyond a mere checklist of personal protective equipment (PPE). Instead, this document is structured to provide a comprehensive, scientifically-grounded framework that empowers researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified with several hazards that necessitate stringent safety protocols. The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on data for the free base, 6-Bromo-1,2,3,4-tetrahydroquinoline, and related compounds, the following hazards are identified:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The hydrochloride salt form, while potentially having different physical properties, should be handled with the assumption that it presents similar toxicological risks. Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosol or dust generation.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
The Core Principle: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial. This strategy ensures redundancy in protection and addresses the various potential exposure routes. The selection of PPE should not be a static choice but rather a dynamic one, adapted to the specific experimental context.
Before considering wearable PPE, it is essential to utilize primary engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood.[4][5] This minimizes the risk of inhaling airborne particles. For sterile applications, a Class II Biosafety Cabinet (BSC) may be appropriate, offering both personnel and product protection.[6]
Given that the compound is harmful in contact with skin and causes skin irritation, robust dermal protection is non-negotiable.[1][3]
-
Gloves: Standard nitrile gloves are a minimum requirement. However, for prolonged handling or when working with solutions, it is imperative to consult a glove compatibility chart for the specific solvent being used. Double-gloving is a highly recommended practice, particularly when weighing or making stock solutions. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[7][8]
-
Lab Coat/Gown: A clean, buttoned lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant gown or apron should be worn over the lab coat.[9] These gowns should be of a material tested for its resistance to the chemicals in use.[6]
-
Shoe Covers: In areas where larger quantities of the compound are handled, disposable shoe covers should be considered to prevent the tracking of contaminants out of the laboratory.
The risk of serious eye irritation necessitates comprehensive eye and face protection.[3]
-
Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for any work in the laboratory.[9]
-
Chemical Goggles: When there is a risk of splashes, such as when preparing solutions, chemical splash goggles that form a seal around the eyes are essential.[7]
-
Face Shield: For procedures with a significant splash hazard, a full-face shield should be worn in conjunction with chemical goggles. This provides an additional layer of protection for the entire face.[8][9]
While engineering controls are the primary means of mitigating inhalation hazards, respiratory protection may be necessary in certain situations, such as when weighing large quantities of the powder or during a spill cleanup.[9]
-
N95 Respirator: For most routine weighing operations within a chemical fume hood, a properly fitted N95 respirator can provide adequate protection against airborne particulates.
-
Half-Mask or Full-Face Respirator: In situations where engineering controls are not available or are insufficient, or during a large spill, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used. A full-face respirator also offers the benefit of integrated eye protection.
The following diagram illustrates the decision-making process for selecting appropriate respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The container should be tightly closed and clearly labeled with the compound name and all relevant hazard warnings.
The following workflow diagram outlines the necessary steps and PPE for weighing the solid compound and preparing a stock solution.
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Protect: Don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[10]
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][10] Do not discharge to sewer systems.[10]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. This guide provides the foundational knowledge and operational framework to achieve that. By understanding the "why" behind each safety precaution, researchers can move beyond rote compliance to a state of active, informed risk management. This proactive approach is the cornerstone of a safe and successful research environment.
References
- Sigma-Aldrich.
- PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich.
- ChemSafety. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
- PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pharmastate.academy [pharmastate.academy]
- 8. hsa.ie [hsa.ie]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
